molecular formula C9H18O2 B3422800 Isononanoic acid CAS No. 26896-18-4

Isononanoic acid

Cat. No.: B3422800
CAS No.: 26896-18-4
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Description

Isononanoic acid (CAS 3302-10-1), also known as 3,5,5-Trimethylhexanoic acid, is a saturated, monofunctional, branched-chain carboxylic acid with the molecular formula C9H18O2 . It is a clear, colorless liquid with a slight odor, characterized by its low volatility, high thermal stability, and resistance to oxidation . These properties make it a valuable intermediate in industrial and chemical research. Its primary research value lies in its role as a key building block for high-performance synthetic lubricants and corrosion inhibitors . Specifically, its unique branched structure is crucial in formulating polyol ester-based synthetic lubricants for demanding applications such as aviation and refrigeration systems, where stability and compatibility with modern refrigeration gases are paramount . It also acts as a monomer in the synthesis of alkyd resins for stoving enamels and two-component paints, where it contributes to better color retention and yellowing resistance compared to fatty acids . Furthermore, this compound is used to produce metal carboxylates, which serve as paint driers and catalysts . Beyond industrial applications, it functions as an emulsifier and skin-conditioning agent in cosmetic and personal care research, helping to stabilize formulations and improve product texture . The market for this compound is growing, driven by demand in the automotive and construction sectors, with an increasing focus on the development of bio-based alternatives to meet sustainability goals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctanoic acid
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InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
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CAS No.

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name Isononanoic acid
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Foundational & Exploratory

Isononanoic acid synthesis from 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Isononanoic Acid Synthesis from 2-Ethylhexanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a branched-chain C9 carboxylic acid, is a pivotal intermediate in the chemical industry, essential for producing high-performance synthetic lubricants, plasticizers, and coatings.[1][2] Its synthesis from 2-ethylhexanol, a readily available C8 alcohol, is a multi-step industrial process that showcases fundamental principles of organic synthesis, including dehydration, hydroformylation, and oxidation. This guide provides a comprehensive technical overview of this synthetic pathway, detailing the underlying chemical mechanisms, field-proven experimental protocols, and critical process parameters. We will explore the causality behind experimental choices, from catalyst selection to reaction conditions, to provide a self-validating framework for researchers and development professionals.

Introduction to this compound: Properties and Applications

This compound (INA) is a mixture of isomeric C9 carboxylic acids. The specific isomer distribution is dependent on the manufacturing process. When synthesized from 2-ethylhexanol, the product is a mixture of positionally isomeric aliphatic C9 monocarboxylic acids.[3] This branched structure is key to its desirable properties, such as high thermal and oxidative stability, low volatility, and excellent lubricity.[4]

Key Industrial Applications:

  • Synthetic Lubricants: It is a critical building block for polyol esters used in high-performance refrigeration and aviation lubricants. Its branched structure ensures stability and compatibility with modern refrigerants.[1][5]

  • Plasticizers: Isononyl esters, derived from INA, are used as non-phthalate plasticizers to enhance the flexibility and durability of PVC and other polymers.[6][7]

  • Coatings and Resins: INA is used as a monomer in the synthesis of alkyd resins for paints and enamels, improving weather resistance and reducing yellowing.[5][7]

  • Corrosion Inhibitors: It is employed in metalworking fluids and coolants to protect metal surfaces from corrosion.[4][8]

  • Cosmetics: this compound-based esters serve as light, non-greasy emollients in personal care products.[6]

The Strategic Synthesis Pathway: From C8 Alcohol to C9 Acid

The transformation of 2-ethylhexanol (a C8 compound) to this compound (a C9 compound) necessitates the addition of a carbon atom. This is achieved through a robust, three-step industrial process. A direct oxidation of 2-ethylhexanol would yield 2-ethylhexanoic acid, a C8 acid, not the desired C9 product. The industrial route strategically builds the carbon backbone before the final oxidation.

The overall process is as follows:

  • Dehydration: 2-Ethylhexanol is dehydrated to form a mixture of octene isomers.

  • Hydroformylation (Oxo Process): The octene mixture is reacted with synthesis gas (carbon monoxide and hydrogen) to produce isononanal (a C9 aldehyde).

  • Oxidation: The isononanal is oxidized to the final product, this compound.[3][9][10]

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Hydroformylation cluster_2 Step 3: Oxidation A 2-Ethylhexanol (C8 Alcohol) B Octene Isomers (C8 Olefin) A->B  -H₂O Catalyst C Isononanal (C9 Aldehyde) B->C  +CO, +H₂ Catalyst D This compound (C9 Acid) C->D  +[O]

Caption: High-level workflow for this compound synthesis.

Step 1: Dehydration of 2-Ethylhexanol

3.1 Mechanistic Principles The first step involves the acid-catalyzed elimination of water from 2-ethylhexanol to form a mixture of C8 olefins. This reaction proceeds via a carbocation intermediate, leading to a mixture of structurally isomeric octenes, including 2-ethyl-1-hexene and various methyl-heptenes.[11] The choice of a gas-phase reaction is often preferred industrially to favor elimination over competing substitution reactions (ether formation).

3.2 Catalytic Systems & Rationale The selection of a solid acid catalyst is critical for efficiency and selectivity.

  • Alumina (Al₂O₃): A common and cost-effective choice that provides good dehydration activity at elevated temperatures.

  • Phosphoric acid on a support (Silica or Alumina): Offers high activity and can be tailored for specific process conditions.[10]

The goal is to achieve high conversion of the alcohol while minimizing the formation of byproducts like di-C8-ethers.[11]

3.3 Experimental Protocol: Gas-Phase Dehydration

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with the chosen catalyst (e.g., alumina pellets).

  • Inerting: The system is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature, typically in the range of 250-400°C.

  • Reagent Feed: Liquid 2-ethylhexanol is vaporized and fed into the reactor over the catalyst bed. The space velocity is a critical parameter, generally ranging from 0.2 to 3.5 L of 2-ethylhexanol per liter of catalyst per hour.[11]

  • Product Condensation: The reaction mixture exiting the reactor is cooled, leading to the condensation of the organic and aqueous phases.

  • Phase Separation: The organic phase (octene mixture) is separated from the aqueous phase using a decanter.[11]

Step 2: Hydroformylation of Octenes to Isononanal

4.1 The Oxo Process: Mechanism Hydroformylation is the cornerstone of this synthesis, as it adds the ninth carbon atom to the molecule. In this reaction, an alkene reacts with carbon monoxide (CO) and hydrogen (H₂) to form an aldehyde. The reaction is catalyzed by transition metal complexes, typically containing cobalt or rhodium.

G A Octene C π-Complex A->C B H-M(CO)n B->C D Alkyl-M(CO)n C->D Insertion E Acyl-M(CO)n D->E +CO Insertion F Acyl-M(H)₂(CO)n E->F +H₂ Oxidative Addition F->B Reductive Elimination G Isononanal F->G

Caption: Simplified catalytic cycle for hydroformylation.

4.2 Catalyst Systems: Rationale for Choice The reaction is catalyzed by a transition metal compound from Group VIII of the periodic table.[3][10]

  • Cobalt Catalysts (e.g., HCo(CO)₄): Requires high pressures (100-300 bar) and temperatures (110-180°C). Cobalt is less expensive but generally less active than rhodium. It is well-suited for the hydroformylation of branched olefins.

  • Rhodium Catalysts (e.g., HRh(CO)(PPh₃)₃): Operates under much milder conditions (lower pressure and temperature), offering higher selectivity. However, rhodium is significantly more expensive, and catalyst recovery is paramount.

4.3 Experimental Protocol: High-Pressure Hydroformylation

  • Reactor Setup: The reaction is performed in a high-pressure autoclave (stirred tank reactor) designed to handle flammable gases at high pressure.

  • Reagent Charging: The octene mixture and the catalyst precursor are charged into the reactor.

  • Pressurization: The reactor is sealed and pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas). The CO/H₂ ratio is typically around 1:1.

  • Reaction: The reactor is heated to the target temperature while stirring vigorously to ensure good gas-liquid mass transfer. The reaction is highly exothermic and requires careful temperature control.

  • Depressurization & Product Recovery: After the reaction reaches completion (monitored by gas uptake), the reactor is cooled, and the excess syngas is carefully vented. The liquid product, isononanal, is then discharged.

Step 3: Oxidation of Isononanal to this compound

5.1 Mechanism of Aldehyde Autoxidation The final step is the oxidation of the C9 aldehyde to the corresponding carboxylic acid. This process typically occurs via a free-radical chain mechanism when using air or molecular oxygen.[12][13] The reaction proceeds through the formation of a peroxy acid intermediate.

5.2 Catalytic vs. Non-Catalytic Oxidation While the reaction can proceed non-catalytically, it is often accelerated by the presence of catalysts.

  • Alkali or Alkaline Earth Metal Carboxylates: Adding salts like sodium or potassium isononanoate can improve the reaction rate and selectivity.[9][14] These are generally used in amounts of 1 to 30 mmol per mole of aldehyde.[9]

  • Transition Metal Catalysts: Compounds of cobalt or manganese can also be used, though care must be taken to avoid over-oxidation and byproduct formation.[15]

5.3 Experimental Protocol: Liquid-Phase Oxidation

  • Reactor Charging: The crude isononanal is charged into a stirred reactor, which can be operated batchwise or continuously.[3] A suitable solvent like acetone or ethyl acetate may be used, although the reaction can also be run neat.[3][14]

  • Catalyst Addition: If used, the catalyst (e.g., an alkali metal carboxylate solution) is added to the aldehyde.[16]

  • Oxidation: Air or oxygen is bubbled through the liquid aldehyde under vigorous stirring. The temperature is typically maintained between 30°C and 80°C. The reaction is exothermic and requires cooling to maintain control.

  • Monitoring: The reaction is monitored by measuring acid number or by chromatographic analysis (GC) to determine the conversion of the aldehyde.

  • Purification: Once the reaction is complete, the crude this compound is purified, typically by vacuum distillation, to remove unreacted starting material, byproducts, and catalyst residues.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis process. Actual values can vary significantly based on the specific technology, catalyst, and scale of operation.

ParameterStep 1: DehydrationStep 2: HydroformylationStep 3: Oxidation
Key Reagents 2-EthylhexanolOctenes, CO, H₂Isononanal, O₂/Air
Catalyst Al₂O₃ or H₃PO₄/SiO₂[10]Cobalt or Rhodium complex[3]Alkali metal carboxylate[9]
Temperature 250 - 400 °C110 - 180 °C (Co)30 - 80 °C
Pressure Atmospheric100 - 300 bar (Co)Atmospheric
Typical Yield > 95%> 90%> 98%
Final Purity --> 99% (after distillation)

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and high-pressure operations, requiring strict adherence to safety protocols.

SubstanceKey HazardsRecommended PPEHandling Precautions
2-Ethylhexanol Combustible liquid. Causes serious eye and skin irritation. Harmful if inhaled.[17][18]Safety goggles, chemical-resistant gloves, respiratory protection if mist is present.Use in a well-ventilated area. Avoid sources of ignition. Ground transfer equipment.[17]
Carbon Monoxide (CO) Extremely flammable, highly toxic gas.Not directly handled; used in closed high-pressure systems. CO detectors are mandatory.Requires specialized high-pressure equipment and engineering controls.
This compound Causes serious eye damage and skin irritation. Harmful if swallowed.[19][20]Safety goggles/face shield, chemical-resistant gloves.Handle in a well-ventilated area. Avoid contact with skin and eyes.[19]

Engineering Controls: The hydroformylation step must be conducted behind a blast shield in a properly rated high-pressure bay. A robust ventilation system is crucial for all steps.

Waste Disposal: Organic waste streams should be collected and disposed of in accordance with local environmental regulations, typically via incineration. Aqueous streams may require neutralization before disposal.

Conclusion

The synthesis of this compound from 2-ethylhexanol is a sophisticated, multi-step process that is central to the production of numerous high-value chemical products. A thorough understanding of the reaction mechanisms—from dehydration and C-C bond formation via hydroformylation to the final oxidation—is essential for process optimization, safety, and efficiency. Future developments may focus on enhancing catalyst longevity, improving energy efficiency, and exploring bio-based feedstocks to align with the growing demand for sustainable chemical manufacturing.[8]

References

  • Ataman Kimya. (n.d.). This compound.
  • Evonik Degussa Gmbh. (2015).
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  • Ataman Kimya. (n.d.). ISONONANIC ACID.
  • Neuchem. (n.d.). This compound – Bulk Chemical Supply & Distribution.
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  • Lu, C. (2012). Study On Synthesis Of 2-ethylhexoic Acid By Oxidation Of 2-ethylhexanol Using O2. Thesis.
  • Evonik Degussa Gmbh. (2015).
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  • Evonik Degussa Gmbh. (2014). This compound proceeding from 2-ethylhexanol, process for preparation thereof and the preparation of conversion products thereof.
  • Chemwin. (n.d.). Production and manufacturing method and process flow of this compound.
  • Tsekhina, N. N., & Freidin, B. G. (1986). Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate. J. Appl. Chem. USSR (Engl. Transl.).
  • DataIntelo. (2025). How Is the this compound Market Shaping the Future of Specialty Chemicals.
  • Czieszowiec, Ł., & Orlińska, B. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.
  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • Perstorp. (n.d.). This compound.
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  • Czieszowiec, Ł., & Orlińska, B. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. PMC - NIH.

Sources

Isononanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Isononanoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, predominantly the isomer 3,5,5-trimethylhexanoic acid, is a nine-carbon branched-chain saturated fatty acid.[1][2] Its unique molecular structure, featuring a polar carboxylic acid head and a bulky, non-polar hydrocarbon tail, dictates its physicochemical properties and, consequently, its solubility behavior.[3] As a clear, oily liquid, it is a versatile intermediate in organic synthesis, finding extensive use in the formulation of synthetic lubricants, corrosion inhibitors, plasticizers, and as an excipient or intermediate in pharmaceutical development.[2][4] A thorough understanding of its solubility in various organic solvents is paramount for its effective application, from designing reaction media to developing stable and effective drug delivery systems.

This guide provides a detailed exploration of the principles governing the solubility of this compound, its behavior in different classes of organic solvents, and a robust protocol for its experimental determination.

PropertyValueSource
Chemical Formula C₉H₁₈O₂[1][5]
Primary Isomer 3,5,5-Trimethylhexanoic Acid (~90%)[1]
Molecular Weight 158.24 g/mol [1][5]
Appearance Clear, colorless oily liquid[3]
Boiling Point ~236-255 °C[1][6]
Melting Point ~ -77 to -54 °C[4][6]
Density ~0.9 g/cm³[1][4]
Water Solubility Sparingly soluble / Nearly insoluble[1][3][5]

Core Principles of Solubility

The solubility of this compound is a direct consequence of the interplay between its two distinct structural features: the hydrophilic carboxyl group (-COOH) and the hydrophobic branched alkyl chain.

  • The Hydrophilic Carboxyl Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O).[7][8] This allows it to interact favorably with polar solvents.

  • The Hydrophobic Alkyl Chain: The C8 branched alkyl chain is non-polar and interacts primarily through van der Waals (dispersion) forces.[9] Its significant size and branching contribute to the molecule's overall lipophilic character, dominating its behavior and limiting its solubility in water.[3][10]

The governing principle is "like dissolves like." this compound will exhibit the highest solubility in solvents that can effectively solvate both its polar head and its non-polar tail.

cluster_solute This compound cluster_solvents Organic Solvents INA C₈H₁₇-COOH PolarProtic Polar Protic (e.g., Ethanol) INA->PolarProtic H-Bonding (High) Van der Waals PolarAprotic Polar Aprotic (e.g., Acetone) INA->PolarAprotic Dipole-Dipole Van der Waals NonPolar Non-Polar (e.g., Toluene) INA->NonPolar Van der Waals (High) Dimerization

Caption: Dominant intermolecular forces governing this compound solubility.

Solubility Profile in Organic Solvent Classes

This compound is generally described as being miscible with or readily soluble in most common organic solvents.[1][5][6] The degree of solubility, however, is dictated by the solvent's specific properties.

Solvent ClassRepresentative SolventsExpected SolubilityPrimary Interactions
Alcohols Methanol, EthanolHigh / Miscible[3][6]Hydrogen bonding with the carboxyl group and van der Waals forces with the alkyl chain.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Miscible[6]Can act as hydrogen bond acceptors for the carboxyl -OH; good solvation of the alkyl chain.
Ketones Acetone, Methyl Ethyl KetoneHigh / Soluble[3]Strong dipole-dipole interactions with the carboxyl group.
Esters Ethyl AcetateHigh / Soluble[11]Polar interactions with the carboxyl group and van der Waals forces with the alkyl chain.
Aromatic Hydrocarbons Toluene, BenzeneSoluble[9]Primarily van der Waals forces; carboxylic acids often form stable dimers in nonpolar media, which enhances solubility.[7][12]
Aliphatic Hydrocarbons Heptane, HexaneSolubleDominated by van der Waals forces between the alkyl chains of the solute and solvent.
Chlorinated Solvents Chloroform, DichloromethaneHigh / Soluble[3][5]Favorable dipole-dipole and dispersion interactions.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain quantitative solubility data, a rigorous and self-validating experimental approach is necessary. The isothermal equilibrium method is a standard and reliable technique. The core principle is to create a saturated solution at a constant temperature, allow the system to reach equilibrium, and then accurately measure the concentration of the dissolved solute.

Causality and Experimental Design
  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is critical to ensure that the measured solubility is for a single, defined condition.

  • Ensuring Equilibrium: A saturated solution is a system in equilibrium. It is crucial to allow sufficient time for this equilibrium to be reached, where the rate of dissolution equals the rate of precipitation. Testing samples at multiple time points (e.g., 24 and 48 hours) and finding no significant change in concentration validates that equilibrium has been achieved.

  • Supersaturation Approach: Preparing a sample by cooling a heated, more concentrated solution helps confirm true equilibrium by approaching it from the opposite direction (supersaturation vs. undersaturation). The final equilibrium concentration should be the same regardless of the starting point.

  • Accurate Quantification: The choice of analytical method (e.g., GC-FID, HPLC, or titration) must be validated for accuracy, precision, and linearity for this compound in the chosen solvent.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a series of sealed vials. The excess solid/liquid phase should be clearly visible.

    • Prepare replicate vials for each time point to be tested (e.g., 24h, 48h).

  • Equilibration:

    • Place the sealed vials in a calibrated, constant-temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials continuously to facilitate dissolution and ensure the entire system reaches thermal and chemical equilibrium.

  • Phase Separation:

    • After the designated equilibration time (e.g., 24 hours), stop agitation and allow the vials to rest in the constant-temperature bath for at least 4-6 hours. This allows the undissolved excess this compound to settle, leaving a clear, saturated supernatant.

    • Alternatively, for faster separation, centrifuge the vials in a temperature-controlled centrifuge set to the experimental temperature.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. To avoid precipitating the solute, it is crucial not to alter the sample's temperature.

    • Immediately dilute the aliquot with a known volume of fresh solvent to prevent precipitation upon cooling.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as gas chromatography (GC) or titration with a standardized base.

  • Data Calculation and Validation:

    • Calculate the solubility, typically expressed in g/100 mL or mol/L.

    • Repeat the analysis for samples equilibrated for a longer duration (e.g., 48 hours). If the solubility values are consistent with the 24-hour samples, equilibrium was likely achieved.

A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate in a constant temperature bath (e.g., 24h). A->B C 3. Phase Separation Allow undissolved solute to settle at constant temperature. B->C F 6. Validation Repeat for a longer time point (e.g., 48h) to confirm equilibrium. B->F Parallel Validation Step D 4. Sampling & Dilution Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Analysis Quantify concentration using a validated method (e.g., GC). D->E G Final Solubility Data E->G F->E

Caption: Experimental workflow for determining this compound solubility.

Implications for Research and Drug Development

A comprehensive understanding of this compound's solubility is not merely academic; it has profound practical implications.

  • Pharmaceutical Formulation: As an excipient, this compound can be used to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems. Its solubility profile determines which co-solvents and oils are viable for creating stable emulsions or microemulsions.[2]

  • Chemical Synthesis: When used as a reactant or intermediate, its solubility dictates the choice of reaction solvent, influencing reaction rates, yields, and the ease of product purification.[5]

  • Industrial Applications: In lubricants and metalworking fluids, miscibility with base oils and other additives is critical for performance.[2][4] The solubility characteristics ensure the formulation remains a stable, homogeneous single phase across a range of operating temperatures.

By leveraging the principles and methodologies outlined in this guide, researchers and scientists can confidently select appropriate solvent systems, design robust experimental protocols, and accelerate the development of innovative products and formulations.

References

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Spectral analysis of isononanoic acid (NMR, FTIR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Isononanoic Acid

Introduction: Defining the Analyte

This compound is a C9 fatty acid that exists as a mixture of isomers. The specific branching of the nine-carbon backbone dictates its physical and chemical properties, making precise structural confirmation essential for its application in lubricants, polymers, and pharmaceutical intermediates. While various isomers exist, this guide will focus on one of the most commercially significant and well-characterized isomers: 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1).[1][2] The methodologies and principles detailed herein provide a robust framework for the analysis of this isomer and can be adapted for others, such as 7-methyloctanoic acid.[3]

This guide offers an in-depth exploration of the primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the unambiguous identification and quality control of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a complete structural profile.

Part 1: The Molecular Structure of 3,5,5-Trimethylhexanoic Acid

Understanding the molecule's three-dimensional structure is the cornerstone of interpreting its spectral output. 3,5,5-trimethylhexanoic acid features a six-carbon chain with a carboxylic acid functional group and three methyl branches. The presence of a chiral center at the C3 position and a quaternary carbon at the C5 position creates a unique and non-symmetrical hydrogen and carbon framework, which is ideal for elucidation by NMR.

Caption: Numbered structure of 3,5,5-trimethylhexanoic acid.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, FTIR is exceptionally effective at confirming the presence of the defining carboxylic acid group.

Causality in Experimental Design

The choice of sampling technique is critical. For a liquid sample like 3,5,5-trimethylhexanoic acid, Attenuated Total Reflectance (ATR) is the preferred method over traditional salt plates (NaCl, KBr).[4] ATR-FTIR offers superior reproducibility, requires minimal sample preparation, and eliminates the potential for interference from atmospheric moisture, which is crucial when analyzing the broad hydroxyl (-OH) stretch of the carboxylic acid.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal (typically diamond) are clean. Record a background spectrum of the empty, clean ATR accessory to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.[5]

  • Sample Application: Place a single drop of neat 3,5,5-trimethylhexanoic acid directly onto the center of the ATR crystal.[5]

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[5]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.[5]

Data Interpretation

The FTIR spectrum of 3,5,5-trimethylhexanoic acid is dominated by two key features characteristic of a carboxylic acid.

Frequency Range (cm⁻¹)Vibrational ModeInterpretation
3300–2500O–H stretchA very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
2960–2870C–H stretchStrong, sharp absorptions corresponding to the aliphatic methyl and methylene groups.
~1710C=O stretchA very strong, sharp absorption, indicative of the carbonyl group in a saturated aliphatic carboxylic acid dimer.[4]
~1410 & ~920O–H bendMedium, broad absorptions related to the O–H bending, often coupled with C-O stretching.
~1290C–O stretchA medium-intensity band associated with the carbon-oxygen single bond of the carboxylic acid.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms functional groups, NMR spectroscopy elucidates the complete carbon-hydrogen framework of the molecule. It provides detailed information on the chemical environment, connectivity, and relative numbers of protons and carbons, making it the definitive technique for structural verification.

The general workflow for NMR analysis is a self-validating system, beginning with precise sample preparation and culminating in data that must correlate across different NMR experiments (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) to confirm a single, unambiguous structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Acquire ¹H NMR Spectrum (Proton Environment) prep4->acq1 acq2 Acquire ¹³C NMR Spectrum (Carbon Backbone) prep4->acq2 proc1 Fourier Transform & Phase/Baseline Correction acq1->proc1 acq2->proc1 acq3 Optional: Acquire 2D Spectra (COSY, HSQC for connectivity) proc2 Calibrate to Reference (TMS at 0 ppm) proc1->proc2 proc3 Integrate ¹H signals & Assign Multiplicities proc2->proc3 proc4 Assign ¹³C chemical shifts proc2->proc4 proc5 Correlate all data to confirm final structure proc3->proc5 proc4->proc5

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule.

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound as it effectively dissolves the nonpolar molecule and its residual proton signal does not interfere with the analyte's signals.[5] Tetramethylsilane (TMS) is added as an internal standard because its 12 equivalent protons produce a single, sharp signal at a defined 0.00 ppm, which is upfield from most organic proton resonances, ensuring it does not obscure sample signals.[5]

  • Sample Preparation: Dissolve 5–10 mg of 3,5,5-trimethylhexanoic acid in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • Data Acquisition:

    • Pulse Sequence: Standard 30° or 90° pulse.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Scans: 16 scans for good signal-to-noise.[5]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[5]

The ¹H NMR spectrum of 3,5,5-trimethylhexanoic acid shows distinct signals for each unique proton environment.

Chemical Shift (δ) ppmIntegrationMultiplicityAssignmentRationale
~11.0–12.01HSinglet (broad)-H OOC-The acidic proton is highly deshielded and undergoes rapid chemical exchange, resulting in a broad singlet far downfield.[4]
2.25, 2.052HDoublet of Doublets (dd)-CH ₂-COOHThese two protons are diastereotopic due to the adjacent chiral center (C3). They split each other (geminal coupling) and are further split by the single proton on C3 (vicinal coupling).
~1.951HMultiplet (m)-CH (CH₃)-This proton is coupled to the adjacent CH₂ protons at C2 and C4, resulting in a complex multiplet.
1.25, 1.052HDoublet of Doublets (dd)-CH ₂-C(CH₃)₃These protons are also diastereotopic, adjacent to the chiral C3 center, leading to a complex splitting pattern.
~0.953HDoublet (d)-CH(C H₃)-The methyl group at C3 is split into a doublet by the single proton on C3.
~0.909HSinglet (s)-C(CH ₃)₃The nine protons of the three methyl groups on the quaternary C5 are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet.
¹³C NMR Analysis

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

A standard proton-decoupled experiment is used to simplify the spectrum. This technique removes C-H coupling, causing each unique carbon atom to appear as a single, sharp line. This greatly enhances signal-to-noise and simplifies interpretation. The relaxation delay is set to at least 2 seconds to allow for the slower relaxation of quaternary carbons, ensuring they are accurately represented in the spectrum.[6]

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: 100 MHz (for a 400 MHz ¹H system) or higher field NMR spectrometer.

  • Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse (e.g., zgpg30).[6]

    • Spectral Width: 0–200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.[5]

    • Scans: 1024 scans or more are required due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed and corrected. The chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.[6]

The nine carbon atoms of 3,5,5-trimethylhexanoic acid are all chemically non-equivalent and thus produce nine distinct signals.

Chemical Shift (δ) ppmAssignmentRationale
~180–185C OOH (C1)The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.[4]
~51.5-C H₂-C(CH₃)₃ (C4)Aliphatic carbon adjacent to the bulky quaternary center.
~42.9-C H₂-COOH (C2)Aliphatic carbon adjacent to the electron-withdrawing carbonyl group.
~34.1-C H(CH₃)- (C3)The methine carbon at the chiral center.
~30.2-C (CH₃)₃ (C5)The quaternary carbon, typically showing a lower intensity due to longer relaxation times.
~29.8-C(C H₃)₃ (C5-Me)The three equivalent methyl carbons attached to the quaternary center.
~19.5-CH(C H₃)- (C3-Me)The methyl carbon attached to the chiral center.

(Note: Specific assignments of C2, C3, C4, C5, and the methyl groups can be definitively confirmed with 2D NMR techniques like HSQC and HMBC, but these represent typical assignments based on substituent effects.)

Conclusion

The synergistic application of FTIR and multinuclear NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR serves as a rapid screening tool to confirm the essential carboxylic acid functionality through its characteristic O-H and C=O stretching vibrations. Subsequently, ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the molecular architecture, confirming the specific isomeric identity of 3,5,5-trimethylhexanoic acid. This integrated spectroscopic approach forms a self-validating system that is indispensable for quality assurance, regulatory compliance, and advanced research in any field utilizing this versatile fatty acid.

References

  • National Institute of Standards and Technology (NIST). "Hexanoic acid, 3,5,5-trimethyl-." NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. "3,5,5-Trimethylhexanoic acid, methyl ester - Optional[FTIR] - Spectrum." Wiley Science Solutions. Available at: [Link]

  • SpectraBase. "3,5,5-Trimethylhexanoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts." Wiley Science Solutions. Available at: [Link]

  • PubChem. "this compound | C9H18O2 | CID 33635." National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. "this compound - Optional[13C NMR] - Chemical Shifts." Wiley Science Solutions. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Hexanoic acid, 3,5,5-trimethyl-." NIST Chemistry WebBook. Available at: [Link]

  • NP-MRD. "1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0144532)." Natural Products Magnetic Resonance Database. Available at: [Link]

  • PubChem. "3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960." National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." SDBSWeb. Available at: [Link]

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An In-Depth Technical Guide to the Industrial Production of Isononanoic Acid via Hydroformylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the industrial synthesis of isononanoic acid, a crucial branched-chain carboxylic acid. Primarily intended for researchers, scientists, and professionals in drug development and specialty chemicals, this document delves into the core chemical principles, process engineering, and practical methodologies underpinning its large-scale production. We will explore the foundational hydroformylation (oxo synthesis) of C8 olefins, followed by the subsequent oxidation to the final acid product, offering insights into catalyst selection, reaction kinetics, and purification strategies.

Introduction: The Significance of this compound

This compound, a mixture of C9 isomeric carboxylic acids, is a vital intermediate in the chemical industry.[1] Its branched structure imparts unique properties such as excellent thermal and oxidative stability, low volatility, and good solubility in organic media.[2][3] These characteristics make it a sought-after precursor for a diverse range of applications, including:

  • Synthetic Lubricants: As a key component in the production of polyol esters for high-performance aviation and refrigeration lubricants.[4]

  • Plasticizers: Used in the manufacturing of esters that enhance the flexibility and durability of polymers like PVC.[2][5]

  • Coatings and Paints: Incorporated into alkyd and polyester resins to improve gloss, drying time, and weather resistance.[2][4]

  • Corrosion Inhibitors: Employed in metalworking fluids and coolants to protect metal surfaces.[1][4]

  • Cosmetics: Its esters are used as emollients in personal care products, providing a light, non-greasy feel.[2]

The industrial demand for this compound has driven the development of efficient and scalable manufacturing processes, with hydroformylation of octene isomers being the cornerstone of modern production.[6][7]

The Synthetic Pathway: From Olefin to Carboxylic Acid

The industrial production of this compound is predominantly a two-stage process:

  • Hydroformylation (Oxo Synthesis): C8 olefins (octenes) are reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C9 aldehydes (isononanals).

  • Oxidation: The resulting isononanal isomers are then oxidized to yield the final this compound.[1][6][7]

This sequential approach allows for high yields and selectivity, making it a cost-effective method for large-scale manufacturing.[7]

Feedstock: The Source of the C8 Backbone

The primary feedstock for this compound production is a mixture of C8 olefins. Common industrial sources include:

  • Diisobutylene: This is a major feedstock, produced from the dimerization of isobutene. The hydroformylation of diisobutylene, which mainly consists of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, leads to 3,5,5-trimethylhexanal as the principal C9 aldehyde intermediate.[8]

  • Octenes from 2-Ethylhexanol: An alternative route involves the dehydration of 2-ethylhexanol, a readily available industrial chemical, to generate a mixture of octene isomers.[1][6][7] This approach offers flexibility in feedstock sourcing.

The choice of feedstock influences the isomeric composition of the final this compound product.

Core Chemistry and Catalysis: The Hydroformylation Step

Hydroformylation is one of the most significant achievements in industrial homogeneous catalysis, allowing for the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9][10]

Reaction Mechanism

The reaction is catalyzed by transition metal complexes, most commonly based on cobalt or rhodium, which are soluble in the reaction medium.[9][10] The generally accepted mechanism involves a series of steps within a catalytic cycle.

G A [M]-H Active Catalyst B Olefin Complex A->B + Olefin C Alkyl Complex B->C Hydride Migration D Acyl Complex C->D + CO CO Insertion E Oxidative Adduct D->E + H2 Oxidative Addition E->A - Aldehyde Reductive Elimination G cluster_0 Hydroformylation Section cluster_1 Oxidation & Purification Section Feed Octene Feedstock Reactor Hydroformylation Reactor Feed->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst_Recycle Catalyst Separation & Recycle Reactor->Catalyst_Recycle Catalyst_Recycle->Reactor Recycled Catalyst Oxidation_Reactor Oxidation Reactor Catalyst_Recycle->Oxidation_Reactor Crude Isononanal Purification Distillation Columns Oxidation_Reactor->Purification Final_Product High-Purity This compound Purification->Final_Product Oxidant Oxidant (e.g., Air) Oxidant->Oxidation_Reactor

Caption: Simplified industrial process flow for this compound production.

Process Description:

  • Feed Preparation: The C8 olefin feedstock is purified and mixed with the recycled catalyst solution.

  • Hydroformylation: The olefin and catalyst mixture is fed into a high-pressure reactor along with synthesis gas. The reaction is carried out under controlled temperature and pressure to maximize the yield of isononanal.

  • Catalyst Separation and Recycling: The product stream from the reactor, containing isononanal, unreacted olefins, and the catalyst, enters a separation unit. The valuable catalyst is separated and recycled back to the reactor. [10]4. Isononanal Purification: The crude isononanal is often purified by distillation to remove any unreacted starting materials and byproducts before the oxidation step. [6]5. Oxidation: The purified isononanal is fed into an oxidation reactor where it is reacted with an oxidant, such as air, to form this compound. [1]6. Final Purification: The crude this compound is subjected to one or more distillation steps to achieve the desired high purity required for its various applications.

Laboratory-Scale Synthesis Protocols

The following protocols provide a framework for the laboratory-scale synthesis of this compound, mirroring the industrial process. These are intended as a guide and may require optimization based on available equipment and specific starting materials.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure outlines a representative hydroformylation of 1-octene using a rhodium-triphenylphosphine catalyst system.

Materials:

  • 1-Octene

  • Dicarbonylacetylacetonato rhodium(I) [Rh(acac)(CO)₂]

  • Triphenylphosphine (TPP)

  • Toluene (anhydrous)

  • Synthesis gas (1:1 mixture of H₂/CO)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with dicarbonylacetylacetonato rhodium(I) and triphenylphosphine (a typical molar ratio of TPP to Rh is 10:1 to 100:1).

  • Solvent and Substrate Addition: Add anhydrous toluene to dissolve the catalyst and ligand, followed by the addition of 1-octene.

  • Reaction Setup: Seal the autoclave and purge it several times with synthesis gas to remove any air.

  • Reaction Conditions: Pressurize the autoclave with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar). Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop as the synthesis gas is consumed. The reaction can also be monitored by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Workup: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess gas. The resulting solution contains the isononanal product. The crude product can be analyzed by GC to determine conversion and selectivity. For purification, the solvent can be removed under reduced pressure, and the isononanal can be isolated by vacuum distillation.

Protocol 2: Oxidation of Isononanal to this compound

This protocol describes a general method for the oxidation of the isononanal product from the hydroformylation step.

Materials:

  • Isononanal (from Protocol 1)

  • An appropriate oxidizing agent (e.g., hydrogen peroxide, or air/oxygen with a suitable catalyst)

  • Solvent (e.g., acetic acid or an inert solvent)

  • Reaction flask with a stirrer, condenser, and gas inlet (if using air/O₂)

Procedure (Example using Air/O₂ with a Catalyst):

  • Reaction Setup: Charge the reaction flask with the crude or purified isononanal and a suitable solvent if necessary. Add a catalytic amount of a transition metal salt (e.g., a cobalt or manganese salt).

  • Oxidation: Heat the mixture to the desired temperature (e.g., 60-80°C) and bubble a slow stream of air or oxygen through the solution with vigorous stirring.

  • Monitoring: Monitor the disappearance of the aldehyde by techniques such as TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture. The workup procedure will depend on the solvent and catalyst used. A typical workup may involve:

    • Dilution with water and extraction of the this compound into an organic solvent (e.g., ethyl acetate).

    • Washing the organic layer with brine.

    • Drying the organic layer over anhydrous sodium sulfate.

    • Removal of the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final high-purity product.

Conclusion

The industrial production of this compound via the hydroformylation of C8 olefins is a testament to the power of homogeneous catalysis in large-scale chemical manufacturing. The choice between cobalt and rhodium catalyst systems is a balance of economic and process considerations, with rhodium offering milder conditions and higher selectivity at a greater initial cost. The subsequent oxidation of the intermediate isononanal completes the synthesis, yielding a versatile and valuable chemical intermediate. A thorough understanding of the underlying chemical principles, reaction kinetics, and process engineering is essential for the optimization and continued innovation in the production of this compound and its numerous derivatives that are indispensable in a wide array of industrial and consumer applications.

References

  • Corey, E. J., Gilman, N. W., & Ganem, B. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616-5617. [Link]

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Natural occurrence of branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1][2] Primarily found in bacteria, they are also present in a variety of other organisms, including marine life, and are consumed by humans through dairy products and certain fermented foods.[2][3] BCFAs play a crucial role in modulating cell membrane fluidity and are increasingly recognized for their diverse biological activities, with potential implications for human health, including gut health and immune function.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of BCFAs, their biosynthesis, analytical methodologies for their study, and their physiological significance, offering valuable insights for researchers and professionals in the fields of life sciences and drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are predominantly saturated fatty acids distinguished by methyl branches. The most common forms are the iso- series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso- series, with a methyl group on the antepenultimate carbon.[1] These structural variations significantly influence their physicochemical properties.

Natural Occurrence of BCFAs

BCFAs are widespread in nature, with their distribution varying significantly across different biological systems.

Bacteria

BCFAs are integral components of cell membranes in many bacterial species, particularly Gram-positive bacteria, where they can constitute a significant portion of the total fatty acids.[6][7][8] Their presence is a key factor in bacterial adaptation to diverse environmental conditions.[8] For instance, the ratio of iso- to anteiso- BCFAs can be altered in response to temperature changes to maintain optimal membrane fluidity. In some bacteria, such as those of the genus Bacillus, BCFAs are the major acyl constituents of membrane lipids.[6][9]

Marine Organisms

The marine environment is a rich source of diverse fatty acids, including BCFAs. They have been identified in various marine organisms, from microalgae to sponges and fish.[10][11][12][13] For example, novel BCFAs have been isolated from the phospholipids of sponges like Strongylophora durissima.[10] The presence of BCFAs in these organisms is often linked to the marine food web, where they are transferred from bacteria and microalgae to higher trophic levels.

Plants

While less common than in bacteria, BCFAs are also synthesized in certain plants. In species like those belonging to the Solanaceae family, branched-chain acyl groups derived from amino acids are incorporated into specialized metabolites.[2]

Ruminant Animals and Dairy Products

Ruminant animals, such as cows, are a significant dietary source of BCFAs for humans. These fatty acids are synthesized by the microorganisms residing in the rumen and are subsequently incorporated into the milk and meat of the animals.[14] Consequently, dairy products like butter and cheese are among the richest dietary sources of BCFAs.[14][15][16]

Humans

In humans, BCFAs are found in specific contexts. They are a major component of the vernix caseosa, the waxy substance covering the skin of newborns, where they are thought to play a protective role.[2][3][4] The gut microbiome also contributes to the pool of BCFAs in the human body through the fermentation of proteins.[17]

Biosynthesis of BCFAs

The biosynthesis of BCFAs is a fascinating process that primarily utilizes branched-chain amino acids (BCAAs) as primers.

Role of Branched-Chain Amino Acids (BCAAs)

The synthesis of iso- and anteiso- fatty acids is initiated by the corresponding branched-chain α-keto acids derived from the deamination of valine, leucine, and isoleucine.[14][18]

  • Valine is the precursor for iso-even-numbered fatty acids (e.g., 14-methylpentadecanoic acid).

  • Leucine gives rise to iso-odd-numbered fatty acids (e.g., 13-methyltetradecanoic acid).

  • Isoleucine is the precursor for anteiso-odd-numbered fatty acids (e.g., 12-methyltetradecanoic acid).[18]

This precursor-product relationship is a cornerstone of BCFA biosynthesis. In some organisms, like rats, BCAAs have been shown to be more efficient precursors for BCFA biosynthesis in the skin than branched-chain α-keto acids.[19]

Key Enzymes

A key enzyme in this pathway is the branched-chain α-keto acid decarboxylase (BCKA) , which is responsible for the decarboxylation of the α-keto acids to form the primers for fatty acid synthesis.[18] The elongation of these primers then proceeds via the fatty acid synthase (FAS) system, with malonyl-CoA serving as the chain extender.[18]

Diagram: Biosynthetic Pathway of Branched-Chain Fatty Acids

BCFA_Biosynthesis cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_Ketoacids Branched-Chain α-Keto Acids cluster_Primers Acyl-CoA Primers cluster_BCFAs Branched-Chain Fatty Acids (BCFAs) Valine Valine Keto_Val α-Ketoisovalerate Valine->Keto_Val Transamination Leucine Leucine Keto_Leu α-Ketoisocaproate Leucine->Keto_Leu Transamination Isoleucine Isoleucine Keto_Ile α-Keto-β-methylvalerate Isoleucine->Keto_Ile Transamination Primer_Val Isobutyryl-CoA Keto_Val->Primer_Val BCKA Decarboxylase Primer_Leu Isovaleryl-CoA Keto_Leu->Primer_Leu BCKA Decarboxylase Primer_Ile 2-Methylbutyryl-CoA Keto_Ile->Primer_Ile BCKA Decarboxylase BCFA_iso_even iso-Even Numbered Primer_Val->BCFA_iso_even Fatty Acid Synthase (Malonyl-CoA) BCFA_iso_odd iso-Odd Numbered Primer_Leu->BCFA_iso_odd Fatty Acid Synthase (Malonyl-CoA) BCFA_anteiso_odd anteiso-Odd Numbered Primer_Ile->BCFA_anteiso_odd Fatty Acid Synthase (Malonyl-CoA)

Caption: Biosynthesis of BCFAs from BCAAs.

Analytical Methodologies for BCFA Analysis

The accurate identification and quantification of BCFAs, especially isomers, present analytical challenges due to their structural similarities.[1] Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for BCFA analysis.[1][15]

Sample Preparation: Extraction and Isolation

The first step in BCFA analysis is the extraction of total lipids from the biological matrix. This is typically achieved using a solvent system such as chloroform-methanol. Once the lipids are extracted, the fatty acids are liberated from the lipid backbone (e.g., triglycerides, phospholipids) through saponification (alkaline hydrolysis). The resulting free fatty acids are then extracted into an organic solvent. For the specific enrichment of BCFAs, techniques like urea adduction can be employed to separate them from straight-chain fatty acids.

Derivatization for Gas Chromatography

Free fatty acids are not sufficiently volatile for GC analysis and must be derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs). This is typically achieved by methylation using reagents such as boron trifluoride-methanol or acidic methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone of BCFA analysis, allowing for the separation and identification of different fatty acid isomers.

  • Sample Preparation:

    • Extract total lipids from the sample using a 2:1 (v/v) chloroform:methanol mixture.

    • Saponify the lipid extract with 0.5 M methanolic NaOH at 80°C for 10 minutes.

    • Methylate the fatty acids by adding 14% boron trifluoride-methanol and heating at 80°C for 2 minutes.

    • Extract the resulting FAMEs with hexane.

    • Wash the hexane extract with saturated NaCl solution and dry over anhydrous sodium sulfate.

    • Concentrate the sample under a stream of nitrogen.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A polar capillary column, such as a DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of FAME isomers.[20]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantify individual FAMEs by comparing their peak areas with those of an internal standard (e.g., heptadecanoic acid).

Diagram: Experimental Workflow for GC-MS Analysis of BCFAs

GCMS_Workflow Start Biological Sample LipidExtraction Lipid Extraction (e.g., Chloroform:Methanol) Start->LipidExtraction Saponification Saponification (Methanolic NaOH) LipidExtraction->Saponification Methylation Derivatization to FAMEs (BF3-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis DataProcessing Data Processing and Quantification GCMS_Analysis->DataProcessing End BCFA Profile DataProcessing->End

Caption: Workflow for BCFA analysis by GC-MS.

Other Analytical Techniques

While GC-MS is the most common method, other techniques can also be employed. Liquid chromatography-mass spectrometry (LC-MS/MS) offers an alternative approach, particularly for the analysis of non-derivatized fatty acids. Chemical ionization (CI) mass spectrometry can provide complementary structural information to electron ionization (EI) by producing characteristic fragments that help in locating the branch position.[15]

Biological Functions and Significance of BCFAs

BCFAs exert a range of biological effects, primarily through their influence on cell membrane properties and their roles in cellular signaling.

Modulation of Cell Membrane Properties

The methyl branches of BCFAs disrupt the ordered packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[21] This is crucial for maintaining membrane function in organisms that experience fluctuations in environmental temperature. Anteiso-BCFAs are more effective at fluidizing membranes than iso-BCFAs.[21]

Role in Bacterial Adaptation

In bacteria, the ability to modulate membrane fluidity through changes in BCFA composition is a key adaptive mechanism.[8] This allows bacteria to thrive in a wide range of environments, from the cold depths of the ocean to the warm interiors of host organisms.

BCFAs in Human Health and Disease

Emerging research suggests that BCFAs may have significant implications for human health.

  • Gut Health: BCFAs produced by the gut microbiota are thought to contribute to a healthy gut environment.[4] They may influence the composition of the gut microbiota and have protective effects against conditions like necrotizing enterocolitis in newborns.[4]

  • Immunity: BCFAs may possess anti-inflammatory properties.[4]

  • Metabolic Regulation: There is growing interest in the role of BCFAs in metabolic health. Some studies suggest a link between BCFA levels and lipid metabolism.[17]

Table 1: Summary of BCFA Occurrence and Function

Organism/SystemPrimary BCFAsKey Functions
Bacteria iso- and anteiso-C15, C17Membrane fluidity, environmental adaptation
Marine Organisms Diverse, including novel structuresTrophic transfer, membrane function
Ruminants/Dairy iso- and anteiso-C14 to C17Dietary source for humans
Humans vernix caseosa, gutSkin protection, gut health, immunity

Conclusion and Future Perspectives

Branched-chain fatty acids are a structurally diverse and biologically significant class of lipids. Their widespread occurrence in nature, from bacteria to humans, underscores their fundamental importance in biological systems. The continued development of advanced analytical techniques will further elucidate the complex profiles of BCFAs in various biological matrices. A deeper understanding of the biosynthesis, metabolism, and biological functions of BCFAs holds significant promise for the development of novel therapeutic strategies and nutritional interventions aimed at improving human health. Future research should focus on elucidating the specific molecular mechanisms by which BCFAs exert their effects and on exploring their potential as biomarkers for health and disease.

References

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  • Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods | Journal of Agricultural and Food Chemistry - ACS Publications.
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  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC - PubMed Central.
  • Phospholipid Studies of Marine Organisms: New Branched Fatty Acids From Strongylophora Durissima - PubMed.
  • BCFA - Gut Health, Immunity, Cancer | Branched-Chain Fatty Acids! What Are They? What Are They Good For? And From Which Foods & Beverages in Your Diet Can You Get Them? - SuppVersity.
  • Structures of branched chain polyunsaturated fatty acids from marine algae - ResearchGate.
  • An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC - NIH.
  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF - ResearchGate.
  • Branched-chain fatty acid - Wikipedia.
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  • Branched Chain Fatty Acids Analysis Service - Creative Proteomics.
  • Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC - NIH.
  • Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris - Frontiers.
  • The branched-chain fatty acids of butterfat. 4. The isolation of (+) - NIH.
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A Technical Guide to the Carboxyl Group Reactivity of Isononanoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isononanoic acid, a branched-chain C9 carboxylic acid, is a critical intermediate in the synthesis of high-performance materials, lubricants, and pharmaceutical excipients.[1][2] Its chemical behavior is dominated by the reactivity of its carboxyl group, which is subtly modulated by the steric bulk of its 3,5,5-trimethylhexyl backbone. This guide provides an in-depth analysis of the core chemical transformations of the this compound carboxyl group, intended for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings and provide field-proven experimental protocols for four key reaction classes: esterification, amidation, reduction, and conversion to acyl chlorides. The narrative emphasizes the causality behind procedural choices, ensuring that each protocol serves as a self-validating system for achieving high-yield, high-purity outcomes.

Fundamental Properties of this compound

Structure and Isomerism

This compound is not a single compound but a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component, often comprising about 90% of the technical grade product.[3][4] This branched structure is a key differentiator from its linear counterpart, nonanoic acid, imparting unique properties such as lower viscosity, enhanced thermal stability, and distinct solubility profiles.[1]

The significant steric hindrance provided by the three methyl groups influences the accessibility of the carboxyl group, a factor that must be considered in reaction kinetics and catalyst selection.

Physicochemical Properties

A comprehensive understanding of this compound's properties is essential for experimental design, particularly for solvent selection, purification, and reaction temperature control.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[5]
Molecular Weight 158.24 g/mol [3][4]
Appearance Clear, colorless to pale yellow oily liquid
Boiling Point ~253 °C at 760 mmHg[3]
Melting Point < -60 °C[4]
Density ~0.919 g/cm³[3]
Solubility Sparingly soluble in water; miscible with organic solvents (alcohols, ethers)[6]

Key Transformations of the Carboxyl Group

The reactivity of the carboxyl group (-COOH) is centered on the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton. The following sections detail the primary synthetic routes stemming from this functional group.

Esterification: The Fischer-Speier Approach

Esterification is one of the most fundamental reactions of this compound, widely used to produce polyol esters for synthetic lubricants and plasticizers.[7][8] The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most common method.[9][10]

Principle & Mechanism: The reaction is an equilibrium-driven process.[11] An acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.[12][13] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[9][11] Subsequent proton transfer and elimination of water yield the ester.[10]

Expert Insight: To drive the equilibrium towards the product, it is critical to either use a large excess of one reactant (typically the less expensive alcohol) or remove water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[11][13] The steric bulk of the isononyl group may slow the reaction rate compared to linear acids, potentially requiring higher catalyst loading or extended reflux times for optimal conversion.

Fischer_Esterification Start This compound + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst, H+) Start->Protonation Activated Activated Carbonyl (Oxocarbenium ion) Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of H2O ProtonTransfer->WaterElim Ester Isononanoate Ester WaterElim->Ester

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

  • Setup: Equip a 1 L four-necked flask with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus fitted with a condenser.

  • Charging: Charge the flask with this compound (2.04 mol), triethylene glycol (1.0 mol), and a suitable acid catalyst like tin(II) oxide (0.2% by weight).[14] Xylene (~5% by weight) can be added as an azeotroping agent.[14]

  • Reaction: Heat the mixture gradually to 220°C under a slow stream of nitrogen.[14] Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction for approximately 8 hours or until the theoretical amount of water has been collected.[14]

  • Workup: Cool the mixture. Remove excess this compound and xylene via vacuum distillation.

  • Purification: Neutralize the crude ester by washing with a dilute aqueous sodium hydroxide solution, followed by water washes until neutral.[14] The final product can be treated with activated carbon for decolorization and filtered to yield the purified ester.[14]

Amidation via Carbodiimide Activation

Directly reacting a carboxylic acid with an amine is often inefficient due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[15] To facilitate amide bond formation, especially with sterically hindered substrates like this compound, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are required.[15][16]

Principle & Mechanism: EDC activates the carboxyl group by converting the hydroxyl into an excellent leaving group.[15] The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. The byproduct, an N,N'-disubstituted urea, is typically water-soluble, simplifying purification.[17]

Expert Insight: For challenging couplings (e.g., with electron-poor amines or sterically hindered partners), the reaction efficiency can be dramatically improved by adding 1-Hydroxybenzotriazole (HOBt).[18][19] HOBt reacts with the O-acylisourea intermediate to form an HOBt active ester.[18][20] This new intermediate is less prone to side reactions (like N-acylurea formation) and reacts more cleanly with the amine to provide higher yields of the desired amide.[17][18]

EDC_Amidation Acid This compound Activation Activation Step Acid->Activation EDC EDC EDC->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Byproduct Soluble Urea Activation->Byproduct HOBt HOBt (Additive) Intermediate->HOBt Suppresses side reactions Coupling Nucleophilic Attack Intermediate->Coupling ActiveEster HOBt Active Ester HOBt->ActiveEster ActiveEster->Coupling Cleaner reaction Amine Amine (R-NH2) Amine->Coupling Product Isononanoamide Coupling->Product

Caption: EDC/HOBt mediated pathway for amide synthesis.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HOBt (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equiv) portion-wise and stir for 30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: Add the amine (1.0 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

Reduction to Isononyl Alcohol

The reduction of a carboxylic acid to a primary alcohol is a synthetically valuable transformation. Due to the low electrophilicity of the carboxylate group, this requires a powerful reducing agent.

Principle & Mechanism: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction.[21][22] Milder reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids.[21][23] The reaction begins with an acid-base reaction where LAH deprotonates the carboxylic acid, evolving hydrogen gas and forming a lithium carboxylate salt.[21] A hydride ion from the aluminate complex then attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate, which is immediately reduced by another equivalent of hydride to an alkoxide.[22][23] An aqueous acidic workup is required to protonate the alkoxide and liberate the primary alcohol.[21]

Expert Insight: Safety is paramount when working with LiAlH₄. It is a pyrophoric solid that reacts violently with water and protic solvents.[21] All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents (e.g., THF, Et₂O).[21] The reaction should be quenched carefully by slowly adding a less reactive proton source (like ethyl acetate) at 0°C before the cautious addition of water and acid.[21]

LAH_Reduction Acid This compound Deprotonation Acid-Base Reaction (1st equiv. LAH) Acid->Deprotonation Carboxylate Lithium Al-Carboxylate + H2 gas Deprotonation->Carboxylate Hydride1 Hydride Attack (2nd equiv. LAH) Carboxylate->Hydride1 Aldehyde Aldehyde Intermediate (transient) Hydride1->Aldehyde Hydride2 Hydride Attack (3rd equiv. LAH) Aldehyde->Hydride2 Alkoxide Aluminate-Alkoxide Complex Hydride2->Alkoxide Workup Aqueous Workup (e.g., H3O+) Alkoxide->Workup Alcohol Isononyl Alcohol Workup->Alcohol

Caption: Multi-step mechanism for the reduction of a carboxylic acid by LiAlH₄.

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (≥2.0 equiv) in anhydrous THF.

  • Addition: Cool the suspension to 0°C. Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise via the dropping funnel to the stirred LAH suspension at a rate that maintains the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting material.

  • Quenching (Caution!): Cool the reaction flask to 0°C. Slowly and carefully add ethyl acetate to consume excess LAH. Then, add water dropwise, followed by 15% aqueous NaOH, and finally more water (Fieser workup).

  • Workup: Stir the resulting mixture until a granular white precipitate of aluminum salts forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.

  • Purification: Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield isononyl alcohol, which can be further purified by distillation if necessary.

Conversion to Isononanoyl Chloride

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and ketones.[24][25]

Principle & Mechanism: The most common method for this conversion is reaction with thionyl chloride (SOCl₂).[24][26] The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂.[27][28] This forms a chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.[28][29] A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.[30] The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas.[30]

Expert Insight: The reaction is effectively irreversible because two of the byproducts (SO₂ and HCl) are gases, which escape from the reaction mixture and drive the equilibrium to completion according to Le Châtelier's principle.[30] The reaction should always be performed in a well-ventilated fume hood. For acid-sensitive substrates, oxalyl chloride with a catalytic amount of DMF can be a milder alternative.

SOCl2_Reaction Acid This compound Attack1 Nucleophilic Attack on Sulfur Acid->Attack1 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Attack1 Intermediate Chlorosulfite Intermediate Attack1->Intermediate Attack2 Nucleophilic Attack by Cl- on Carbonyl Intermediate->Attack2 Tetrahedral Tetrahedral Intermediate Attack2->Tetrahedral Elimination Collapse & Elimination Tetrahedral->Elimination Product Isononanoyl Chloride Elimination->Product Byproducts SO2 (g) + HCl (g) Elimination->Byproducts

Caption: Mechanism for acyl chloride formation using thionyl chloride.

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases).

  • Charging: Place this compound (1.0 equiv) in the flask. Add an excess of thionyl chloride (SOCl₂) (1.5-2.0 equiv), which can also serve as the solvent.

  • Reaction: Gently heat the mixture to reflux (approx. 79°C) for 1-3 hours. The evolution of gas should be apparent.

  • Monitoring: The reaction is often assumed to be complete once gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure. The desired isononanoyl chloride, having a higher boiling point (~190-200°C), can then be purified by fractional distillation under reduced pressure.[24][25]

Applications in Drug Development

While this compound itself is used in coatings and lubricants, its derivatives are relevant to the pharmaceutical industry.[2][31] The branched, lipophilic nature of the isononyl group can be leveraged to create prodrugs or formulation excipients.[14] For instance, esterifying a polar drug molecule with this compound can increase its lipophilicity, potentially enhancing its ability to cross cell membranes or improving its formulation in lipid-based drug delivery systems.[31][32] The stability imparted by the branched structure can also be advantageous for creating robust formulations.[32]

Conclusion

The carboxyl group of this compound is a versatile functional handle for a wide array of chemical transformations. Its reactivity, while characteristic of carboxylic acids in general, is modulated by the steric hindrance of its branched alkyl chain. This guide has detailed the four cardinal reactions—esterification, amidation, reduction, and acyl chloride formation—providing both the mechanistic rationale and validated protocols necessary for successful synthesis. By understanding the principles behind catalyst choice, reaction conditions, and workup procedures, researchers can effectively utilize this compound as a key building block in the development of advanced materials and novel pharmaceutical agents.

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Isononanoic acid derivatives and their chemical structures

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. [19][20]It is imperative to handle the chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8]For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS). [8]While the acid itself requires careful handling, many of its ester derivatives, particularly those used in cosmetics, have a favorable safety profile and are considered non-irritating. [3][21]

Conclusion

The branched structure of this compound is the foundation for a class of derivatives with exceptional performance characteristics. From providing the silky feel in cosmetics to ensuring the stability of jet engine lubricants, these compounds are indispensable in modern chemical formulations. A deep understanding of their structure-property relationships, coupled with robust, self-validating synthesis and analytical protocols, is essential for professionals seeking to innovate and excel in the fields of chemical research, materials science, and drug development.

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isononanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of isononanoic acid. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with field-proven analytical methodologies to offer a self-validating and authoritative resource for professionals working with this versatile compound.

Section 1: Introduction to this compound: Structure and Significance

This compound is a branched-chain saturated carboxylic acid with the chemical formula C9H18O2. Unlike its linear isomer, nonanoic acid, "this compound" typically refers to a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component in commercial grades.[1][2] This unique branched structure is not a trivial feature; it is fundamental to the molecule's physical properties and exceptional stability, which distinguishes it from straight-chain fatty acids.[3]

Its primary value lies in its role as a chemical intermediate, particularly in the synthesis of high-performance products.[3] The esters derived from this compound are critical components in advanced synthetic lubricants for the aviation and refrigeration industries, where extreme temperature performance is non-negotiable.[4][5][6] Furthermore, it is utilized in the production of plasticizers, coatings, corrosion inhibitors, and cosmetics, applications where its low volatility and high stability are paramount.[6][7] Understanding its thermal behavior is therefore essential for ensuring product integrity, performance, and safety in these demanding contexts.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H18O2[8]
Molecular Weight 158.24 g/mol [8]
Appearance Colorless liquid[2][5]
Boiling Point ~236 °C (at 1013 hPa)[2][5]
Melting Point ~ -77 °C (Pour Point)[2][5]
Flash Point 117 °C - 137 °C[1][5][9]
Autoignition Temp. 320 °C - 415 °C[1][5]
Density ~0.9 g/cm³ (at 20 °C)[5][9]

Section 2: The Foundation of Stability: A Molecular Perspective

The term "excellent thermal stability" is frequently associated with this compound in industrial literature.[4][7][10] This stability is a direct consequence of its molecular architecture. The saturated, branched alkyl chain lacks the more reactive sites found in unsaturated fatty acids (e.g., double bonds) that are susceptible to oxidation. The carboxylic acid group (-COOH) is the primary functional group and the logical site for thermal decomposition.

Under normal storage and application conditions, this compound is chemically stable and does not undergo hazardous polymerization.[1][11] Safety data sheets consistently state, "No decomposition if stored and applied as directed."[1] However, like all organic molecules, it will decompose under sufficient thermal stress. The critical parameters are the onset temperature of this decomposition and the nature of the products formed.

Several factors can influence this stability:

  • Atmosphere: In an oxidative atmosphere (i.e., in the presence of air), decomposition can be initiated at lower temperatures and will proceed through different, more complex pathways compared to an inert (e.g., nitrogen) atmosphere.

  • Incompatible Materials: Contact with strong bases, amines, or strong oxidizing agents can catalyze degradation.[1][11]

  • Contaminants: The presence of metallic impurities can potentially lower the decomposition temperature by catalyzing cleavage reactions.

Section 3: Unraveling the Decomposition Process

General Mechanism of Carboxylic Acid Thermal Decomposition

The thermal decomposition of many simple carboxylic acids, in the absence of specialized neighboring functional groups, proceeds via decarboxylation. The most widely accepted pathway for this is a unimolecular heterolytic fission , where the C-C bond alpha to the carboxyl group cleaves.[12][13] This process involves the formation of a carbanion and the subsequent loss of carbon dioxide (CO2). While other mechanisms like free-radical pathways exist, they are less commonly observed in simple thermal decomposition scenarios.[12][13]

cluster_0 General Decarboxylation Pathway R_COOH R-COOH (Carboxylic Acid) Transition Heat (Δ) R_COOH->Transition Products R-H + CO₂ (Alkane + Carbon Dioxide) Transition->Products

Caption: General thermal decarboxylation of a carboxylic acid.

Predicted Decomposition of this compound

Applying this mechanism to 3,5,5-trimethylhexanoic acid, the primary isomer of this compound, suggests a primary decomposition pathway involving the loss of CO2 and the formation of a branched octane isomer, 2,4,4-trimethylpentane.

Hazardous Decomposition Products

Under conditions of combustion or high-temperature thermal decomposition, the process is more complex than simple decarboxylation. Safety Data Sheets (SDS) for this compound consistently list carbon monoxide (CO) and carbon dioxide (CO2) as the primary hazardous decomposition products.[9][11] The formation of CO, a toxic gas, is favored during incomplete combustion where the oxygen supply is limited. In sufficient oxygen, the favored product is CO2. Some sources also note that toxic fumes, including nitrogen oxides and HCl, may be generated upon combustion, though this is typically associated with the burning of the material in the presence of other chemicals or impurities.

Section 4: A Guide to Experimental Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques is employed. The following protocols are designed to provide a comprehensive and self-validating understanding of the material's behavior.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To precisely measure the onset temperature of decomposition and characterize the mass loss profile as a function of temperature. TGA is the cornerstone of thermal stability assessment.[14]

Experimental Workflow for TGA

cluster_workflow TGA Experimental Workflow p1 1. Sample Preparation Aliquot ~5-10 mg of this compound into a ceramic or platinum TGA pan. p2 2. Instrument Setup Place pan in TGA furnace. Purge with N₂ or Air at 50 mL/min. p1->p2 p3 3. Thermal Program Equilibrate at 30°C. Ramp temperature to 600°C at 10°C/min. p2->p3 p4 4. Data Acquisition Record mass loss vs. temperature. p3->p4 p5 5. Analysis Determine onset temperature from the derivative of the mass loss curve. p4->p5

Caption: Step-by-step workflow for TGA analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA's mass and temperature signals are calibrated using certified reference materials.

  • Sample Preparation: Tare a clean, inert TGA pan (platinum or ceramic). Dispense 5-10 mg of the this compound sample directly into the pan.

  • Atmosphere Selection: The choice of purge gas is critical.

    • For inherent stability: Use an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and isolates the thermal decomposition pathway.

    • For stability in air: Use a purge of dry air at the same flow rate to assess oxidative stability.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature well below any expected transition, e.g., 30°C.

    • Ramp the temperature at a controlled linear rate, typically 10°C or 20°C per minute, to an upper limit that ensures complete decomposition, e.g., 600°C.

  • Data Analysis: The primary output is a plot of mass (%) versus temperature (°C). The onset of decomposition is typically calculated from the first derivative of this curve (the DTG curve), often as the temperature at which the rate of mass loss becomes significant.

Protocol: Evolved Gas Analysis (EGA) via TGA-MS

Objective: To identify the specific chemical species being released (evolved) from the sample as it decomposes. This provides definitive evidence of the decomposition pathway.

Conceptual Workflow for TGA-MS

TGA TGA Furnace Sample is heated TransferLine Heated Transfer Line (prevents condensation) TGA->TransferLine Evolved Gas MS Mass Spectrometer Detects and identifies gaseous products by m/z TransferLine->MS

Caption: Coupled TGA-Mass Spectrometry (TGA-MS) system.

Step-by-Step Methodology:

  • System Setup: The TGA instrument is physically coupled to a Mass Spectrometer (MS) via a heated transfer line. Helium is often used as the purge gas as it is inert and provides a low background for the MS.

  • TGA Program: A TGA experiment is run as described in Protocol 4.1.

  • MS Data Acquisition: As the sample is heated in the TGA, any gases evolved are swept by the purge gas through the transfer line and into the MS. The MS is set to continuously scan a range of mass-to-charge (m/z) ratios throughout the experiment.

  • Data Correlation: The results are interpreted by correlating the mass loss events observed in the TGA data with the appearance of specific m/z signals in the MS data. For example, during the decomposition of this compound, one would expect to see a strong signal at m/z = 44, corresponding to CO2, appearing at the same temperature as the major mass loss event in the TGA.

Section 5: Practical Implications for Safe Handling and Use

The high thermal stability of this compound makes it robust for many applications, but this does not preclude the need for safe handling protocols.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong bases and oxidizing agents.[1][9] Although its flash point is relatively high (>117°C), vapor/air mixtures can be explosive if exposed to intense warming.[1][2]

  • High-Temperature Applications: When formulating products for high-temperature use, such as lubricants or heat-transfer fluids, it is crucial to consider the entire formulation. While this compound itself is stable, its interaction with other components could alter the thermal profile of the final product. The onset decomposition temperature, as determined by TGA, should be considered the absolute upper limit for continuous operation to provide a margin of safety.

Section 6: Conclusion

This compound possesses excellent thermal stability, a property derived from its saturated, branched-chain structure. Its decomposition is predicted to occur at elevated temperatures, primarily through a decarboxylation mechanism to yield carbon dioxide and branched alkane isomers. Under combustion conditions, the primary hazardous products are carbon monoxide and carbon dioxide.[11] The precise thermal limits and decomposition pathways can be rigorously characterized using standard analytical techniques like Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA), providing researchers and formulators with the critical data needed to ensure product performance, longevity, and safety.

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Environmental fate and biodegradability of isononanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isononanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the environmental fate and biodegradability of this compound, designed for researchers, environmental scientists, and drug development professionals. Our approach moves beyond a simple data summary to explain the causal relationships between the molecule's physicochemical properties and its behavior in the environment, grounding all claims in established testing protocols and authoritative data.

Introduction: Defining "this compound"

In industrial and commercial contexts, "this compound" does not refer to a single, structurally defined molecule but rather to a mixture of C9 isomeric branched-chain carboxylic acids.[1] The primary component of this mixture, often constituting about 90% of the total volume, is 3,5,5-trimethylhexanoic acid.[1][2][3] The remaining 10% consists of other C9 isomers.[4] This branched structure is a result of its typical synthesis, which involves the oxidation of isononyl aldehyde.[2][3]

This compound and its derivatives are critical intermediates in a wide range of applications, including high-performance synthetic lubricants, plasticizers, coatings, and corrosion inhibitors.[5][6][7][8] Its excellent thermal stability and low volatility make it a preferred choice in demanding industrial formulations.[7][9] Given its widespread use, a thorough understanding of its environmental lifecycle is paramount for accurate risk assessment and sustainable product development.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of any chemical are fundamentally governed by its physical and chemical properties. For this compound, these properties dictate its partitioning between water, soil, air, and biota.

PropertyValueRemarks / MethodSource
Molecular Formula C₉H₁₈O₂[10]
Molecular Weight 158.24 g/mol [5][11]
Physical State Clear, colorless to pale yellow oily liquid[11]
Water Solubility Sparingly soluble; 0.17 g/100 g at 22°C[10][11]
Boiling Point 225 - 253.4 °Cat 760 mmHg[2][11]
Melting Point < -30 °C[11]
Vapor Pressure 0.0057 mmHg at 25°C[2]
Octanol-Water Partition Coefficient (LogP) 3.25A measure of lipophilicity.[2]
pH 3.6Saturated aqueous solution[11]
Flash Point 127 - 137 °C[11][12]
  • Causality Insight: The low water solubility and relatively high LogP value suggest that this compound will preferentially partition from the aqueous phase to organic matrices, such as soil organic carbon or lipids in organisms. However, as a carboxylic acid, its behavior is highly pH-dependent. At typical environmental pH levels (6-9), which are above its pKa, the acid will dissociate into its anionic carboxylate form, increasing its water solubility and mobility.

Core Environmental Fate Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation and transport processes. A logical flow for assessing its fate begins with its entry into an environmental compartment and follows its subsequent transformation or transport.

cluster_water Aquatic Environment cluster_soil Soil/Sediment cluster_air Atmosphere INA This compound (Released to Environment) Biodegradation BIOTIC Readily Biodegradable (Primary Fate Pathway) INA->Biodegradation Major Hydrolysis ABIOTIC Hydrolysis (Not a significant pathway) INA->Hydrolysis Minor Photolysis_aq ABIOTIC Direct Photolysis (Insignificant) INA->Photolysis_aq Minor Sorption Sorption to Organic Matter (pH Dependent) INA->Sorption Partitioning Photolysis_air ABIOTIC Atmospheric Photodegradation (Half-life ~60 h) INA->Photolysis_air Volatilization Sorption->Biodegradation Desorption

Caption: Key environmental fate pathways for this compound.

Abiotic Degradation

Abiotic processes are chemical transformations that do not involve microorganisms.

  • Hydrolysis: The ester linkages in many industrial chemicals are susceptible to hydrolysis. However, the carboxylic acid functional group of this compound is stable under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway.[13]

  • Atmospheric Photodegradation: Volatilized this compound is subject to indirect photodegradation in the atmosphere by reacting with photochemically produced hydroxyl radicals. The calculated atmospheric half-life (DT50) for this process is approximately 60.17 hours, indicating that it does not persist long in the air.[13] Direct photolysis in water is not a significant removal mechanism.[14][15]

Biotic Degradation

The primary mechanism for the removal of this compound from the environment is microbial degradation. It is considered to be easily and readily biodegradable.[6][12] Data from a study following the OECD 301A guideline showed 96% biodegradation in 21 days using non-adapted activated sludge, demonstrating its susceptibility to microbial metabolism.[13] This rapid biodegradation prevents persistence and long-term exposure in aquatic and soil environments.

Environmental Distribution
  • Soil Sorption and Mobility: As an ionizable compound, the mobility of this compound in soil is highly dependent on pH.[16] At a pH below its pKa (~4.8), it exists predominantly in its neutral, less soluble form and is more likely to sorb to soil organic matter.[17][18] At neutral or alkaline pH, it deprotonates to the more water-soluble carboxylate anion, which has a higher potential for mobility in soil and leaching to groundwater.[18] The calculated soil organic carbon-water partitioning coefficient (KOC) is low (3.6 at pH 7.4), suggesting high mobility in its anionic form.[2]

  • Bioaccumulation Potential: Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. The Bioconcentration Factor (BCF) is a key indicator of this potential. For this compound, the calculated BCF at a neutral pH of 7.4 is 1, indicating a very low potential for bioaccumulation in aquatic organisms.[2]

Standardized Biodegradability Testing: The OECD 301B Protocol

To claim a chemical is "readily biodegradable," it must pass stringent testing under standardized conditions. The OECD 301 series of tests are the international gold standard for this purpose.[19][20] The OECD 301B, or CO₂ Evolution Test, is a particularly robust method suitable for soluble and insoluble materials like this compound.[21][22]

Principle of the Method: The OECD 301B test measures the ultimate biodegradation of an organic compound by quantifying the amount of carbon dioxide produced when the material is exposed to a microbial inoculum in an aerobic aqueous medium.[19][21] The CO₂ produced is a direct measure of the conversion of the test substance's organic carbon to inorganic carbon by microbial respiration.[21]

start Start: Prepare Test System prep 1. Prepare Mineral Medium 2. Add Test Substance (INA) 3. Add Microbial Inoculum (e.g., Activated Sludge) start->prep reactor Incubate in Bioreactor (22 ± 2°C, Dark, 28 days) prep->reactor aerate Aerate with CO₂-free Air reactor->aerate trap Trap Evolved CO₂ in Ba(OH)₂ or NaOH Solution aerate->trap measure Quantify Trapped CO₂ (e.g., Titration or TIC Analyzer) trap->measure calculate Calculate % Biodegradation vs. Theoretical CO₂ (ThCO₂) measure->calculate evaluate Evaluate Against Pass Criteria calculate->evaluate pass Result: Readily Biodegradable evaluate->pass ≥ 60% in 10-day window fail Result: Not Readily Biodegradable evaluate->fail < 60% or fails window

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Detailed Step-by-Step Protocol for OECD 301B
  • Preparation of Test Medium: A mineral salt medium is prepared containing essential inorganic nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water. This ensures that microbial growth is not limited by nutrient availability.

  • Test Substance Addition: this compound is added to the test vessels to achieve a concentration that yields sufficient carbon for accurate CO₂ measurement, typically between 10-20 mg of Total Organic Carbon per liter (TOC/L).

  • Inoculum Preparation: The microbial source is typically activated sludge from a domestic wastewater treatment plant, ensuring a diverse, non-adapted microbial population.[19] The inoculum is prepared and added to the test vessels at a controlled concentration.

  • Control and Reference Vessels: The experimental design is self-validating.

    • Test Vessels (≥2): Contain medium, inoculum, and this compound.

    • Blank Controls (≥2): Contain medium and inoculum only. This measures the background CO₂ evolution from the inoculum itself.

    • Reference Control (≥1): Contains medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability and activity of the inoculum.

    • Toxicity Control (≥1): Contains medium, inoculum, the test substance, and the reference substance. A significant inhibition of CO₂ production compared to the reference control would indicate the test substance is toxic to the microorganisms.

  • Incubation: The sealed vessels are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.[21] A stream of CO₂-free air is passed through the vessels to maintain aerobic conditions.

  • CO₂ Trapping and Measurement: The exhaust gas from each vessel is bubbled through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide, which traps the evolved CO₂ as a carbonate precipitate.[20] The amount of CO₂ produced is determined periodically (e.g., every 2-3 days) by titrating the remaining hydroxide or by using a Total Inorganic Carbon (TIC) analyzer.[21]

  • Calculation and Interpretation:

    • The cumulative amount of CO₂ produced in the test vessels is corrected by subtracting the amount produced in the blank controls.

    • The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the Theoretical CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.

    • Pass Criteria: To be classified as "readily biodegradable," the substance must achieve at least 60% biodegradation within the 28-day test period. Furthermore, this 60% threshold must be reached within a "10-day window" that starts when 10% biodegradation is first achieved.[19][20]

Ecotoxicity Profile

Understanding a substance's potential to harm aquatic organisms is a critical component of its environmental risk profile. This compound is classified as harmful to aquatic life.[23]

Trophic LevelSpeciesEndpointValueTest GuidelineSource
Fish Oncorhynchus mykiss (Rainbow Trout)96h LC50122 mg/LOECD 203[23]
Invertebrates Daphnia magna (Water Flea)48h EC5068 mg/LOECD 202[23]
Algae Pseudokirchneriella subcapitata72h EC50 (Growth Rate)81 mg/LOECD 201[23]
Microorganisms Activated Sludge3h EC50470 mg/LOECD 209[23]
  • Expertise Insight: The LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values indicate the concentration at which 50% of the test population shows the specified adverse effect. While classified as harmful, the rapid biodegradation of this compound significantly mitigates the risk of long-term exposure and chronic effects in the environment. The high EC50 for activated sludge indicates it is unlikely to disrupt the function of wastewater treatment plants.[23]

Conclusion

The environmental profile of this compound is characterized by a combination of its physicochemical properties and its high susceptibility to microbial degradation.

  • It is a sparingly water-soluble, branched-chain carboxylic acid.[10]

  • Its distribution in the environment is pH-dependent, with increased mobility in its anionic form at neutral to alkaline pH.[2]

  • The primary and most significant fate process is rapid and ultimate biodegradation in both aquatic and soil environments, preventing long-term persistence.[12][13]

  • Abiotic degradation via atmospheric photolysis contributes to its removal from the air, while hydrolysis is not a relevant pathway.[13]

  • It exhibits a low potential for bioaccumulation.[2]

  • While harmful to aquatic organisms in acute toxicity tests, its rapid removal from the environment by biodegradation limits the potential for significant ecological impact.[23]

References

  • Ataman Kimya. (n.d.). This compound (IZONONANOIK ASIT). atamankimya.com. [Link]

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  • Isatis. (n.d.). This compound. [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]

  • SmartSolve Industries. (2021). OECD 301B Sustainable Guide. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

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  • OQ Chemicals. (2023, January 25). Safety Data Sheet - this compound. [Link]

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  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. [Link]

  • Google Patents. (n.d.).
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  • National Institutes of Health. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • Frontiers. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

  • PubMed. (n.d.). Photodegradation of perfluorooctanoic acid in water under irradiation of 254 nm and 185 nm light by use of persulfate. [Link]

  • PubMed. (n.d.). Adsorption of ionisable pesticides in soils. [Link]

  • Frontiers. (2022, May 31). Sorption of Perfluorooctane Sulfonic Acid Including Its Isomers to Soils: Effects of pH, Natural Organic Matter and Na2SO4. [Link]

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Toxicological profile of 3,5,5-trimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 3,5,5-Trimethylhexanoic Acid

Foreword

Prepared for researchers, toxicologists, and drug development professionals, this guide offers a comprehensive examination of the toxicological profile of 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1). This document moves beyond a simple recitation of data, providing insights into the rationale behind the toxicological assessments and the interpretation of their results. As a branched-chain fatty acid with significant industrial applications, a thorough understanding of its interaction with biological systems is paramount for safe handling and formulation. We will dissect the available data, from physicochemical properties to detailed toxicological endpoints, to construct a complete and actionable safety profile.

Chemical Identity and Physicochemical Properties: The Foundation of Toxicological Assessment

3,5,5-Trimethylhexanoic acid is a medium-chain fatty acid, often referred to commercially as isononanoic acid. It's important to note that "this compound" is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the primary component, often exceeding 90%[1][2][3]. This structural characteristic—a nine-carbon backbone with multiple methyl branches—governs its physical and chemical behavior, which in turn influences its toxicological profile[4][5].

The molecule's lipophilicity, indicated by a LogP of approximately 3.25, suggests a potential for membrane interaction and absorption[4]. However, its carboxylic acid group provides a site for ionization, which can influence its solubility and transport across biological barriers. Understanding these fundamental properties is the first step in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties of 3,5,5-Trimethylhexanoic Acid

PropertyValueSource(s)
CAS Number 3302-10-1[4][6]
Molecular Formula C₉H₁₈O₂[4][6]
Molecular Weight 158.24 g/mol [4][6]
Appearance Colorless liquid[4][7]
Boiling Point 253.4 °C at 760 mmHg[4]
Melting Point -70 °C[4][8]
Density 0.919 g/cm³[4]
Vapor Pressure 0.0057 mmHg at 25°C[4]
Water Solubility Sparingly soluble (700 mg/L at 20°C)[8]
LogP 3.25[4]

Toxicokinetics: A Brief Overview

While detailed metabolic pathway studies for 3,5,5-trimethylhexanoic acid are not extensively published, its structure as a branched-chain fatty acid allows for informed predictions. It is anticipated to be absorbed orally and dermally, facilitated by its lipophilic nature. Once absorbed, it would enter fatty acid metabolic pathways. Esterase enzymes are known to hydrolyze esters of this acid, releasing 3,5,5-trimethylhexanoic acid and the corresponding alcohol, indicating it can be processed by common metabolic enzymes[9]. The ultimate fate would likely involve oxidation and conjugation prior to excretion[9]. The liver and kidneys are identified as target organs in repeated dose studies, which is consistent with their central role in metabolizing and clearing xenobiotics[1][10].

Hazard Identification and Characterization

A systematic evaluation of potential hazards is crucial. The following sections detail the toxicological endpoints for 3,5,5-trimethylhexanoic acid, based on standardized in vivo and in vitro studies.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure. For 3,5,5-trimethylhexanoic acid, the data consistently point to low acute toxicity via the oral route.

Table 2: Acute Oral Toxicity Data

SpeciesLD₅₀ (Oral)ClassificationSource(s)
Rat3135 mg/kg bwLow toxicity / Not harmful[1]
Rat1160 mg/kg bwHarmful if swallowed[1][11]
Rat1100 mg/kg bwHarmful if swallowed[12]

Causality Insight: The oral LD₅₀ in rats is a foundational metric in toxicology (OECD Guideline 401/420/423). The values obtained, while showing some variation likely due to the specific isomeric composition and vehicle used, classify the substance as, at worst, "Harmful if swallowed" under the Globally Harmonised System (GHS)[10]. This suggests that a single ingestion event is unlikely to cause severe systemic toxicity unless a large quantity is consumed.

Skin and Eye Irritation

Irritation studies evaluate the potential for localized inflammatory reactions upon direct contact.

  • Skin Irritation: 3,5,5-Trimethylhexanoic acid is classified as a skin irritant[13][14]. Studies in rats describe it as a mild irritant[5][11][15]. Repeated dermal application of the undiluted technical-grade material on rabbits resulted in necrotic changes, underscoring the need for appropriate handling procedures[1].

  • Eye Irritation: The substance is consistently identified as a strong eye irritant with the potential to cause serious eye damage[10][11][15]. This is a critical hazard for handling and requires stringent eye protection. The European Chemicals Agency (ECHA) classification reflects this, warning of severe eye damage upon exposure[2][3].

Causality Insight: The irritant properties of carboxylic acids are often related to their ability to disrupt the lipid bilayers of cell membranes and cause a localized pH change, leading to cell damage and an inflammatory response. The severity is typically higher in the sensitive, non-keratinized epithelial tissue of the eye compared to the skin.

Skin Sensitization

Sensitization is an allergic response following repeated exposure. Despite its irritant properties, there is no evidence to suggest that 3,5,5-trimethylhexanoic acid has a sensitizing potential in humans[1][11].

Repeated Dose Toxicity

To assess the effects of longer-term, lower-level exposures, a subacute 28-day oral study was conducted in Wistar rats in accordance with OECD Guideline 407[1].

  • Target Organs: The study identified the liver and kidneys as the primary target organs[1][10][15].

  • Effects: Dose-related minimal to moderate fatty infiltration of peripheral liver cells was observed, particularly in females, at doses of 50 mg/kg and above[1][10][15].

  • NOAEL: The No Observed Adverse Effect Level (NOAEL) was established at 10 mg/kg body weight/day for female rats[1]. For male rats, a species-specific effect known as α2µ-globulin nephropathy was noted even at the lowest dose. This condition is not considered relevant to human health, and therefore, the NOAEL for males is also considered to be 10 mg/kg body weight when this effect is excluded[1].

Causality Insight: The 28-day study (OECD 407) is a cornerstone for identifying target organs and establishing a NOAEL for risk assessment. The observed liver effects (fatty infiltration) are a common response to chemical exposure, indicating a disruption in lipid metabolism.

Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause genetic damage, a potential precursor to cancer.

  • Findings: Studies conducted according to OECD Guidelines 471 (Bacterial Reverse Mutation Test, or Ames Test) and 472 gave no indications of genotoxic effects, both with and without metabolic activation[1][11].

Causality Insight: The Ames test is a widely used initial screen because it is rapid and sensitive for detecting substances that can cause point mutations in DNA. A negative result in this and other chromosomal aberration tests provides strong evidence that the substance does not directly damage genetic material.

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on sexual function, fertility, and offspring development.

  • Findings: Based on studies of similar compounds, 3,5,5-trimethylhexanoic acid is not expected to cause reproductive or developmental toxicity at doses that are not maternally toxic[5][10][15]. A combined repeated dose and reproductive/developmental toxicity screening study on an analogue chemical established a NOAEL for these endpoints at 1000 mg/kg bw/day, the highest dose tested[16].

Experimental Protocols and Methodologies

Scientific integrity demands the use of validated, standardized protocols. The toxicological profile of 3,5,5-trimethylhexanoic acid has been built upon such methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Toxicological Hazard Assessment

The assessment of a chemical like 3,5,5-trimethylhexanoic acid follows a logical progression, starting with foundational tests and moving to more complex endpoints as needed.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Systemic & Long-Term Effects cluster_2 Outcome physchem Physicochemical Properties acute_tox Acute Toxicity (Oral, Dermal) physchem->acute_tox irritation Skin/Eye Irritation (OECD 404/405) physchem->irritation repeated_dose Repeated Dose Toxicity (28-Day, OECD 407) acute_tox->repeated_dose irritation->repeated_dose genotox_in_vitro In Vitro Genotoxicity (Ames Test - OECD 471) genotox_in_vitro->repeated_dose repro_dev Reproductive/Developmental Toxicity Screening (OECD 421/422) repeated_dose->repro_dev risk_assessment Hazard Classification & Risk Assessment repeated_dose->risk_assessment repro_dev->risk_assessment

Caption: Logical workflow for toxicological hazard assessment.

Protocol: In Vitro Bacterial Reverse Mutation (Ames) Test (OECD 471)

This protocol is a self-validating system designed to detect chemically induced gene mutations.

Objective: To identify substances that cause point mutations (base substitutions or frameshifts) in the genome of specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). This selection covers the detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This step is critical as many substances only become genotoxic after metabolic processing.

  • Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.

  • Exposure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and (if used) S9 mix with a top agar. Pour this mixture onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix at 37°C before adding the top agar and plating.

  • Controls:

    • Negative (Solvent) Control: The solvent used to dissolve the test substance.

    • Positive Controls: Known mutagens specific to each bacterial strain and activation condition (e.g., sodium azide for TA1535 without S9; 2-aminoanthracene for TA98 with S9). These are essential to validate the sensitivity of the assay.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring & Interpretation: Count the number of revertant colonies on each plate. A substance is considered positive if it causes a concentration-related increase in revertant counts over the negative control background and/or a reproducible increase at one or more concentrations.

G cluster_conditions start Start: OECD 471 Protocol strain_select Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) start->strain_select prep_s9 Prepare S9 Mix for Metabolic Activation start->prep_s9 dose_range Perform Dose Range-Finding Study strain_select->dose_range with_s9 Condition 2: With S9 Mix main_exp Main Experiment: 5+ Concentrations dose_range->main_exp no_s9 Condition 1: Without S9 Mix main_exp->no_s9 main_exp->with_s9 mix_plate Mix: Bacteria + Test Substance + Agar (+/- S9) no_s9->mix_plate with_s9->mix_plate incubate Incubate Plates (37°C, 48-72h) mix_plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls count->analyze end Conclusion: Mutagenic or Non-Mutagenic analyze->end

Sources

Methodological & Application

Synthesis of Isononyl Isononanoate for Cosmetic Applications: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isononyl isononanoate is a highly sought-after emollient ester in the cosmetics and personal care industry, prized for its unique sensory properties and excellent compatibility with a wide range of ingredients.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and quality control of isononyl isononanoate. The protocols detailed herein are designed to be robust and reproducible, ensuring the production of a high-purity final product suitable for cosmetic applications. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and outline a thorough quality control regimen.

Introduction: The Role of Isononyl Isononanoate in Cosmetics

Isononyl isononanoate is a branched-chain ester synthesized from isononyl alcohol and isononanoic acid.[1][3] Its molecular structure, characterized by a high degree of branching and a low molecular weight, imparts a unique combination of properties that make it an invaluable ingredient in cosmetic formulations.[2]

Key Properties and Applications:

  • Emolliency: As an emollient, isononyl isononanoate softens and soothes the skin by forming a protective, non-greasy film that helps to prevent moisture loss.[1] This leads to increased skin hydration and a smoother, more supple skin feel.

  • Texture Enhancement: It is renowned for imparting a distinctive velvety and silky feel to skincare and makeup products.[1] Its superior spreadability allows for elegant and easy application of creams, lotions, and foundations.[4]

  • Silicone Alternative: Due to its quick-drying and non-tacky nature, isononyl isononanoate serves as an excellent replacement for volatile silicones in formulations like antiperspirants.[1][2]

  • Solubility and Compatibility: It exhibits excellent solubility and compatibility with a wide array of cosmetic ingredients, including esters, volatile silicones, mineral oils, and vegetable oils.[1] This versatility makes it a valuable component in stabilizing formulations.[3]

  • Hair Care: In hair care products, it acts as an antistatic agent, reducing frizz and flyaways.[5] It also enhances slip for easier detangling and imparts a healthy shine without weighing the hair down.[1]

  • Plasticizer: In products like nail polish and lip gloss, it functions as a plasticizer, improving flexibility and reducing brittleness.[1]

The synthesis of isononyl isononanoate is typically achieved through the direct esterification of isononyl alcohol and this compound. This application note will provide a detailed protocol for this synthesis, focusing on achieving a high-purity product suitable for cosmetic use.

Synthesis of Isononyl Isononanoate: A Mechanistic Approach

The synthesis of isononyl isononanoate is a classic example of a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (this compound) and an alcohol (isononyl alcohol) to form an ester and water.

The Reaction:

This compound + Isononyl Alcohol ⇌ Isononyl Isononanoate + Water

The reaction is reversible, and therefore, to drive the equilibrium towards the formation of the ester, the water produced as a byproduct must be continuously removed from the reaction mixture.[6]

Role of the Catalyst:

An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin, is employed to increase the reaction rate.[7][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a laboratory-scale procedure for the synthesis of isononyl isononanoate.

3.1. Materials and Equipment

Reagents Equipment
This compoundRound-bottom flask (500 mL)
Isononyl AlcoholDean-Stark apparatus
p-Toluenesulfonic acid (catalyst)Reflux condenser
Toluene (azeotropic agent)Heating mantle with magnetic stirrer
Sodium bicarbonate (5% aqueous solution)Separatory funnel (500 mL)
Anhydrous sodium sulfateRotary evaporator
Vacuum distillation setup

3.2. Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge reactants and catalyst into the flask B Assemble Dean-Stark apparatus A->B C Heat to reflux B->C D Monitor water removal C->D E Cool the reaction mixture D->E F Neutralize with NaHCO3 solution E->F G Wash with water F->G H Dry with anhydrous Na2SO4 G->H I Remove toluene via rotary evaporation H->I J Vacuum distill the crude product I->J K Collect the pure isononyl isononanoate fraction J->K

Caption: Workflow for the synthesis of isononyl isononanoate.

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mol), isononyl alcohol (e.g., 0.55 mol, 1.1 equivalents), p-toluenesulfonic acid (e.g., 1-2% of the total reactant weight), and toluene (approximately 100 mL).

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Esterification:

    • Begin stirring and heat the mixture to reflux using a heating mantle. The reflux temperature will be around 110-120°C.

    • Water will begin to collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.

    • Continue the reaction until the theoretical amount of water has been collected, or until no more water is being formed. This typically takes 4-8 hours.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst.

      • Deionized water (2 x 100 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the toluene using a rotary evaporator.

    • The crude isononyl isononanoate is then purified by vacuum distillation.[6][7][8] Collect the fraction at the appropriate boiling point and pressure.

Quality Control for Cosmetic Grade Isononyl Isononanoate

To ensure the suitability of the synthesized isononyl isononanoate for cosmetic applications, a series of quality control tests must be performed.[6] The final product should be a clear, colorless, and odorless liquid.[6]

4.1. Analytical Testing Parameters

Parameter Method Typical Specification
Appearance VisualClear, colorless liquid
Odor OlfactoryOdorless
Purity Gas Chromatography (GC)> 99.0%
Acid Value Titration< 0.1 mg KOH/g
Saponification Value Titration185 - 200 mg KOH/g
Color (APHA) Spectrophotometry< 10
Water Content Karl Fischer Titration< 0.1%
Refractive Index @ 20°C Refractometry1.437 - 1.441
Heavy Metals ICP-MS or AAS< 10 ppm

4.2. Rationale for Quality Control Tests

  • Purity (GC): Confirms the identity and quantifies the percentage of isononyl isononanoate, ensuring the absence of significant impurities.

  • Acid Value: Measures the amount of residual unreacted this compound. A low acid value is crucial to prevent skin irritation and ensure product stability.

  • Saponification Value: Indicates the average molecular weight of the ester and helps to confirm its identity.

  • Color and Odor: Important aesthetic parameters for cosmetic ingredients. Any color or odor may indicate the presence of impurities.

  • Water Content: Excess water can affect the stability and microbial growth in the final cosmetic formulation.

  • Refractive Index: A physical constant that can be used to quickly assess the purity of the product.

  • Heavy Metals: Strict limits are in place for heavy metals in cosmetic ingredients to ensure consumer safety.[9]

Safety and Regulatory Considerations

Isononyl isononanoate is considered safe for use in cosmetic products under the current practices and concentrations of use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononyl isononanoate and other related esters are safe as cosmetic ingredients.[10] It is not found to be a skin irritant or sensitizer at typical usage levels.[10] However, as with any chemical synthesis, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn throughout the procedure. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of isononyl isononanoate via Fischer esterification is a well-established and scalable process. By following the detailed protocol and implementing a robust quality control program as outlined in this application note, researchers and manufacturers can consistently produce a high-purity product that meets the stringent requirements of the cosmetics industry. The exceptional sensory profile and functional benefits of isononyl isononanoate will continue to make it a valuable ingredient in the formulation of innovative and high-performing personal care products.

References

  • Ataman Kimya. (n.d.). ISONONYL ISONONANOATE. Retrieved from [Link]

  • SincereSkincare.com. (n.d.). Isononyl Isononanoate. Retrieved from [Link]

  • WPA Chemicals. (n.d.). Isononyl Isononanoate. Retrieved from [Link]

  • Aogubio. (n.d.). Cosmetic Grade Isononyl Isononanoate CAS 59219-71-5. Retrieved from [Link]

  • Cosmetic Ingredients Guide. (2024, March 29). Isononyl Isononanoate. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Isononyl Isononanoate. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic.
  • Ataman Kimya. (n.d.). ISONONYL ISONONANOATE. Retrieved from [Link]

  • COSMILE Europe. (n.d.). ISONONYL ISONONANOATE – Ingredient. Retrieved from [Link]

  • INTERCHIMIE. (2019, May). isononyl isononanoate. Retrieved from [Link]

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Application Notes and Protocols: Isononanoic Acid as a Precursor for High-Performance Polyol Ester Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of advanced lubrication technologies, the synthesis of high-performance polyol ester (POE) lubricants has become a focal point. These synthetic lubricants are critical in demanding applications such as aviation, refrigeration, and high-performance automotive engines, where thermal and oxidative stability are paramount.[1][2] Isononanoic acid, a branched-chain C9 carboxylic acid, has emerged as a key precursor in the formulation of these advanced synthetic esters.[1][3][4][5][6][7]

The unique branched molecular structure of this compound imparts exceptional low-temperature fluidity and remarkable thermal and oxidative stability to the resulting polyol esters.[1] This allows lubricants formulated with this compound to maintain their viscosity and protective qualities across a wide operational temperature range, ensuring reliable performance under extreme conditions.[1][8] This document provides a detailed guide to the synthesis, characterization, and application of polyol ester lubricants derived from this compound.

Why this compound?

The selection of this compound as a precursor is a strategic choice rooted in its molecular architecture. The branched structure of this compound provides both stability and compatibility with a variety of refrigerant gases, including those with low to no global warming potential.[6] This makes it a important component in the development of more environmentally friendly refrigeration lubricants.[1][6] Furthermore, its ability to form stable esters with polyols makes it a preferred alternative to traditional mineral oils in many specialized applications.[1]

Key Properties of this compound:

PropertyValue
Molecular FormulaC9H18O2[5]
AppearanceColorless liquid[9]
OdorSlight, acidic[9]
Boiling Point236 °C (457 °F)[9]
Melting Point-77 °C (-107 °F)[9]
Flash Point117 °C (243 °F)[9]
Density0.9 g/cm³ @ 20 °C (68 °F)[9]

Synthesis of Polyol Esters from this compound

The synthesis of polyol esters from this compound is typically achieved through an esterification reaction with a polyhydric alcohol (polyol).[8][10] Common polyols used in this synthesis include neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).[3][10] The choice of polyol influences the final properties of the lubricant, such as viscosity, thermal stability, and lubricity.[8]

General Esterification Workflow

The esterification process involves the reaction of this compound with a polyol in the presence of a catalyst, with the continuous removal of water to drive the reaction to completion.[11]

Esterification_Workflow Reactants This compound + Polyol Catalyst Catalyst Addition (e.g., p-TSA, organometallic) Reactants->Catalyst Reaction Esterification Reaction (150-260°C, 2-10 hours) Catalyst->Reaction Water_Removal Continuous Water Removal (Azeotropic distillation or inert gas sparging) Reaction->Water_Removal Drives equilibrium Purification Purification (Neutralization, Washing, Drying, Filtration) Reaction->Purification Water_Removal->Reaction Final_Product Polyol Ester Lubricant Purification->Final_Product

Caption: General workflow for the synthesis of polyol ester lubricants.

Protocol 1: Synthesis of Pentaerythritol Tetra-isononanoate (PE-4INA)

This protocol describes the synthesis of a tetra-ester from pentaerythritol and this compound.

Materials:

  • Pentaerythritol (PE)

  • This compound (INA)

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst[12][13]

  • Toluene (as an azeotropic solvent)[13]

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Reaction vessel equipped with a Dean-Stark trap, condenser, thermometer, and mechanical stirrer

Procedure:

  • Charge the reactor: In the reaction vessel, combine pentaerythritol and a slight molar excess of this compound. The excess acid helps to drive the reaction to completion.[11]

  • Add catalyst and solvent: Add the catalyst (e.g., 0.5-1.0% by weight of reactants) and toluene.

  • Heat the reaction mixture: Heat the mixture to reflux (typically 150-220°C). Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.[13]

  • Monitor the reaction: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Neutralization and washing: After cooling, the crude ester is neutralized with a sodium bicarbonate solution to remove the acidic catalyst and any unreacted this compound. The organic layer is then washed with water until neutral.

  • Drying and filtration: The washed ester is dried over anhydrous magnesium sulfate and then filtered to yield the final product.

Protocol 2: Synthesis of Trimethylolpropane Tri-isononanoate (TMP-3INA)

This protocol details the synthesis of a tri-ester from trimethylolpropane and this compound.

Materials:

  • Trimethylolpropane (TMP)

  • This compound (INA)

  • Organometallic catalyst (e.g., tetrabutyl titanate)[14]

  • Nitrogen gas inlet

  • Reaction vessel with a condenser, thermometer, and mechanical stirrer

Procedure:

  • Reactant charging: Charge the reaction vessel with trimethylolpropane and a slight molar excess of this compound.

  • Catalyst addition: Add the organometallic catalyst to the reaction mixture.

  • Reaction conditions: Heat the mixture to 200-240°C under a slow stream of nitrogen. The nitrogen helps to remove the water of reaction.[15]

  • Reaction monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.1 mg KOH/g).

  • Purification: The crude ester is purified by vacuum distillation to remove any volatile impurities and unreacted starting materials.

Reaction Parameters for Polyol Ester Synthesis:

ParameterPentaerythritol EsterTrimethylolpropane Ester
PolyolPentaerythritolTrimethylolpropane
AcidThis compoundThis compound
Molar Ratio (Acid:Polyol)~4.2 : 1~3.2 : 1
Catalystp-TSA, Sodium bisulfate, Tetrabutyl titanate[14]Organometallic catalysts
Temperature150-260 °C[14]200-240 °C
Reaction Time2-10 hours[14]4-8 hours

Characterization and Analysis of Polyol Ester Lubricants

The performance of polyol ester lubricants is determined by a range of physicochemical properties. Standardized testing methods are crucial for ensuring the quality and consistency of the synthesized lubricants.

Key Lubricant Properties and Test Methods
PropertySignificanceStandard Test Method
Kinematic Viscosity Determines the fluid's resistance to flow and shear. Crucial for film formation and load-carrying capacity.ASTM D445
Viscosity Index (VI) Measures the change in viscosity with temperature. A high VI indicates a smaller change in viscosity over a wider temperature range.[2]ASTM D2270
Pour Point The lowest temperature at which the lubricant will flow. Important for low-temperature applications.[8]ASTM D97
Flash Point The lowest temperature at which the lubricant gives off vapors that can ignite. A measure of the lubricant's volatility and fire resistance.[16]ASTM D92
Acid Value Indicates the amount of acidic components in the lubricant, which can be corrosive.ASTM D974
Oxidative Stability The lubricant's resistance to degradation at high temperatures in the presence of oxygen.[2]ASTM D2272 (Rotating Pressure Vessel Oxidation Test)
Analytical Techniques for Structural Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the ester linkage. The IR spectrum of a polyol ester will show a characteristic C=O stretching band around 1735-1750 cm⁻¹ and a C-O stretching band around 1150-1250 cm⁻¹.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized ester, confirming the attachment of the this compound chains to the polyol backbone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the composition of the ester and identify any impurities.

Characterization_Flow cluster_structural Structural Confirmation cluster_physicochemical Key Properties Synthesized_POE Synthesized Polyol Ester Structural_Analysis Structural Analysis Synthesized_POE->Structural_Analysis Physicochemical_Tests Physicochemical Property Testing Synthesized_POE->Physicochemical_Tests FTIR FTIR Structural_Analysis->FTIR NMR NMR ('H, 'C) Structural_Analysis->NMR GCMS GC-MS Structural_Analysis->GCMS Viscosity Viscosity & VI Physicochemical_Tests->Viscosity Pour_Point Pour Point Physicochemical_Tests->Pour_Point Flash_Point Flash Point Physicochemical_Tests->Flash_Point Oxidative_Stability Oxidative Stability Physicochemical_Tests->Oxidative_Stability Performance_Evaluation Performance Evaluation FTIR->Performance_Evaluation NMR->Performance_Evaluation GCMS->Performance_Evaluation Viscosity->Performance_Evaluation Pour_Point->Performance_Evaluation Flash_Point->Performance_Evaluation Oxidative_Stability->Performance_Evaluation

Caption: Workflow for the characterization and evaluation of polyol ester lubricants.

Structure-Property Relationships

The performance characteristics of this compound-based polyol esters are directly linked to their molecular structure.

  • Branched Acid Structure: The highly branched nature of this compound disrupts the close packing of the lubricant molecules, leading to excellent low-temperature fluidity and a low pour point.[1]

  • Polyol Backbone: The type of polyol used determines the viscosity and thermal stability of the final ester. Pentaerythritol, with its four esterifiable hydroxyl groups, generally produces lubricants with higher viscosity and thermal stability compared to trimethylolpropane.[8]

  • Ester Linkages: The polar ester groups contribute to the lubricant's excellent lubricity and solvency.[2][8] They also promote adhesion to metal surfaces, providing a robust lubricating film.[8]

Conclusion

This compound is a critical building block for the synthesis of high-performance polyol ester lubricants.[4][6] Its unique branched structure imparts a desirable combination of properties, including excellent thermal stability, low-temperature fluidity, and good lubricity.[1][5] The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists working on the development of advanced synthetic lubricants. By understanding the underlying chemistry and structure-property relationships, it is possible to tailor the synthesis of polyol esters to meet the demanding requirements of various high-performance applications.

References

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  • Lappe, P., Grass, M., & Lugger, T. (2016). Method for producing isononanoic acids from 2-ethyl hexanol. U.S. Patent No. 9,434,672 B2.
  • Lappe, P., Grass, M., & Lugger, T. (2015). Method for producing this compound esters, starting from 2-ethyl hexanol. Chinese Patent No. CN104520257A.
  • Huber, M. L., & Ott, L. S. (2019). Thermophysical Properties of Polyol Ester Lubricants. NIST Interagency/Internal Report (NISTIR) - 8263.
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  • Henan J&D Chemical. (2025). Polyol Ester.
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  • Ataman Kimya. (n.d.). This compound.
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  • Rumanza Lubricants. (n.d.). What are Polyol Ester Oils & Lubricants – Properties & Applications.
  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 1(1), 41-45.
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  • (n.d.). Plasticizers and Lubricants of Adipic Ester Type with Complex Structure.
  • Ataman Kimya. (n.d.). This compound.
  • (n.d.). Trimethylolpropane esters useful as base lubricants for motor oils. Google Patents.
  • (n.d.). Process for the synthesis of polyol fatty-acid esters. Google Patents.
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  • (2020). A kind of pentaerythritol ester lubricating oil base oil and preparation method thereof. Chinese Patent No. CN111218322A.
  • Jabbari, H., et al. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. ResearchGate.
  • (1998). Transesterification of Trimethylolpropane and Rapeseed Oil Methyl Ester to Environmentally Acceptable Lubricants. JAOCS, 75, 1557–1563.
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Application Notes & Protocols for the Laboratory Scale Synthesis of Isononanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Branched C9 Building Block

Isononanoic acid, predominantly composed of the isomer 3,5,5-trimethylhexanoic acid, is a branched-chain saturated carboxylic acid that serves as a crucial building block in synthetic chemistry.[1] Unlike its linear counterpart, nonanoic acid, the branched structure of this compound imparts unique physicochemical properties to its derivatives, such as enhanced thermal and oxidative stability, low volatility, and excellent low-temperature fluidity.[2] These characteristics make its derivatives highly valuable in diverse fields, from high-performance synthetic lubricants and plasticizers to emollients in cosmetics and potential excipients in pharmaceutical drug delivery systems.[3][4][5]

Industrially, this compound is produced on a large scale through the hydroformylation of diisobutylene, followed by the oxidation of the resulting isononyl aldehyde.[6][7] In a laboratory setting, however, the focus is not on the de novo synthesis of the acid itself, but rather on its conversion into a variety of functional derivatives. This guide provides a detailed exploration of the key synthetic transformations of this compound, focusing on the preparation of its most common and useful derivatives: acyl chlorides, esters, and amides. The protocols are designed to be robust and illustrative for researchers in organic synthesis and drug development.

Core Synthetic Strategy: Activation and Derivatization

The direct reaction of this compound with nucleophiles like alcohols or amines can be challenging. The acidity of the carboxylic acid proton often leads to a non-productive acid-base reaction, forming a stable carboxylate salt, especially with amines.[8] To overcome this, a two-pronged strategy is typically employed in the laboratory:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group. The most common approach is the synthesis of an acyl chloride, which is a highly reactive electrophile.

  • Driving Equilibrium: For direct reactions, such as Fischer esterification, the equilibrium must be shifted towards the product side, typically by the continuous removal of a byproduct, usually water.[9]

The following diagram illustrates the central role of this compound and its activated acyl chloride form in accessing a range of derivatives.

G INA This compound (Starting Material) INCl Isononanoyl Chloride (Activated Intermediate) INA->INCl Activation (e.g., SOCl₂) Ester Isononanoate Esters INA->Ester Direct Esterification (Acid Catalyst, H₂O Removal) INCl->Ester Acylation (Alcohol, Base) Amide Isononanoamides INCl->Amide Acylation (Amine, Base)

Caption: General synthetic pathways to this compound derivatives.

Part 1: Synthesis of Isononanoyl Chloride - The Activated Intermediate

Application Note 1: The Rationale for Acyl Chloride Formation

Converting a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The substitution of the hydroxyl group (-OH) with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon. This is because chlorine is a good leaving group, and its electron-withdrawing nature further polarizes the carbonyl bond. Reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) are commonly used for this transformation.[10][11]

Thionyl chloride is often preferred in the lab due to its convenient workup; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[10] The resulting isononanoyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.[12][13] These reactions are typically fast, high-yielding, and irreversible.

Protocol 1: Laboratory Scale Synthesis of Isononanoyl Chloride

This protocol describes the synthesis of isononanoyl chloride from this compound using thionyl chloride.

Materials & Equipment:

  • This compound (1.0 equiv.)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 equiv.)

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to neutralize HCl and SO₂)

  • Heating mantle

  • Short-path distillation apparatus for vacuum distillation

Safety Precautions:

  • Critical: This procedure must be performed in a certified chemical fume hood.

  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[14] It causes severe skin burns and eye damage and is toxic if inhaled.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[15]

  • The reaction evolves toxic HCl and SO₂ gases. Ensure the gas outlet is properly directed to a neutralization trap.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: To the flask, add this compound. Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred acid at room temperature. Add 2-3 drops of DMF as a catalyst.

  • Reaction: Gently heat the reaction mixture to a gentle reflux (approx. 80-90 °C) using a heating mantle. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Monitoring: Continue refluxing for 2-4 hours, or until the gas evolution ceases. The reaction is complete when the mixture becomes a clear, homogenous liquid.

  • Workup: Cool the flask to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

  • Purification: Purify the crude isononanoyl chloride by vacuum distillation.[11] Collect the fraction boiling at the appropriate temperature (approx. 188-190 °C at atmospheric pressure, will be lower under vacuum).[11] The final product should be a clear, colorless liquid.[10]

Characterization:

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride around 1800 cm⁻¹.

  • ¹H NMR: The broad singlet for the carboxylic acid proton (>10 ppm) will disappear. The protons adjacent to the carbonyl group will show a slight downfield shift.

Part 2: Synthesis of Isononanoate Esters

Application Note 2: Esterification Strategies

Isononanoate esters are widely used as emollients, plasticizers, and synthetic lubricants.[3][16] There are two primary lab-scale routes to their synthesis from this compound.

  • Fischer-Speier Esterification: This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted to the right.[9] This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7][9] Common catalysts include sulfuric acid, p-toluenesulfonic acid, or reusable solid acid catalysts like Amberlyst-15.[17][18]

  • Acylation via Isononanoyl Chloride: This method involves reacting the pre-formed, highly reactive isononanoyl chloride with an alcohol.[13] The reaction is fast, high-yielding, and not limited by equilibrium. It is often the preferred method for sensitive or valuable alcohols. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, preventing it from causing side reactions.[8]

Protocol 2A: Fischer Esterification of this compound with 1-Propanol

This protocol details the synthesis of propyl isononanoate using a Dean-Stark apparatus to remove water.

Materials & Equipment:

  • This compound (1.0 equiv.)

  • 1-Propanol (2.0 - 3.0 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 - 0.05 equiv., catalyst)

  • Toluene (as solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

G cluster_setup Fischer Esterification Apparatus Condenser Reflux Condenser (Water In/Out) DeanStark Dean-Stark Trap (Collects Water) Condenser->DeanStark Flask Round-Bottom Flask (Reactants + Catalyst) DeanStark->Flask Heat Heating Mantle

Caption: Diagram of a typical Fischer esterification setup.

Procedure:

  • Setup: To a round-bottom flask, add this compound, 1-propanol, toluene, and p-TsOH. Attach the Dean-Stark trap and reflux condenser.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, the water (denser) will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until reaction progress ceases as monitored by TLC or GC analysis.[7]

  • Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene and excess propanol by rotary evaporation.

  • Purification: Purify the resulting crude ester by vacuum distillation to yield pure propyl isononanoate.

Protocol 2B: Ester Synthesis via Acylation of an Alcohol

This protocol describes the synthesis of an isononanoate ester using isononanoyl chloride.

Materials & Equipment:

  • An alcohol (e.g., isobutanol) (1.0 equiv.)

  • Isononanoyl chloride (1.05 equiv.)

  • Pyridine or Triethylamine (1.1 equiv.)

  • Anhydrous dichloromethane (DCM) or diethyl ether as solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Standard glassware, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a flask under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent.

  • Addition: Cool the flask in an ice bath. Add the isononanoyl chloride dropwise via a dropping funnel to the stirred solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation.

Part 3: Synthesis of Isononanoamides

Application Note 3: Amidation Strategies

Amides are structurally robust functional groups central to many pharmaceuticals and advanced materials. As with esters, the most reliable laboratory method for preparing amides is through the acylation of an amine with a highly reactive acyl chloride.[8] The reaction is rapid and efficient. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[8] Alternatively, one equivalent of the amine can be used with one equivalent of an external, non-nucleophilic base like triethylamine.

Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions (high temperatures) to dehydrate the intermediate ammonium carboxylate salt.[8][19] While newer catalytic methods exist for direct amidation under milder conditions, the acyl chloride route remains a highly dependable and general method for lab-scale synthesis.[20][21]

Protocol 3: Amide Synthesis via Acylation of an Amine

This protocol describes a general procedure for synthesizing an N-substituted isononanoamide.

Materials & Equipment:

  • A primary or secondary amine (e.g., benzylamine) (2.0 equiv. OR 1.0 equiv. with 1.1 equiv. of triethylamine)

  • Isononanoyl chloride (1.0 equiv.)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Standard glassware, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a flask, dissolve the amine (and triethylamine, if using) in anhydrous DCM.

  • Addition: Cool the flask in an ice bath. Slowly add a solution of isononanoyl chloride in DCM dropwise to the stirred amine solution.

  • Reaction: After addition, remove the ice bath and stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (if triethylamine was used, this removes the triethylammonium salt; if excess primary/secondary amine was used, this removes the amine salt), saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude amide can be purified by recrystallization (if solid) or by flash column chromatography on silica gel.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMW ( g/mol )Boiling Point (°C)Key IR Peaks (cm⁻¹)
This compoundC₉H₁₈O₂158.24~2352500-3300 (broad O-H), 1710 (C=O)
Isononanoyl ChlorideC₉H₁₇ClO176.68~190[13]1800 (C=O)
Propyl IsononanoateC₁₂H₂₄O₂200.32~210-2151735 (C=O), 1170 (C-O)
N-BenzylisononanoamideC₁₆H₂₅NO247.38(Solid)3300 (N-H), 1645 (C=O, Amide I), 1550 (N-H bend, Amide II)
Spectroscopic Characterization Notes
  • ¹H NMR: The most informative technique for structural confirmation. For all derivatives, the complex multiplet signals of the branched 3,5,5-trimethylhexyl backbone will be present between ~0.8-2.5 ppm. The key is to observe the signals corresponding to the new functional group.

    • Ester: Look for new signals corresponding to the alcohol moiety, particularly the protons on the carbon attached to the ester oxygen (e.g., a triplet at ~4.0 ppm for a propyl ester).

    • Amide: Look for the N-H proton (a broad singlet, often ~5.5-8.5 ppm) and signals for the substituents on the nitrogen.

  • ¹³C NMR: Confirms the carbon skeleton and the presence of the carbonyl carbon at a characteristic chemical shift (Acids: ~180 ppm; Esters: ~173 ppm; Amides: ~172 ppm).[7][22]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.

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  • ChemicalBook. (2025). This compound - Safety Data Sheet.

  • Google Patents. (2015). CN104520257A - Method for producing this compound esters, starting from 2-ethyl hexanol.

  • Isatis. This compound.

  • Neuchem. (2015). Safety Data Sheet - this compound.

  • NP-MRD. (2022). Showing NP-Card for this compound (NP0236549).

  • VanDeMark Chemical. ISONONANOYL CHLORIDE.

  • ResearchGate. (2025). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol.

  • Apiary. (2025). Detailed this compound Market Report 2025-2032.

  • MDPI. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.

  • PMC. (2024). Process Intensification Strategies for Esterification.

  • Googleapis.com. (2013). US 2015/0191410 A1 - Method for Producing Isononanoic Acids from 2-Ethyl Hexanol.

  • SpectraBase. This compound - Optional[13C NMR].

  • Perstorp. This compound | CAS No. 3302-10-1 |.

  • trinhan.edu.vn. (2024). Industrial this compound and Its Expanding Chemical Applications.

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

  • Master Organic Chemistry. (2022). Fischer Esterification.

  • Scribd. Art_esterification of Carboxylic Acids.

  • Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods.

  • Ester Synthesis Lab (Student Handout).

  • Organic Chemistry Portal. Amide synthesis by acylation.

  • PMC. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives.

  • NIH. (2021). Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases.

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

  • Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Application Note: Quantitative Analysis of Isononanoic Acid in Complex Biological Matrices by Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of isononanoic acid (3,5,5-trimethylhexanoic acid) in complex biological matrices such as plasma and serum. Due to the polar nature and low volatility of this compound, direct analysis by gas chromatography (GC) is challenging.[1] This protocol employs a liquid-liquid extraction (LLE) followed by chemical derivatization to enhance volatility and improve chromatographic performance. The derivatized analyte is then separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS), which provides high sensitivity and selectivity.[1] This method is suitable for applications in drug metabolism, toxicology, and clinical research where accurate measurement of this branched-chain fatty acid is required.

Introduction

This compound (INA), a nine-carbon branched-chain fatty acid, is utilized as a building block in the synthesis of high-performance synthetic lubricants, corrosion inhibitors, and resins.[2] Its presence and concentration in biological systems can be an indicator of exposure or a marker in metabolic studies. The analysis of INA in complex matrices like plasma is complicated by its polarity, which makes it unsuitable for direct GC analysis, and the presence of numerous interfering endogenous compounds.

To overcome these challenges, a derivatization step is essential.[3][4][5] This process converts the polar carboxylic acid functional group into a more volatile and less polar ester or silyl ester.[1] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for derivatizing active hydrogen compounds like carboxylic acids, making them amenable to GC-MS analysis.[4][6] This application note provides a detailed, step-by-step protocol for sample extraction, derivatization, and GC-MS analysis, along with method validation guidelines based on regulatory standards.

Principle of the Method

The analytical workflow consists of three primary stages:

  • Extraction: this compound and an internal standard (IS) are extracted from the biological matrix using a liquid-liquid extraction (LLE) procedure. This step also serves to precipitate proteins and remove many polar interferences.

  • Derivatization: The extracted, dried residue is derivatized via silylation. The polar carboxyl group of INA is converted into a nonpolar trimethylsilyl (TMS) ester, which is volatile and thermally stable.[3]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-INA is separated from other components on a capillary GC column and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Workflow Diagram

The overall analytical process is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample (200 µL) Add_IS Add Internal Standard (e.g., Heptadecanoic Acid) Sample->Add_IS Precipitate Protein Precipitation & Acidification (Methanol/HCl) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Iso-octane) Precipitate->Extract Dry Evaporate Organic Layer (Nitrogen Stream) Extract->Dry Add_Reagents Add Pyridine & BSTFA+1% TMCS Dry->Add_Reagents React Vortex & Heat (e.g., 60°C for 30 min) Add_Reagents->React Cool Cool to Room Temp. React->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate GC Separation (e.g., DB-5MS column) Inject->Separate Detect MS Detection (EI, SIM/Scan Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Sources

Application Notes and Protocols: Isononanoic Acid as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of isononanoic acid as a corrosion inhibitor for mild steel, particularly in acidic environments. These notes detail the underlying mechanism of inhibition, robust experimental protocols for performance evaluation, and guidelines for data interpretation. The methodologies described herein are designed to be self-validating, incorporating gravimetric, electrochemical, and surface analysis techniques to provide a holistic understanding of the inhibitor's efficacy and mode of action.

Introduction: The Case for Carboxylic Acid-Based Inhibitors

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, descaling, and oil well acidification.[1][2] This degradation compromises structural integrity and incurs significant economic losses. The use of corrosion inhibitors is one of the most practical and cost-effective methods for mitigating this damage.[3][4]

Organic corrosion inhibitors function by adsorbing onto the metal surface to form a protective barrier.[2] This barrier isolates the metal from the corrosive environment.[4] Historically, many effective synthetic inhibitors have been used, but environmental regulations and a growing focus on sustainability have spurred research into greener, more benign alternatives.[5]

Fatty acids, readily available from renewable resources, have emerged as a promising class of environmentally acceptable corrosion inhibitors.[6] Their molecular structure, consisting of a hydrophilic carboxylic acid head and a hydrophobic alkyl tail, is central to their inhibitory function. This compound (C9 acid), a branched-chain saturated fatty acid, is a compelling candidate due to this amphipathic nature.

Proposed Mechanism of Inhibition

The efficacy of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. For this compound, the proposed mechanism involves the following key steps:

  • Adsorption via Carboxyl Group: The carboxylic acid head (-COOH) contains oxygen atoms with lone pairs of electrons. These electrons can interact with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the adsorption of the this compound molecule.[7] This initial interaction can be a combination of electrostatic attraction (physisorption) and coordinate bond formation (chemisorption).[8]

  • Formation of a Hydrophobic Barrier: Once the carboxyl groups are anchored to the surface, the non-polar isononanoic alkyl chains orient themselves away from the metal, forming a dense, hydrophobic layer. This organic film acts as a physical barrier, displacing water molecules and aggressive ions (like chloride and sulfate) from the steel surface, thereby hindering both anodic dissolution of iron and cathodic hydrogen evolution reactions.[9]

The branched structure of this compound may offer superior surface coverage compared to its linear counterpart (nonanoic acid), potentially leading to enhanced inhibition efficiency.

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Mild Steel Surface cluster_2 This compound Action H+ H⁺ Ions Fe_surface Fe (Iron Atoms) H+->Fe_surface Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Ions Cl-->Fe_surface Anodic Dissolution (Fe → Fe²⁺) H2O H₂O Inhibitor This compound Molecules (C₈H₁₇COOH) Adsorption Adsorption via -COOH Group Inhibitor->Adsorption Adsorption->Fe_surface Interaction with Fe d-orbitals Barrier Formation of Hydrophobic Alkyl Chain Barrier Adsorption->Barrier Barrier->H+ Blocks Barrier->Cl- Blocks

Figure 1: Proposed mechanism of this compound inhibiting mild steel corrosion.

Experimental Evaluation: Protocols

A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following protocols provide a framework for quantifying the efficacy of this compound.

Protocol 1: Mild Steel Specimen Preparation

Causality: A standardized and clean surface is critical for reproducible results. Any surface contaminants, oxides, or variations in roughness can create localized galvanic cells and affect inhibitor adsorption, leading to erroneous data.

  • Cutting: Cut mild steel sheets into coupons of appropriate dimensions for each test (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss). A small hole should be drilled near the top edge for suspension.

  • Abrasion: Mechanically polish the coupons sequentially using silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a smooth, mirror-like finish.

  • Degreasing & Cleaning: Degrease the polished specimens by sonicating in acetone for 10 minutes.

  • Rinsing: Rinse thoroughly with double-distilled water.

  • Drying: Dry the coupons using a stream of warm air and immediately store them in a moisture-free desiccator prior to use.

Protocol 2: Gravimetric (Weight Loss) Method

Causality: This classic method provides a direct measure of material loss over time, allowing for a straightforward calculation of the average corrosion rate. It serves as a fundamental benchmark for inhibitor performance.[2]

  • Initial Weighing: Accurately weigh the prepared mild steel coupons to four decimal places (Winitial) using an analytical balance.

  • Immersion: Suspend the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Ensure the coupons are fully immersed.

  • Exposure: Cover the beakers and leave them undisturbed for a predetermined exposure period (e.g., 6, 12, 24 hours) at a constant temperature.[1]

  • Post-Cleaning: After the immersion period, retrieve the coupons. Carefully clean them by immersing in a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), gently scrub with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Re-weigh the cleaned and dried coupons (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss in grams.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

      • ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CRblank - CRinh) / CRblank] × 100 where:

      • CRblank is the corrosion rate in the absence of the inhibitor.

      • CRinh is the corrosion rate in the presence of the inhibitor.

Protocol 3: Electrochemical Measurements

Causality: Electrochemical techniques provide rapid and mechanistic insights into the corrosion process. Potentiodynamic polarization reveals whether the inhibitor affects anodic, cathodic, or both reactions, while EIS probes the properties of the inhibitor film and the metal/solution interface.[10]

Apparatus: A standard three-electrode electrochemical cell with a potentiostat.

  • Working Electrode (WE): A prepared mild steel coupon with a defined exposed area (e.g., 1 cm²).

  • Counter Electrode (CE): A platinum or graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Stabilization: Immerse the three-electrode setup in the test solution (corrosive medium with and without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize for approximately 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.

    • Plot the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.

    • Calculate %IE using the Rct values: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100

  • Potentiodynamic Polarization:

    • After EIS, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the logarithm of current density (log i) versus potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • An inhibitor is considered anodic or cathodic if the displacement in Ecorr is greater than 85 mV; otherwise, it is mixed-type.[2]

    • Calculate %IE using the icorr values: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100

G cluster_0 Preparation cluster_1 Evaluation Pathways cluster_2 Electrochemical Details cluster_3 Data Output P1 Mild Steel Coupon Preparation E1 Gravimetric Test (Weight Loss) P1->E1 E2 Electrochemical Tests P1->E2 E3 Surface Analysis (Post-Exposure) E1->E3 D1 Corrosion Rate (CR) Inhibition Efficiency (%IE) E1->D1 E2->E3 T1 EIS (Rct) E2->T1 T2 Potentiodynamic Polarization (icorr) E2->T2 D3 Surface Morphology (Film Confirmation) E3->D3 T1->D1 T2->D1 D2 Inhibition Mechanism (Anodic/Cathodic/Mixed) T2->D2

Figure 2: Experimental workflow for evaluating inhibitor performance.
Protocol 4: Surface Analysis

Causality: Direct visualization of the steel surface provides qualitative and semi-quantitative evidence of the inhibitor's protective action. These techniques confirm that the reduction in corrosion rate is due to the formation of a protective film, not some other solution-based effect.[4]

  • Specimen Exposure: Immerse prepared mild steel coupons in the corrosive solution with and without the optimal concentration of this compound for a set period (e.g., 24 hours).

  • Retrieval and Rinsing: Gently retrieve the coupons, rinse carefully with distilled water to remove non-adherent inhibitor and salts, and dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried specimens on stubs.

    • Acquire images at various magnifications. The surface of the uninhibited coupon is expected to be rough and heavily damaged, while the inhibited surface should appear significantly smoother, confirming protection.[8]

  • Atomic Force Microscopy (AFM):

    • AFM provides three-dimensional surface topography and roughness parameters.

    • Analyze the surface of the inhibited and uninhibited coupons. A significant decrease in the average surface roughness for the inhibited sample provides quantitative evidence of a smoother, protected surface.

Data Presentation and Interpretation

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms can be plotted. The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[4][10] It is represented by the equation:

C / θ = 1/Kads + C

where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = %IE / 100).

  • Kads is the adsorption equilibrium constant.

A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir model. The Kads value can be used to calculate the Gibbs free energy of adsorption (ΔG°ads), which provides insight into the adsorption mechanism (physisorption vs. chemisorption).[11]

Quantitative Data Summary

The following tables present example data structures for summarizing results from gravimetric and electrochemical tests.

Table 1: Gravimetric (Weight Loss) Results

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (%IE)
0 (Blank) 55.8 12.50 -
50 20.1 4.50 64.0
100 12.4 2.78 77.8
200 7.6 1.70 86.4

| 500 | 5.4 | 1.21 | 90.3 |

Table 2: Electrochemical Polarization and EIS Data

Inhibitor Conc. (ppm) Ecorr (mV vs. SCE) icorr (µA/cm²) Rct (Ω·cm²) %IE (Polarization) %IE (EIS)
0 (Blank) -485 1150 25 - -
50 -472 410 75 64.3 66.7
100 -465 245 130 78.7 80.8
200 -458 150 215 87.0 88.4

| 500 | -451 | 105 | 310 | 90.9 | 91.9 |

Conclusion

This compound demonstrates significant potential as an effective corrosion inhibitor for mild steel in acidic media. Its mechanism is attributed to the adsorption of the molecule via its polar carboxyl group, leading to the formation of a protective, hydrophobic alkyl barrier on the metal surface. The comprehensive evaluation protocols outlined in this document, combining gravimetric, electrochemical, and surface analysis techniques, provide a robust framework for quantifying its inhibition efficiency and elucidating its mode of action. The findings from such studies can validate the use of this compound as a viable, environmentally conscious alternative to traditional corrosion inhibitors.

References

  • Al-Amiery, A. A., et al. (2018). Electrochemical studies of novel corrosion inhibitor for mild steel in 1 m hydrochloric acid. Results in Physics. Available at: [Link]

  • Agarwal, P., & Landolt, D. (1998). Effect of anions on the efficiency of aromatic carboxylic acid corrosion inhibitors in near neutral media: Experimental investigation and theoretical modeling. Corrosion Science.
  • Al-Baghdadi, S. B., et al. (2021). Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. Molecules. Available at: [Link]

  • Phadke N. S., et al. (2017). Fatty Acids and its Derivatives as Corrosion Inhibitors for Mild Steel – An Overview. International Journal of Engineering, Technology and Science. Available at: [Link]

  • Abd El-Lateef, H. M., et al. (2020). Novel Natural Surfactant-Based Fatty Acids and Their Corrosion-Inhibitive Characteristics for Carbon Steel-Induced Sweet Corrosion: Detailed Practical and Computational Explorations. Frontiers in Materials. Available at: [Link]

  • Quraishi, M. A., et al. (2010). Fatty acid derivatives as corrosion inhibitors for mild steel and oil-well tubular steel in 15% boiling hydrochloric acid.
  • Mitra, P., et al. (2018). Application of Unsaturated Fatty Acid Molecules Derived from Microalgae toward Mild Steel Corrosion Inhibition in HCl Solution: A Novel Approach for Metal–Inhibitor Association. ACS Omega. Available at: [Link]

  • Jara, C. C., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. Available at: [Link]

  • Keleş, M., & Keleş, H. (2018). Electrochemical and theoretical investigation on the corrosion inhibition of mild steel by thiosalicylaldehyde derivatives in hydrochloric acid solution.
  • Phadke N. S., et al. (2017). Fatty Acids and its Derivatives as Corrosion Inhibitors for Mild Steel - An Overview. ResearchGate. Available at: [Link]

  • Worauaychai, N., & Tareh, A. (2022). Fatty Acids as Corrosion Inhibitors for Low Carbon Steel. Burapha Science Journal.
  • L'Hostis, G., et al. (1993). Corrosion inhibitor composition based on carboxylic acid and its use in inhibiting corrosion. Google Patents.
  • Dauda, M., et al. (2024). Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem. Journal of Bio- and Tribo-Corrosion.
  • de Assunção, A. S., et al. (2017). Inhibition of Mild Steel Corrosion in Sulfuric Acid Solution by New Schiff Base.
  • Lgaz, H., et al. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem. Available at: [Link]

  • Izionworu, V., et al. (2020). Application of new isonicotinamides as a corrosion inhibitor on mild steel in acidic medium: Electrochemical, SEM, EDX, AFM and DFT investigations.
  • Al-gorafi, M. A., et al. (2023). Corrosion inhibition of mild steel in corrosive solution by 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester: Experimental and DFT investigations.
  • Al-Sabagh, A. M., et al. (2020). Application of Nonionic Surfactants based on Rosin As Corrosion Inhibitor for Tubing Steel During Acidization of Petroleum Oil and Gas Wells.
  • Nyanduku, M. G., et al. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. MDPI. Available at: [Link]

  • El Basiony, N. M., et al. (2022). DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl. Journal of the Indian Chemical Society. Available at: [Link]

  • D'Angelo, A., et al. (2022). Corrosion Inhibition of Mild Steel by Coumarate-Based Ionic Liquids and Coatings. Advanced Engineering Materials. Available at: [Link]

Sources

Application Notes & Protocols: Formulation of Isononanoic Acid-Based Metalworking Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isononanoic acid (INA), a nine-carbon branched-chain carboxylic acid, is emerging as a critical multifunctional component in the formulation of high-performance metalworking fluids (MWFs).[1] Its unique molecular structure imparts exceptional thermal and oxidative stability, enhanced lubricity, and inherent corrosion-inhibiting properties, making it an ideal candidate for developing robust semi-synthetic and synthetic coolants.[2][3] These application notes provide a comprehensive technical guide for researchers and formulators, detailing the scientific rationale, step-by-step protocols, and performance validation methodologies for creating advanced metalworking fluids centered on this compound. We will explore its synergistic effects with other additives and present detailed protocols for formulating and evaluating stable, effective, and durable MWFs for a range of machining applications.

Introduction: The Role and Advantages of this compound in MWFs

Metalworking fluids are essential for cooling, lubrication, and chip removal in machining operations.[4] The performance of an MWF is largely dictated by its chemical composition. While traditional formulations rely on mineral oils and conventional fatty acids, this compound offers distinct advantages rooted in its molecular architecture.

This compound is a mixture of isomers, primarily 3,5,5-trimethylhexanoic acid.[5] This branched structure is key to its performance, offering superior oxidative and thermal stability compared to linear fatty acids of similar carbon length. This stability is crucial in high-temperature machining operations, preventing fluid degradation and extending its service life.[3][6]

Key Advantages of this compound in MWF Formulations:

  • Enhanced Lubricity: The carboxylic acid group provides a polar head that adsorbs onto metal surfaces, creating a durable boundary film that reduces friction and tool wear.[7][8][9] This leads to improved surface finish on the workpiece and longer tool life.[10][11]

  • Inherent Corrosion Protection: this compound and its salts act as effective corrosion inhibitors for ferrous metals, protecting both the workpiece and machine components from rust.[2]

  • Excellent Emulsion Stability: When neutralized with amines, this compound salts function as powerful co-emulsifiers, contributing to the formation of stable and fine oil-in-water emulsions.[12][13]

  • High Thermal & Oxidative Stability: Its branched structure resists breakdown at elevated temperatures, a common issue in demanding cutting and grinding operations.[14]

  • Good Hard Water Stability: Formulations based on this compound often exhibit improved stability in hard water, preventing the formation of insoluble soaps that can lead to residue and decreased performance.

  • Biodegradability: this compound is generally considered biodegradable, making it a favorable choice for developing more environmentally friendly MWF formulations.[2]

Fundamentals of Metalworking Fluid Formulation

A successful MWF is a complex, synergistic blend of components. Understanding the role of each additive is critical to creating a balanced and effective formulation.

Core Components & Their Functions
Component ClassPrimary Function(s)Typical Concentration (in Concentrate)Examples
Base Oil Lubrication, Cooling0-70%Naphthenic or Paraffinic Mineral Oils, Polyalphaolefins (PAOs), Esters[4]
Emulsifiers Stabilize oil-in-water emulsions5-20%Sodium Petroleum Sulfonates, Fatty Acid Soaps, Fatty Alcohol Ethoxylates, Phosphate Esters[4]
Lubricity Additives Reduce friction at the tool-workpiece interface2-15%This compound , Other Fatty Acids, Esters, Polymers[10][11]
Corrosion Inhibitors Prevent rust and staining on ferrous and non-ferrous metals2-10%Amine Carboxylates (from INA), Amine Borates, Triazoles (for yellow metals)[4][15][16]
pH Buffers / Alkalinity Maintain pH (typically 8.8-9.5) to inhibit microbial growth and corrosion5-20%Alkanolamines (Triethanolamine, Monoethanolamine), Potassium Hydroxide[15]
Biocides & Fungicides Control the growth of bacteria and fungi in water-based fluids0.5-3.0%Triazines, Isothiazolinones, Oxazolidines[7][17][18][19]
Coupling Agents Stabilize the concentrate, prevent phase separation1-5%Glycols, Glycol Ethers[20]
Ancillary Additives Foam control, metal deactivation, etc.0.1-2.0%Silicone or non-silicone defoamers, Benzotriazole[7]
The Logic of Formulation: A Workflow Overview

The formulation process is iterative, beginning with performance requirements and ending with a fully validated fluid. The causality behind experimental choices involves balancing lubrication, cooling, corrosion control, and fluid longevity against cost and environmental considerations.

G cluster_0 cluster_1 Component Selection Detail A Define Application (e.g., Grinding Aluminum, Tapping Steel) B Select MWF Type (Semi-Synthetic, Synthetic) A->B C Component Selection B->C D Benchtop Formulation (Blending & Neutralization) C->D C1 This compound (Primary Lubricant) C->C1 C2 Base Oil (if Semi-Synthetic) C->C2 C3 Emulsifier Package C->C3 C4 Amine Package (pH & Co-Inhibitor) C->C4 C5 Corrosion Inhibitors (Triazoles, etc.) C->C5 C6 Biocide Package C->C6 E Performance Testing D->E F Optimization & Refinement E->F Analyze Results G Final Formulation E->G Meets Specs F->D Iterate C1->D C2->D C3->D C4->D C5->D C6->D

Caption: General workflow for developing a metalworking fluid.

Formulation Protocols with this compound

The following protocols provide starting points for developing this compound-based metalworking fluids. All percentages are by weight of the concentrate.

Safety Precaution: Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: High-Performance Semi-Synthetic MWF

This formulation is designed for general-purpose machining of ferrous and aluminum alloys, balancing lubricity from both the oil phase and the synthetic components.

Objective: To create a stable, translucent emulsion with excellent lubricity and corrosion protection.

Component Interaction Rationale: this compound is the primary boundary lubricant. It is neutralized with Triethanolamine (TEA) to form a soap that provides both lubricity and emulsification. The sodium sulfonate acts as the primary emulsifier for the naphthenic oil. The dicarboxylic acid and borate amine provide additional corrosion inhibition, while the triazole protects yellow metals.

G cluster_performance Key Performance Attributes cluster_additives Interacting Components INA This compound (INA) (3-8%) Primary Lubricant Corrosion Co-Inhibitor Co-Emulsifier Lubricity Lubricity INA->Lubricity Reduces Friction Corrosion Corrosion Inhibition INA->Corrosion Forms Protective Film Stability Emulsion Stability INA->Stability Acts as Co-Emulsifier Emulsifiers Primary Emulsifiers (e.g., Sulfonates) Emulsify Base Oil Stabilize Micelles INA->Emulsifiers Synergy Amines Alkanolamines (e.g., TEA) Neutralization (pH) Forms INA Soap Corrosion Inhibition Amines->INA Neutralizes Amines->Corrosion Inhibits Amines->Stability pH Control Emulsifiers->Stability Primary Role BaseOil Base Oil (Naphthenic) Physical Lubrication Cooling BaseOil->Lubricity Hydrodynamic Film BaseOil->Emulsifiers Requires Emulsification Biocides Biocides / Fungicides Microbial Control

Caption: Synergistic interactions of this compound in a MWF.

Materials & Equipment:

  • Overhead stirrer with propeller blade

  • Beaker (appropriately sized for the batch)

  • Heating mantle/hot plate

  • Balance

  • pH meter

Example Formulation (Semi-Synthetic):

ComponentFunctionWt. %
Deionized WaterDiluent / Carrier30.0
Naphthenic Base Oil (100 SUS)Lubrication25.0
This compound Lubricity, Co-Emulsifier 8.0
Sodium Petroleum SulfonatePrimary Emulsifier10.0
Triethanolamine (TEA), 99%pH Buffer, Neutralizer12.0
Dodecanedioic Acid (DDDA)Corrosion Inhibitor3.0
Boric Acid / Amine CondensateCorrosion Inhibitor, Biostatic Agent5.0
Tolyltriazole, 50% solutionYellow Metal Deactivator0.5
Non-ionic Surfactant (e.g., Fatty Alcohol Ethoxylate)Co-Emulsifier, Wetting Agent3.0
Glycol EtherCoupling Agent2.5
Biocide (e.g., Triazine-based)Microbial Control1.0
Defoamer (non-silicone)Foam Controlq.s. (as required)

Step-by-Step Protocol:

  • Charge Oil Phase: To the main mixing vessel, add the Naphthenic Base Oil, this compound, Sodium Petroleum Sulfonate, and Dodecanedioic Acid.

  • Mix Oil Phase: Begin agitation at a moderate speed (e.g., 200-300 RPM) and gently heat to 40-50°C to ensure all components are fully dissolved and homogenous.

  • Charge Water & Amine Phase: In a separate vessel, charge the Deionized Water and Triethanolamine. Mix until uniform.

  • Combine & Neutralize: Slowly add the water/amine mixture to the oil phase under continuous agitation. An exothermic reaction will occur as the acids are neutralized. Maintain agitation and allow the temperature to rise, but do not exceed 70°C.

  • Add Remaining Components: Once the initial mixture is homogenous and the temperature has stabilized, add the Boric Acid/Amine Condensate, Tolyltriazole, Non-ionic Surfactant, and Glycol Ether.

  • Cooling & Final Additions: Allow the batch to cool to below 40°C with continued, slower agitation. Add the Biocide and Defoamer.

  • Quality Control: Mix for a final 30 minutes. Test the concentrate for appearance, pH (of a 5% dilution), and emulsion stability.

Protocol 3.2: Oil-Free Synthetic Coolant

This formulation is designed for grinding and light-duty machining where cooling is the primary requirement. Lubricity is provided entirely by synthetic components.

Objective: To create a transparent, stable synthetic solution with good corrosion protection and cleanliness.

Example Formulation (Synthetic):

ComponentFunctionWt. %
Deionized WaterDiluent / Carrier60.0
This compound Primary Lubricant 10.0
Triethanolamine (TEA), 99%pH Buffer, Neutralizer15.0
Polyalkylene Glycol (PAG)Lubricity, Wetting5.0
Sebacic AcidCorrosion Inhibitor4.0
2-Amino-2-methyl-1-propanol (AMP-95)pH Buffer, Co-Inhibitor2.0
Tolyltriazole, 50% solutionYellow Metal Deactivator0.5
Biocide Package (bactericide + fungicide)Microbial Control1.5
Defoamer (low-foam surfactant)Foam Controlq.s. (as required)
Water-soluble DyeIdentifierq.s.

Step-by-Step Protocol:

  • Charge Water & Amines: To the main mixing vessel, add the Deionized Water, Triethanolamine, and AMP-95. Begin agitation.

  • Charge Acids: Slowly add the this compound and Sebacic Acid to the amine solution. The neutralization reaction may generate some heat. Mix until all acids are fully dissolved and the solution is clear.

  • Add Final Components: Add the Polyalkylene Glycol, Tolyltriazole, Biocide package, Defoamer, and Dye.

  • Final Mix & QC: Continue mixing for 30-60 minutes until the solution is completely homogenous. Perform quality control checks on the concentrate and a 5% dilution.

Performance Evaluation Protocols

Every formulation must be validated through standardized testing. These protocols ensure the fluid meets performance requirements.

Protocol 4.1: Emulsion Stability

Principle: To assess the ability of the MWF concentrate to form a stable emulsion in waters of varying hardness and to resist separation over time. Method:

  • Prepare 100 mL of a 5% dilution of the MWF concentrate in both deionized water and 400 ppm hard water (prepared using CaCl₂ and MgSO₄).

  • Place the dilutions in 100 mL graduated cylinders, seal, and invert 10 times.

  • Observe immediately for "bloom" and initial appearance.

  • Let the cylinders stand undisturbed for 24 hours.

  • Measure and record any surface oil ("cream") or bottom sediment ("sludge") in mL. Acceptance Criteria: No more than 1% cream or 0.5% sediment after 24 hours.

Protocol 4.2: Corrosion Inhibition - Cast Iron Chip Test (Modified ASTM D4627)

Principle: To evaluate the ability of the fluid to prevent rust on ferrous metals. Method:

  • Prepare a 5% dilution of the MWF in tap water.

  • Place a piece of Whatman No. 1 filter paper in a petri dish.

  • Spread approximately 4 grams of freshly ground cast iron chips evenly over the paper.

  • Saturate the paper and chips with the MWF dilution.

  • Cover the petri dish and let it stand for 24 hours at room temperature.

  • Observe the filter paper for any signs of rust staining. Acceptance Criteria: No rust staining or only trace amounts are acceptable.

Protocol 4.3: Lubricity - Tapping Torque Test (ASTM D8288)

Principle: This method measures the torque required to tap a thread in a standardized metal block, providing a quantitative measure of the fluid's lubricity.[21][22][23] Lower torque indicates better lubrication. Apparatus: Tapping Torque Test Machine. Methodology:

  • Secure a test block (e.g., 6061 Aluminum or 1018 Steel) in the machine.

  • Apply the test fluid (typically a 5% or 10% dilution) to the tap and workpiece.

  • Conduct a series of tapping operations at a set speed and depth.

  • The machine records the torque profile for each operation.

  • Calculate the average torque and tapping efficiency relative to a reference fluid. Interpretation: A fluid with a significantly lower average torque compared to a baseline (e.g., a standard soluble oil) demonstrates superior lubricity imparted by the this compound formulation.

Protocol 4.4: Foam Profile - Waring Blender Test

Principle: To assess the foaming tendency and foam stability of the MWF dilution under high agitation.[24] Methodology:

  • Pour 100 mL of a 5% MWF dilution into a standard Waring blender.

  • Blend at high speed for 30 seconds.

  • Immediately measure the initial foam height in mL.

  • Record the time it takes for the foam to completely dissipate (break time). Acceptance Criteria: Low initial foam height (<150 mL) and a fast break time (<30 seconds) are generally desired.

Conclusion

This compound is a highly versatile and effective building block for modern metalworking fluids. Its unique branched structure delivers a powerful combination of lubricity, corrosion inhibition, and stability that can be leveraged to formulate both high-performance semi-synthetic and clean-running synthetic coolants.[14] By following the structured protocols outlined in these notes—from component selection and synergistic blending to rigorous performance validation—researchers and formulators can develop advanced, reliable, and durable metalworking fluids tailored to the demands of modern machining. The iterative process of formulation and testing is key to unlocking the full potential of this compound and achieving a final product with a superior performance profile.

References

  • The Role of Additives in Straight Oils: What Makes a Premium Metalworking Fluid? (2025, October 15). JTM Products, Inc. Retrieved from [Link]

  • A comprehensive introduction to metal working fluid additives. (2024, July 22). UNPChemicals. Retrieved from [Link]

  • ISONONANIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • This compound. (n.d.). JYT Chemical. Retrieved from [Link]

  • D8288 Standard Test Method for Comparison of Metalworking Fluids Using a Tapping Torque Test Machine. (2025, November 25). ASTM International. Retrieved from [Link]

  • Biocides and Fungicides Metalworking Fluids. (n.d.). Tri-iso. Retrieved from [Link]

  • Metalworking Fluid Emulsifiers: Chemistry & Selection Guide. (2025, December 28). Pilgrim Surf. Retrieved from [Link]

  • Emulsifiers. (n.d.). Lankem Surfactants. Retrieved from [Link]

  • Metalworking fluids: Update on boundary lubricity additives. (n.d.). STLE.org. Retrieved from [Link]

  • Metalworking Fluids 101: How to Control Bacterial and Fungi Growth. (2024, March 7). Zebra Skimmers. Retrieved from [Link]

  • Emulsifier for Metalworking Fluid and Lubricant. (n.d.). Syner Chem. Retrieved from [Link]

  • Biocides for metalworking fluids. (n.d.). Clariant. Retrieved from [Link]

  • ASTM D8288-19 - Standard Test Method for Comparison of Metalworking Fluids Using a Tapping Torque Test Machine. (n.d.). iTeh Standards. Retrieved from [Link]

  • This compound. (n.d.). atamankimya.com. Retrieved from [Link]

  • Lubricant Additives | Metalworking Fluid Additives. (n.d.). Ingevity. Retrieved from [Link]

  • Optimizing Lubricant Performance with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Standard Test Method for Comparison of Metalworking Fluids Using a Tapping Torque Test Machine ASTM D8288-19. (n.d.). SIS. Retrieved from [Link]

  • This compound. (n.d.). atamankimya.com. Retrieved from [Link]

  • Metalworking fluids: The quest for bioresistance. (n.d.). STLE. Retrieved from [Link]

  • Biocides for Metal Working Fluids: India Outlook. (n.d.). Lube Media. Retrieved from [Link]

  • This compound Market Size, Share | CAGR of 5.4%. (n.d.). Straits Research. Retrieved from [Link]

  • Minding the Metalworking Fluids. (n.d.). STLE.org. Retrieved from [Link]

  • This compound. (n.d.). CONTIMPEX. Retrieved from [Link]

  • Performance testing of NIOSH Method 5524/ASTM Method D-7049-04, for determination of metalworking fluids. (2007). PubMed. Retrieved from [Link]

  • Isononansyre (this compound). (n.d.). Gokemi. Retrieved from [Link]

  • Metalworking fluid. (n.d.). TREA. Retrieved from [Link]

  • This compound. (n.d.). Forge Chemicals (PTY) Ltd. Retrieved from [Link]

  • Formulation of a metal working fluid. (n.d.). Google Patents.
  • Amines for Metalworking Fluids. (n.d.). Monson Companies. Retrieved from [Link]

  • Metalworking Specialties. (n.d.). PCC Chemax. Retrieved from [Link]

  • Corrosion inhibitors for aqueous solutions for the treatment of metals, and process for their preparation. (n.d.). Google Patents.
  • Formulation of a metalworking fluid. (n.d.). Google Patents.
  • Formulation of a metalworking fluid. (n.d.). Google Patents.
  • Formulation of a metalworking fluid. (2008, July 29). European Patent Office. Retrieved from [Link]

  • A review of corrosion inhibitors for rust preventative fluids. (n.d.). ScienceDirect. Retrieved from [Link]

  • Development of High-Performance Metalworking Fluids using Sustainable Base Oils: Water-Soluble Formulations. (n.d.). Biosynthetic Technologies. Retrieved from [Link]

  • Optimizing Metalworking Performance with Primary and tertiary Amines. (n.d.). STLE.org. Retrieved from [Link]

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Application Notes and Protocols for the Polymerization of Vinyl Isononanoate in Specialty Coatings

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the polymerization of vinyl isononanoate and its application in the development of specialty coatings. This document offers in-depth protocols, scientific rationale, and practical insights into harnessing the unique properties of polyvinyl isononanoate (PVIN) for high-performance coating formulations.

Introduction: The Role of Vinyl Isononanoate in Modern Coatings

Vinyl isononanoate is a branched-chain vinyl ester monomer that offers a unique combination of hydrophobicity, hydrolytic stability, and flexibility to the resulting polymer. These characteristics make polyvinyl isononanoate and its copolymers highly desirable for formulating advanced coatings with enhanced durability, water resistance, and adhesion to a variety of substrates. The bulky isononanoate side chain provides steric hindrance, protecting the ester linkage from hydrolysis, a common degradation pathway for many other vinyl ester-based polymers, particularly in alkaline environments.

This guide will delve into the synthesis of vinyl isononanoate-based polymers through various polymerization techniques and provide detailed protocols for their application in specialty coatings.

Monomer and Polymer Characteristics

A thorough understanding of the monomer and resulting polymer properties is crucial for successful formulation.

Vinyl Isononanoate Monomer Properties

Vinyl isononanoate is a clear, low-viscosity liquid. Its branched structure significantly influences its polymerization behavior and the final properties of the polymer.

Table 1: Typical Properties of Vinyl Isononanoate Monomer

PropertyValueSource
Molecular Weight184.28 g/mol Calculated
AppearanceClear, colorless liquidGeneric
Boiling PointApprox. 190 °CGeneric
DensityApprox. 0.87 g/cm³Generic
Polyvinyl Isononanoate (PVIN) Properties

The properties of PVIN make it an excellent candidate for specialty coatings. While specific data for the homopolymer of vinyl isononanoate can be limited, we can infer properties from structurally similar branched vinyl esters like vinyl neodecanoate. The glass transition temperature (Tg) of a polymer is a critical parameter that dictates the hardness and flexibility of the resulting coating. For copolymers, the Tg can be tailored by adjusting the monomer feed composition.

Table 2: Expected Properties of Polyvinyl Isononanoate

PropertyEstimated ValueSignificance in Coatings
Glass Transition Temperature (Tg) -3 °C to 10 °C (estimated)A low Tg imparts flexibility and impact resistance to the coating, making it suitable for applications on substrates that experience expansion and contraction.
Water Solubility InsolubleThe hydrophobic nature of the isononanoate group leads to excellent water resistance in the final coating, preventing blistering and degradation.
Alkali Resistance HighThe branched structure sterically hinders the hydrolysis of the ester group, providing excellent resistance to alkaline substrates like concrete and masonry.
UV Resistance GoodVinyl ester polymers generally exhibit good resistance to UV degradation, contributing to the long-term durability of exterior coatings.

Polymerization of Vinyl Isononanoate: Protocols and Methodologies

Vinyl isononanoate can be polymerized using various techniques, with emulsion and solution polymerization being the most common for coating applications. The choice of method depends on the desired polymer properties and the end-use application.

Emulsion Polymerization of Vinyl Isononanoate

Emulsion polymerization is a versatile technique that yields a stable aqueous dispersion of polymer particles (a latex), which can be directly used in waterborne coating formulations. This method offers excellent heat transfer and allows for the production of high molecular weight polymers at a fast polymerization rate.

The use of water as the continuous phase makes emulsion polymerization an environmentally friendly choice with low volatile organic compound (VOC) content. The resulting latex can be formulated into a wide range of coatings, from architectural paints to industrial finishes. The bulky, hydrophobic nature of vinyl isononanoate makes it an ideal candidate for emulsion polymerization, where it can be copolymerized with other monomers to tailor the final properties of the coating.

This protocol describes the synthesis of a vinyl isononanoate-methyl methacrylate copolymer latex, suitable for a durable and water-resistant coating.

Materials:

  • Vinyl Isononanoate (VIN): 70 parts by weight

  • Methyl Methacrylate (MMA): 30 parts by weight

  • Deionized Water: 100 parts by weight

  • Sodium Dodecyl Sulfate (SDS) - Anionic Surfactant: 2 parts by weight

  • Triton™ X-405 (70% solution) - Nonionic Surfactant: 1 part by weight

  • Potassium Persulfate (KPS) - Initiator: 0.5 parts by weight

  • Sodium Bicarbonate (NaHCO₃) - Buffer: 0.3 parts by weight

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding funnels.

  • Water bath or circulating heater/chiller.

  • Monomer emulsion vessel.

Procedure:

  • Reactor Setup: Assemble the reactor and purge with nitrogen for 30 minutes to create an inert atmosphere.

  • Initial Charge: Add 50 parts of deionized water, 0.5 parts of sodium dodecyl sulfate, and 0.3 parts of sodium bicarbonate to the reactor. Begin stirring at 200 rpm and heat the reactor to 75°C.

  • Monomer Emulsion Preparation: In a separate vessel, prepare the monomer emulsion by combining 70 parts of vinyl isononanoate, 30 parts of methyl methacrylate, 50 parts of deionized water, 1.5 parts of sodium dodecyl sulfate, and 1 part of Triton™ X-405. Stir vigorously to form a stable pre-emulsion.

  • Initiator Addition: Once the reactor reaches 75°C, add a shot of 20% of the total potassium persulfate (dissolved in a small amount of deionized water) to the reactor.

  • Monomer Feed: After 15 minutes, begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 3 hours. Simultaneously, feed the remaining 80% of the potassium persulfate solution over the same period.

  • Reaction Completion: After the feeds are complete, maintain the reactor temperature at 75°C for an additional hour to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a stable, milky-white latex. Characterize the latex for solid content, pH, viscosity, and particle size.

Diagram of Emulsion Polymerization Workflow:

EmulsionPolymerization A Reactor Setup & Purge B Initial Charge (Water, Surfactant, Buffer) A->B C Heat to 75°C B->C E Initiator Shot Addition C->E D Prepare Monomer Pre-emulsion F Continuous Monomer & Initiator Feed (3h) D->F E->F G Hold at 75°C (1h) F->G H Cooling G->H I Latex Characterization H->I SolutionPolymerization A Flask Setup & Purge B Charge Solvent (Xylene) A->B C Heat to 80°C B->C E Slow Addition of Monomer/Initiator (2h) C->E D Prepare Monomer/ Initiator Mixture D->E F Hold at 80°C (4h) E->F G Cooling F->G H Polymer Solution Ready G->H

Caption: Workflow for the solution polymerization of vinyl isononanoate.

Copolymerization of Vinyl Isononanoate with Acrylic Monomers

The properties of polyvinyl isononanoate can be significantly enhanced by copolymerizing it with other monomers, such as acrylates and methacrylates. Understanding the reactivity ratios of the comonomers is key to predicting the copolymer composition and, consequently, its final properties.

Reactivity Ratios and Their Importance

Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopolymerization) versus a molecule of the comonomer (copolymerization).

Formulation of Specialty Coatings with Polyvinyl Isononanoate

The unique properties of PVIN-based polymers make them suitable for a variety of specialty coating applications.

Architectural Coatings

Copolymers of vinyl isononanoate with acrylics are excellent binders for high-performance architectural paints. Their hydrophobicity imparts excellent water repellency and resistance to blistering, while their alkali resistance makes them ideal for direct application to masonry and concrete.

Table 3: Example Formulation for a Water-Repellent Masonry Coating

ComponentWeight (%)Function
PVIN/MMA Latex (50% solids) 40.0Binder
Water25.0Solvent
Titanium Dioxide (Rutile)20.0Pigment
Calcium Carbonate10.0Extender Pigment
Propylene Glycol2.0Coalescing Agent
Dispersant0.5Pigment Wetting
Defoamer0.3Process Aid
Thickener0.2Rheology Modifier
Biocide0.1Preservation
Total 100.0
Protective Coatings for Metal

The excellent adhesion and corrosion resistance of PVIN copolymers make them suitable for protective coatings on metal substrates. [2]The hydrophobic barrier provided by the polymer helps to prevent the ingress of moisture and corrosive ions.

Wood Coatings

For wood coatings, the flexibility and UV resistance of PVIN-based polymers are highly advantageous. They can be formulated into clear or pigmented coatings that protect the wood from weathering and degradation.

Characterization and Quality Control

Consistent quality of the synthesized polymer and the final coating is essential. Key characterization techniques include:

  • Solid Content: Determined gravimetrically to measure the non-volatile content of the latex or polymer solution.

  • pH and Viscosity: Important parameters for the stability and application properties of waterborne coatings.

  • Particle Size and Distribution: Measured by dynamic light scattering for latexes, influencing film formation and coating appearance.

  • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) to assess the flexibility and hardness of the polymer.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) for solution polymers, affecting mechanical properties.

Safety and Handling

Vinyl isononanoate and the solvents and initiators used in its polymerization should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and safety information. [3][4]

Conclusion

The polymerization of vinyl isononanoate offers a versatile platform for the development of high-performance specialty coatings. Its unique branched structure provides a combination of hydrophobicity, hydrolytic stability, and flexibility that can be tailored through copolymerization with other monomers. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and formulators to explore the full potential of this valuable monomer in creating durable and high-performing coating systems.

References

  • Emulsion Copolymerization of Vinyl Esters of Branched Carboxylic Acids with Vinyl Acetate. Advances in Chemistry, 1966. URL: [Link]

  • Fabrication of Vinyl Ester-Modified Phenolic Resin Composite Coatings for the Protection of Combustible Cartridge Cases. ACS Omega, 2021. URL: [Link]

  • Synthesis of Copolymers for Protective Coatings. Journal of Chemical Technology and Metallurgy, 2021. URL: [Link]

  • Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. Journal of Polymer Science Part A: Polymer Chemistry, 1994. URL: [Link]

  • Process for the preparation of vinyl ester/(meth)acrylate copolymers. Google Patents, 2003.
  • ISONONYL ISONONANOATE Safety Data Sheet. Acme-Hardesty, 2017. URL: [Link]

  • MSDS-ISONONYL-ISONONANOATE.pdf. Watson International, 2021. URL: [Link]

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Application Notes and Protocols: Esterification of Isononanoic Acid with Polyols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isononanoic Acid Polyol Esters

This compound, a branched-chain C9 carboxylic acid, is a critical intermediate in the synthesis of high-performance polyol esters.[1][2] These esters are prized for their unique properties, including excellent thermal and oxidative stability, superior lubricity, and favorable low-temperature viscosity.[3] The branched structure of this compound provides both stability and compatibility, making its polyol esters indispensable in demanding applications such as synthetic lubricants for aviation and refrigeration, corrosion inhibitors, and as monomers in the production of alkyd resins for specialized coatings.[4][5]

This document provides a comprehensive guide to the esterification of this compound with various polyols. It is designed to offer researchers and scientists a foundational understanding of the reaction principles, a detailed experimental protocol, and insights into the critical parameters that govern the synthesis of these versatile esters.

Chemical Principles and Reaction Causality

The esterification of this compound with a polyol is a reversible condensation reaction. The core transformation involves the reaction of the carboxylic acid group (-COOH) of this compound with the hydroxyl groups (-OH) of the polyol, resulting in the formation of an ester linkage (-COO-) and water as a byproduct.

The general reaction can be represented as:

R-COOH + R'-OH ⇌ R-COO-R' + H₂O

Where:

  • R-COOH is this compound

  • R'-OH is a Polyol (containing multiple -OH groups)

To drive the reaction towards the formation of the polyol ester, it is essential to continuously remove the water produced.[6] This is typically achieved through azeotropic distillation or by conducting the reaction under a vacuum. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that influence the reaction rate, conversion, and the final properties of the ester.

Experimental Protocol: Synthesis of a Polyol Ester of this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of a polyol ester using this compound and a representative polyol, such as neopentyl glycol or trimethylolpropane.[7]

Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound (3,5,5-Trimethylhexanoic acid)≥99.0%Perstorp, Oq ChemicalsHigh purity is crucial for reliable results.[1][4]
Polyol (e.g., Neopentyl Glycol, Trimethylolpropane, Pentaerythritol)Reagent GradeStandard Chemical SupplierThe choice of polyol will determine the final ester's properties.[7]
Catalyst (e.g., p-Toluenesulfonic acid, Methane sulfonic acid, Amberlyst 15)Reagent GradeStandard Chemical SupplierAcid catalysts are commonly used.[8][9] Heterogeneous catalysts can simplify purification.[10]
Toluene or XyleneAnhydrousStandard Chemical SupplierUsed as an azeotropic solvent to remove water.[6]
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierTo provide an inert atmosphere and prevent oxidation.[11]
Sodium Bicarbonate (NaHCO₃) Solution5% (w/v) aqueous-For neutralization of the acid catalyst.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierFor drying the organic phase.
Equipment Setup

A standard laboratory glass reactor equipped with the following is required:

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Dean-Stark trap or a similar apparatus for azeotropic water removal

  • Condenser

  • Nitrogen/Argon inlet

  • Heating mantle with a temperature controller

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Charge Reactor: - this compound - Polyol - Toluene/Xylene - Catalyst Inert Establish Inert Atmosphere (N₂/Ar) Reagents->Inert Heat Heat to Reflux (e.g., 140-220°C) Inert->Heat Water_Removal Azeotropic Water Removal via Dean-Stark Trap Heat->Water_Removal Monitoring Monitor Reaction (e.g., Acid Value Titration) Water_Removal->Monitoring Cool Cool Reaction Mixture Monitoring->Cool Reaction Complete Neutralize Neutralize Catalyst (e.g., NaHCO₃ wash) Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry Organic Phase (e.g., Na₂SO₄) Wash->Dry Solvent_Removal Remove Solvent (Rotary Evaporation) Dry->Solvent_Removal Purify Purify Product (e.g., Vacuum Distillation) Solvent_Removal->Purify

Caption: A typical workflow for the synthesis of this compound polyol esters.

Step-by-Step Procedure
  • Reactor Charging: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a condenser, and a nitrogen inlet, charge the this compound, polyol, and toluene (or xylene). A molar excess of the carboxylic acid (10-50%) per mole of hydroxyl group to be esterified is often used to drive the reaction to completion.[12]

  • Inert Atmosphere: Begin purging the system with nitrogen or argon to create an inert atmosphere. This is crucial to prevent oxidation, especially at elevated temperatures.[11]

  • Catalyst Addition: Once the reactants are dissolved, add the acid catalyst. The catalyst loading is typically in the range of 0.1-2.0% by weight of the total reactants.[9]

  • Heating and Water Removal: Heat the reaction mixture to the reflux temperature of the solvent (typically 140-220°C).[6] The water of esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap and by periodically determining the acid value of the reaction mixture through titration.[13][14] The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a target threshold (e.g., < 1 mg KOH/g).[11][15]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The acidic catalyst can be neutralized by washing the reaction mixture with a dilute aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with the sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (toluene or xylene) under reduced pressure using a rotary evaporator.

  • Purification: The crude polyol ester can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.[12]

Key Reaction Parameters and Their Influence

ParameterTypical RangeRationale and Impact
Molar Ratio (Acid:Hydroxyl) 1.1:1 to 1.5:1An excess of the carboxylic acid drives the equilibrium towards the ester product.[12]
Catalyst Type Sulfonic acids (p-TSA, MSA), Tin-based, Ion-exchange resinsThe choice of catalyst affects reaction rate and temperature requirements. Heterogeneous catalysts simplify removal.[8][10]
Catalyst Concentration 0.1 - 2.0 wt%Higher concentrations can increase the reaction rate but may also lead to side reactions and color formation.[9]
Temperature 140 - 240 °CHigher temperatures increase the reaction rate but can lead to thermal degradation of the product.[11][12]
Pressure Atmospheric or VacuumVacuum can be used to facilitate the removal of water and other volatile components.

Characterization of the Final Polyol Ester

The synthesized polyol ester should be characterized to confirm its identity and purity. Common analytical techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkage (C=O stretch around 1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the ester.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.[18]

  • Acid Value Titration: To quantify the amount of residual unreacted carboxylic acid.[13]

  • Hydroxyl Value Titration: To determine the amount of unreacted hydroxyl groups.[14][16]

  • Viscosity Measurement: To determine a key physical property of the final product.

Reaction Pathway Diagram

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isononanoic_Acid This compound (R-COOH) Tetrahedral_Intermediate Tetrahedral Intermediate Isononanoic_Acid->Tetrahedral_Intermediate + Polyol, H⁺ (catalyst) Polyol Polyol (R'-OH) Polyol_Ester Polyol Ester (R-COO-R') Tetrahedral_Intermediate->Polyol_Ester - H₂O, - H⁺ Water Water (H₂O)

Caption: Simplified reaction pathway for acid-catalyzed esterification.

Conclusion

The esterification of this compound with polyols is a versatile and scalable process for producing high-performance esters with a wide range of applications. By carefully controlling the reaction parameters, particularly the molar ratio of reactants, catalyst selection, temperature, and efficient water removal, researchers can synthesize polyol esters with desired properties. The detailed protocol and insights provided in this application note serve as a robust starting point for the successful synthesis and characterization of these valuable compounds.

References

  • Univar Solutions. This compound. [Link]

  • Google Patents. US20110087045A1 - Process for preparing polyol esters.
  • Agro Productividad. Synthesis and characterization of polyols made from poultry fat. [Link]

  • Google Patents.
  • Indian Journal of Chemical Technology. Preparation of complex polyol ester base oil for lubricant from cyclohexane oxidation waste water. [Link]

  • Turkchem. This compound is a New Addition to Perstorp's Portfolio. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Lubricant Performance with this compound. [Link]

  • Defense Technical Information Center. DETERMINATION OF THE ESTER COMPOSITION OF NEOPENTYL POLYOL ESTER LUBRICANTS. [Link]

  • Google Patents.
  • American Chemical Society Publications. Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. [Link]

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Application of Isononanoic Acid in Synthetic Aviation Lubricants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Performance Lubricants in Aviation

The aviation industry operates at the extremes of performance, where reliability and safety are non-negotiable. Gas turbine engines, the heart of modern aircraft, are subjected to immense thermal and mechanical stresses. Within this demanding environment, lubricants are not merely ancillary fluids but critical engineering components that ensure operational integrity. Traditional mineral oil-based lubricants are inadequate for the wide operating temperatures and stringent performance requirements of jet engines. This has necessitated the development of advanced synthetic lubricants, with polyol esters emerging as the premier choice for aviation turbine oils.

Isononanoic acid, a branched-chain C9 carboxylic acid, is a key building block in the synthesis of these high-performance polyol ester lubricants.[1][2] Its unique molecular architecture imparts a superior combination of properties, including exceptional thermal and oxidative stability, excellent lubricity, and favorable low-temperature viscosity characteristics.[1][2] This technical guide provides a comprehensive overview of the application of this compound in synthetic aviation lubricants, detailing the synthesis of polyol ester base stocks, standardized performance evaluation protocols, and the fundamental structure-property relationships that underpin their exceptional performance.

Synthesis of this compound-Based Polyol Ester Lubricants

The synthesis of polyol ester lubricants involves the esterification of a polyhydric alcohol (polyol) with one or more carboxylic acids. For aviation applications, neopentyl polyols such as neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE) are commonly used due to their excellent thermal stability. The branched structure of this compound, when reacted with these polyols, results in a complex ester with a high viscosity index and low pour point, crucial for performance across a wide range of temperatures.

The esterification reaction is typically carried out at elevated temperatures in the presence of a catalyst, with continuous removal of water to drive the reaction to completion.

Logical Workflow for Polyol Ester Synthesis

cluster_0 Reactant Preparation cluster_1 Esterification Reaction cluster_2 Purification cluster_3 Final Product Reactants This compound Neopentyl Polyol (e.g., TMP) Catalyst (e.g., p-TSA) Reaction_Setup Charge reactants into reactor Reactants->Reaction_Setup Heating Heat to reaction temperature (e.g., 140-220°C) Reaction_Setup->Heating Water_Removal Continuous removal of water (Azeotropic distillation) Heating->Water_Removal Monitoring Monitor reaction progress (Acid value) Water_Removal->Monitoring Neutralization Neutralize excess acid Monitoring->Neutralization Reaction Complete Washing Wash with water/brine Neutralization->Washing Drying Dry over anhydrous salt Washing->Drying Filtration Filter to remove solids Drying->Filtration Distillation Vacuum distillation to remove volatiles Filtration->Distillation Final_Ester High-Purity Polyol Ester (Lubricant Base Stock) Distillation->Final_Ester

Caption: Workflow for the synthesis of this compound-based polyol ester lubricants.

Detailed Protocol: Synthesis of Trimethylolpropane Triisononanoate

This protocol describes the laboratory-scale synthesis of trimethylolpropane triisononanoate, a representative polyol ester for aviation lubricant base stock.

Materials:

  • Trimethylolpropane (TMP)

  • This compound

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and temperature probe

  • Heating mantle

Procedure:

  • Reactant Charging: In a round-bottom flask, combine trimethylolpropane and a slight molar excess of this compound (e.g., 3.3 moles of acid per mole of TMP).

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst (typically 0.1-0.5% by weight of the total reactants).

  • Solvent Addition: Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

  • Reaction: Heat the mixture to reflux (typically 140-160°C). The water-toluene azeotrope will collect in the Dean-Stark trap. Continuously remove the lower aqueous layer and return the upper toluene layer to the reaction flask.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value is low and constant (e.g., < 0.1 mg KOH/g).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the remaining acid catalyst by washing with a 5% sodium bicarbonate solution.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Remove the toluene and any unreacted starting materials by vacuum distillation to yield the purified trimethylolpropane triisononanoate.

Performance Evaluation of this compound-Based Aviation Lubricants

To qualify for use in aviation, synthetic lubricants must meet a stringent set of performance criteria defined by international standards, primarily those from ASTM International. The following section outlines the key performance parameters and the corresponding standardized test methods.

Key Performance Characteristics and Standardized Test Methods
Performance Parameter ASTM Method Significance in Aviation Lubricants
Kinematic Viscosity ASTM D445Determines the fluid's resistance to flow at specific temperatures (40°C and 100°C), which is critical for maintaining proper lubrication films.[3][4][5][6][7]
Viscosity Index (VI) ASTM D2270An empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity. A high VI is desirable for aviation lubricants, indicating a smaller change in viscosity over a wide operating temperature range.[8][9][10][11][12]
Flash Point ASTM D92The lowest temperature at which the lubricant's vapor will ignite in the presence of an ignition source. A high flash point is crucial for fire safety in high-temperature engine environments.[1][13][14][15][16]
Pour Point ASTM D97The lowest temperature at which the lubricant will continue to flow. A low pour point is essential for engine start-up and operation in cold conditions, such as at high altitudes.[17][18][19][20][21][22]
Thermal & Oxidative Stability ASTM D3241 (JFTOT)Evaluates the lubricant's resistance to degradation at high temperatures in the presence of oxygen. High stability is critical to prevent the formation of sludge, varnish, and corrosive byproducts that can impede engine performance and reliability.[23][24][25][26][27]
Copper Strip Corrosion ASTM D130Assesses the corrosiveness of the lubricant towards copper and its alloys, which are common materials in engine components.[28][29][30][31]
Sulfur Content ASTM D2622Measures the amount of sulfur in the lubricant. Low sulfur content is desirable to minimize corrosive wear and harmful emissions.[32][33][34][35][36]
Experimental Protocol Workflow for Lubricant Performance Testing

cluster_0 Sample Preparation cluster_1 Physical Properties cluster_2 Chemical Properties & Stability cluster_3 Performance Evaluation Sample Polyol Ester Lubricant Sample Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity FlashPoint Flash Point (ASTM D92) Sample->FlashPoint PourPoint Pour Point (ASTM D97) Sample->PourPoint ThermalStability Thermal/Oxidative Stability (ASTM D3241) Sample->ThermalStability Corrosion Copper Corrosion (ASTM D130) Sample->Corrosion Sulfur Sulfur Content (ASTM D2622) Sample->Sulfur VI Viscosity Index (ASTM D2270) Viscosity->VI Evaluation Compare results to aviation lubricant specifications VI->Evaluation FlashPoint->Evaluation PourPoint->Evaluation ThermalStability->Evaluation Corrosion->Evaluation Sulfur->Evaluation

Caption: Standardized testing workflow for this compound-based aviation lubricants.

Structure-Property Relationship: The Advantage of Branched Chains

The superior performance of this compound-based polyol esters in aviation applications is a direct consequence of their unique molecular structure. The highly branched nature of this compound plays a pivotal role in defining the physical and chemical properties of the final lubricant.

  • Low Pour Point: The branched alkyl chains of this compound disrupt the orderly packing of the ester molecules at low temperatures. This steric hindrance prevents crystallization and allows the lubricant to remain fluid at much lower temperatures compared to lubricants derived from linear fatty acids.

  • High Viscosity Index: The flexible, branched structure results in a less dramatic change in viscosity with temperature fluctuations. At low temperatures, the molecules can still move past each other, while at high temperatures, the intermolecular interactions are maintained more effectively than in their linear counterparts.

  • Excellent Thermal and Oxidative Stability: The absence of tertiary hydrogens in the neopentyl polyol backbone and the steric hindrance provided by the branched this compound chains protect the ester linkages from thermal and oxidative attack. This results in a lubricant that is highly resistant to degradation, minimizing the formation of harmful deposits and acids.

Visualizing the Impact of Molecular Structure

cluster_0 Linear Carboxylic Acid Ester cluster_1 This compound (Branched) Ester Linear_Structure Linear, ordered packing High crystallization tendency Linear_Properties Higher Pour Point Lower Viscosity Index Linear_Structure->Linear_Properties leads to Branched_Structure Branched, disordered packing Low crystallization tendency Branched_Properties Lower Pour Point Higher Viscosity Index Enhanced Thermal Stability Branched_Structure->Branched_Properties leads to

Caption: Comparison of the molecular packing of linear vs. branched carboxylic acid esters.

Conclusion

This compound is an indispensable component in the formulation of state-of-the-art synthetic aviation lubricants. Its unique branched molecular structure, when combined with robust neopentyl polyols, yields polyol esters with an unparalleled combination of thermal stability, lubricity, and low-temperature fluidity. The rigorous testing protocols established by organizations like ASTM International ensure that these lubricants meet the demanding safety and performance standards of the aviation industry. As aircraft engine technology continues to advance, the demand for even higher-performing lubricants will grow, further solidifying the critical role of this compound in this high-stakes application.

References

  • ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021,

  • ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 °C and 100 °C, ASTM International, West Conshohocken, PA, 2016,

  • ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017,

  • Tribologik. Copper Corrosion: an Oil Analysis Method for Turbine, Gearbox and Hydraulic Lubricants. [Link]

  • Functional Products Inc. Viscosity Index Calculator (ASTM D2270). [Link]

  • Eralytics. ASTM D445. [Link]

  • ASTM International. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course. [Link]

  • Tamson Instruments. ASTM D97 & D2500 - METHODS. [Link]

  • Tamson Instruments. ASTM D445 & IP71 - METHODS. [Link]

  • Precision Lubrication Magazine. Flash Point Testing: A Comprehensive Guide. [Link]

  • Eralytics. ASTM D2270. [Link]

  • ASTM International. D3241 Standard Test Method for Thermal Oxidation Stability of Aviation Turbine Fuels (JFTOT Procedure). [Link]

  • Unchained Labs. ASTM D2622 Sulfur in Fuels by Wavelength X-ray Fluorescence. [Link]

  • ASTM International. D3241 Standard Test Method for Thermal Oxidation Stability of Aviation Turbine Fuels (JFTOT Procedure). [Link]

  • ASTM International. D92 Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. [Link]

  • ASTM International. D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. [Link]

  • ASTM International. D97 Standard Test Method for Pour Point of Petroleum Products. [Link]

  • ASTM International. D97 Standard Test Method for Pour Point of Petroleum Products. [Link]

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Application Notes: The Use of Isononanoic Acid Salts as High-Performance Paint Driers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Formulation Professionals

Introduction: The Catalytic Heart of Oxidatively Curing Coatings

Alkyd-based paints and other oxidatively curing coatings rely on the incorporation of organometallic catalysts, known as driers or siccatives, to achieve timely and effective film formation.[1][2] These driers accelerate the autoxidation and cross-linking of unsaturated fatty acid chains within the resin binder, transforming the liquid paint into a hard, durable film.[1][2] The performance of these coatings—from drying time to final film hardness and appearance—is critically dependent on the choice and combination of these catalysts.[3]

Traditionally, driers were based on naturally derived naphthenic acid.[4][5] However, the coatings industry has increasingly shifted towards synthetic carboxylic acids to produce metal carboxylate driers. Synthetic acids like 2-ethylhexanoic acid (octoates) and isononanoic acid offer significant advantages, including consistent quality, higher metal content, lower odor, and improved performance.[4] this compound (C9), a branched-chain carboxylic acid, has emerged as a particularly effective ligand for creating a new generation of high-performance driers.[6][7]

This guide provides a detailed overview of the mechanism, application, and evaluation of this compound salts as paint driers, offering protocols for researchers to effectively formulate and test these advanced catalysts.

Mechanism of Action: A Multi-Metal Synergy

The drying process is a complex free-radical chain reaction. This compound itself is the carrier, or ligand, which ensures the metallic catalyst is soluble and well-dispersed within the non-polar paint binder.[2] The true catalytic activity comes from the metal ion. Driers are classified into three main categories based on the function of the metal.[4][8]

  • Primary (or Active) Driers: These are oxidation catalysts that promote the rapid formation of hydroperoxides at the paint surface where oxygen concentration is highest.[4][8] Cobalt is the most common and active primary drier, but manganese and iron-based driers are also used.[3] These metals readily cycle between oxidation states, catalyzing the decomposition of hydroperoxides into free radicals that initiate the polymerization process.

  • Through (or Secondary) Driers: These driers ensure the film cures uniformly from top to bottom, preventing surface wrinkling.[4][9] Zirconium is the most widely used lead replacement for this purpose.[1][3][10] It is believed to function by forming coordination bonds with hydroxyl and carboxyl groups on the resin chains, creating cross-links throughout the film's depth.[9][10]

  • Auxiliary Driers: These metals have little to no catalytic activity on their own but modify the action of primary and through driers.[4][11] Calcium is a key auxiliary drier.[3] It helps keep the film matrix open, allowing for better oxygen penetration and solvent release.[4] It also acts as a pigment wetting agent and a "loss-of-dry" inhibitor by preferentially interacting with pigments that might otherwise adsorb and deactivate the primary driers.[4][11][12]

A balanced combination of these drier types is essential for optimal performance. A typical modern, lead-free drier package consists of a cobalt (or cobalt alternative), zirconium, and calcium salt blend.[3]

Visualizing the Oxidative Curing Mechanism

The following diagram illustrates the catalytic cycle of a primary drier and the cross-linking facilitated by through and auxiliary driers.

G cluster_0 Surface (Oxygen Rich) cluster_1 Film Bulk Alkyd_Resin Unsaturated Alkyd Resin (R-H) Hydroperoxide Hydroperoxide (R-OOH) Alkyd_Resin->Hydroperoxide + O₂ (Air) Primary_Drier_Co Primary Drier (e.g., Cobalt Isononanoate) Hydroperoxide->Primary_Drier_Co Decomposition Radical_Formation Peroxy & Alkoxy Radicals (ROO•, RO•) Primary_Drier_Co->Radical_Formation Catalyzes Radical_Formation->Alkyd_Resin Propagates Chain Reaction Crosslinking_Surface Surface Cross-linking (Hard Film Formation) Radical_Formation->Crosslinking_Surface Through_Drier_Zr Through Drier (e.g., Zirconium Isononanoate) Radical_Formation->Through_Drier_Zr Radicals Propagate Into Film Bulk Deep_Crosslinking Through Cross-linking (Uniform Curing) Resin_Chains Alkyd Resin Chains with -OH and -COOH groups Through_Drier_Zr->Resin_Chains Forms Coordination Bonds Auxiliary_Drier_Ca Auxiliary Drier (e.g., Calcium Isononanoate) Auxiliary_Drier_Ca->Resin_Chains Maintains Matrix Openness Improves Pigment Wetting Resin_Chains->Deep_Crosslinking

Caption: Catalytic cycle of paint driers in an alkyd resin system.

Advantages of this compound-Based Driers

Compared to traditional naphthenate or even octoate driers, isononanoate-based driers offer several distinct advantages for the formulator:

  • Consistent Quality: As a synthetic acid, this compound has a highly consistent composition, unlike naphthenic acid which is a variable petroleum derivative.[4] This translates to more predictable and reproducible drier performance.

  • Low Odor: The purified, synthetic nature of this compound results in driers with significantly lower odor compared to naphthenates.

  • Lighter Color: Isononanoate driers, particularly those of cobalt, are often lighter in color, which is advantageous for formulating white and pastel paints.[3]

  • High Metal Content: The molecular structure of this compound allows for the production of driers with higher metal concentrations, potentially reducing the volume of additives needed.[4]

  • Excellent Solubility: The branched structure of this compound ensures excellent solubility and compatibility in a wide range of modern alkyd resins, including high-solids formulations.[13]

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of this compound salt driers, a series of standardized tests should be conducted. A control formulation using a standard drier package (e.g., octoates) should always be tested in parallel for comparison.

General Formulation and Application
  • Formulation: Prepare a base alkyd paint formulation (e.g., a long oil alkyd resin in mineral spirits). The formulation should be divided into separate, equal batches.

  • Drier Addition: To each batch, add a precisely measured amount of the drier combination being tested. Drier levels are calculated as weight percent of metal based on the resin solids content.

    • Example Test Combination: 0.06% Cobalt, 0.3% Zirconium, 0.15% Calcium (as metal on resin solids).[3]

  • Homogenization: Thoroughly mix each batch to ensure uniform incorporation of the driers. Allow the paints to equilibrate for 24 hours before application.

  • Application: Apply the paint to standardized test panels (e.g., steel Q-Panels) using a drawdown bar to ensure a consistent wet film thickness (e.g., 100 µm).[14]

  • Curing Conditions: Place the panels in a controlled environment, typically 23 ± 2 °C and 50 ± 5% relative humidity, for drying.

Protocol: Drying Time Assessment (ASTM D1640)

The determination of drying stages is crucial for comparing the efficacy of drier packages.[15][16]

Objective: To measure the time required for the paint film to reach set-to-touch, tack-free, and dry-hard stages.

Procedure:

  • Set-to-Touch Time: Starting shortly after application, gently touch the film with a clean finger. The set-to-touch time is the point at which no paint adheres to the finger.

  • Tack-Free Time: Place a small piece of cotton on the film and press down lightly with a defined weight for a set period. The tack-free time is reached when the cotton can be blown off without leaving any fibers attached to the surface.

  • Dry-Hard Time: Press the thumb firmly onto the coated surface. The dry-hard time is the point at which no impression or tackiness is left on the film after removal of the thumb.

  • Record: Record the time elapsed from application to each of these milestones for each formulation.

Protocol: Film Hardness Evaluation (Pencil Hardness - ASTM D3363)

Film hardness is a key indicator of the extent of cross-linking and cure.[17][18]

Objective: To determine the final hardness of the cured paint film.

Procedure:

  • Curing: Allow the coated panels to cure for a specified period (e.g., 7 days) under controlled conditions.[19]

  • Pencil Preparation: Use a set of calibrated drawing pencils of known hardness (ranging from 6B soft to 6H hard).[20] Sharpen the pencil and then flatten the tip by holding it perpendicular to abrasive paper and rubbing until a flat, smooth circular cross-section is obtained.

  • Testing: Place the coated panel on a firm, level surface. Hold a pencil at a 45° angle to the surface and push it forward with uniform pressure, firm enough to either scratch the coating or crush the lead.[18][19]

  • Determination: Start with a pencil of medium hardness (e.g., H) and work up or down the scale.

    • The "Gouge Hardness" is the hardest pencil that fails to cut or gouge the film.

    • The "Scratch Hardness" is the hardest pencil that will not scratch the film.

  • Record: Report the pencil hardness value for each formulation. This method is excellent for providing relative rankings between different drier systems.[17][18]

Visualizing the Evaluation Workflow

G cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Data Analysis Start Prepare Base Alkyd Paint Add_Driers Add Isononanoate Drier Package (Co, Zr, Ca) Start->Add_Driers Add_Control Add Control Drier Package (e.g., Octoates) Start->Add_Control Mix Homogenize & Equilibrate Add_Driers->Mix Add_Control->Mix Apply Apply Paint to Test Panels (Consistent Film Thickness) Mix->Apply Cure Cure Under Controlled Conditions (23°C, 50% RH) Apply->Cure Drying_Test Drying Time Test (ASTM D1640) Set-to-Touch, Tack-Free, Dry-Hard Cure->Drying_Test Time-based Hardness_Test Pencil Hardness Test (ASTM D3363) After 7-day Cure Cure->Hardness_Test Endpoint Other_Tests Other Film Properties (Gloss, Color, Wrinkling) Cure->Other_Tests Endpoint Compare_Data Compare Performance Data (Isononanoate vs. Control) Drying_Test->Compare_Data Hardness_Test->Compare_Data Other_Tests->Compare_Data Conclusion Draw Conclusions on Efficacy Compare_Data->Conclusion

Caption: Experimental workflow for evaluating paint drier performance.

Comparative Performance Data (Hypothetical)

The following table illustrates the type of data that would be generated from the protocols above, comparing a standard octoate drier package with an isononanoate package in a typical long oil alkyd resin.

Performance MetricControl Drier (Octoates)Isononanoate Drier Package
Drying Time (ASTM D1640)
Set-to-Touch2.5 hours2.0 hours
Tack-Free4.0 hours3.5 hours
Dry-Hard8.0 hours7.0 hours
Film Hardness (ASTM D3363)
7-Day Pencil HardnessHH-2H
Film Appearance
Initial Color (Whiteness Index)92.593.5
Gloss (60°)88 GU89 GU
WrinklingNoneNone

Note: Data is illustrative and will vary based on the specific resin system, pigments, and drier concentrations used.

Conclusion

This compound salts represent a significant advancement in drier technology for oxidatively curing coatings. Their synthetic nature provides formulators with superior consistency, lower odor, and improved color compared to traditional naphthenate driers. The combination of cobalt, zirconium, and calcium isononanoates creates a robust and efficient catalytic system that promotes fast surface drying, uniform through-cure, and excellent final film properties. By employing standardized testing protocols such as ASTM D1640 for drying time and ASTM D3363 for hardness, researchers and formulators can effectively quantify the performance benefits and optimize drier packages for next-generation, high-performance alkyd coatings.

References

  • ASTM D3363 Standard Test Method for Film Hardness by Pencil Test. (2022).
  • ASTM D1640 Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. (2025).
  • ASTM D3363 testing. Industrial Physics.
  • Standard Test Methods for Drying, Curing, or Film Formation of Organic Co
  • Calcium. Organometal.
  • ASTM D3363 Standard Test Method for Film Hardness by Pencil Test. Rust Bullet.
  • Metal Carboxylates for Coatings – Driers / Sicc
  • D1640/D1640M Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. (2022).
  • ASTM D1640-03 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.
  • Pencil Hardness Test Kit ASTM D3363. Qualitest.
  • Rublev Colours Calcium Drier 2oz. Art Supply Warehouse.
  • ASTM D1640/D1640M-14(2022) - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings.
  • ASTM D3363 is a coating hardness evaluation test.
  • Calcium Carboxylate Drier | VALIREX Ca 4 OB D60. Umicore.
  • Paint Driers: Types, Test Methods & Drying Process. (2025). SpecialChem.
  • Coatings' Cobalt Replacement Challenge. (2016). PCI Magazine.
  • All You Need To Know About Paint Driers. Goldstab Organics.
  • Types of driers & their functions. Goldstab Organics.
  • Zirconium Compounds in Paint. (1978). Emerald Publishing.
  • DRIERS AND ANTI-SKINNING AGENTS FOR ALKYD BASED PAINTS COATINGS AND INKS. (2024).
  • Detailed this compound Market Report 2025-2032. Apiary.
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Troubleshooting & Optimization

Technical Support Center: Oxidation of Isononanal to Isononanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of isononanoic acid. This guide is designed for researchers, scientists, and professionals in process and drug development. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you navigate the complexities of isononanal oxidation and minimize the formation of unwanted side products.

Overview: The Target Reaction and Its Challenges

The oxidation of isononanal to this compound is a critical transformation for producing a valuable chemical intermediate used in synthetic lubricants, corrosion inhibitors, and plasticizers.[1][2] The process typically involves reacting a mixture of isononanal isomers with an oxidizing agent, such as oxygen or air, often in the presence of a catalyst.[3][4]

While seemingly straightforward, this reaction is susceptible to several competing pathways that can reduce yield, complicate purification, and impact the final product's quality. Understanding and controlling these side reactions is paramount for a successful and efficient synthesis.

Core Reaction Pathway

Isononanal Isononanal (C₉H₁₈O) IsononanoicAcid This compound (C₉H₁₈O₂) Isononanal->IsononanoicAcid Desired Oxidation [Catalyst, Heat] Oxidant Oxidizing Agent (e.g., O₂, H₂O₂)

Caption: Desired oxidation of isononanal.

This guide focuses on identifying and mitigating the most common side reactions encountered during this process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My yield of this compound is significantly lower than expected, and my mass balance is off. What are the most likely side reactions?

A1: Low yield is the most common issue, often stemming from two primary side reactions: the Tishchenko reaction and decarbonylation.

  • Tishchenko Reaction: This is a disproportionation reaction where two molecules of isononanal react to form an ester, specifically isononyl isononanoate.[5][6] This reaction is particularly favored in the presence of metal alkoxide catalysts or under certain basic conditions.[7][8] The resulting ester is a high-boiling point impurity that can be difficult to separate from the desired carboxylic acid.

  • Decarbonylation: At elevated temperatures, or in the presence of certain transition metal catalysts, isononanal can lose a molecule of carbon monoxide (CO) to form isooctane.[9][10] This reaction is often irreversible and results in a direct loss of material, impacting your mass balance.[9]

cluster_main Main Reaction Pathways cluster_side Key Side Reactions Isononanal Isononanal IsononanoicAcid This compound (Desired Product) Isononanal->IsononanoicAcid Oxidation (+ [O]) Tishchenko Isononyl Isononanoate (Tishchenko Product) Isononanal->Tishchenko Dimerization (+ Isononanal) Decarbonylation Isooctane + CO (Decarbonylation) Isononanal->Decarbonylation High Temp / Catalyst

Caption: Competing reactions in isononanal oxidation.

Q2: I've identified a high-boiling impurity in my crude product via GC analysis. How can I confirm if it's the Tishchenko ester and how do I prevent it?

A2: The Tishchenko ester (isononyl isononanoate) is the most probable high-boiling impurity.

Confirmation:

  • GC-MS Analysis: The definitive method is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the impurity should correspond to the molecular weight of isononyl isononanoate (C18H36O2, MW ≈ 284.48 g/mol ).

  • Boiling Point: During purification by distillation, this ester will have a significantly higher boiling point than both the starting isononanal and the final this compound.[3]

Prevention & Mitigation: The Tishchenko reaction is mechanistically distinct from oxidation and is catalyzed by Lewis acids or bases.[11]

  • Catalyst Choice: Avoid catalysts known to promote the Tishchenko reaction, such as aluminum alkoxides.[6][12] Manganese or cobalt salts are often preferred for aldehyde oxidation.[13]

  • Temperature Control: Running the reaction at lower temperatures can disfavor the Tishchenko pathway, although this may also slow the desired oxidation. A temperature optimization study is recommended.

  • pH Control: The reaction is often performed under neutral or slightly acidic conditions. The presence of basic residues can catalyze the Tishchenko reaction. Ensure all reactants and the reactor are free from basic contaminants.

  • Reaction Time: Minimize reaction time once high conversion of the aldehyde is achieved to reduce the opportunity for side reactions.

Q3: My reaction is generating a non-condensable gas, and the pressure in my sealed reactor is increasing more than expected. What is happening?

A3: This strongly suggests decarbonylation is occurring.[9] The aldehyde loses CO gas, leading to pressure buildup.

Causality and Prevention:

  • Temperature: This is the most critical factor. Decarbonylation rates increase significantly at elevated temperatures (e.g., >180-200°C), especially in the presence of metal catalysts.[14][15] Keep the reaction temperature as low as feasible to achieve a reasonable oxidation rate.

  • Catalyst: While necessary for oxidation, some transition metal catalysts (e.g., palladium, rhodium) are highly effective for decarbonylation.[10][14] If using such metals, operate at the lowest possible temperature. For dedicated oxidation, catalysts like manganese salts are less likely to promote significant decarbonylation under typical oxidation conditions.[13]

  • Process Monitoring: Use online gas analysis (e.g., mass spectrometry or IR) to monitor the off-gas for carbon monoxide. This provides real-time insight into the extent of this side reaction.

Q4: I suspect peroxide or peracid intermediates are forming. What are the risks and how can I handle them?

A4: When using molecular oxygen or hydrogen peroxide as the oxidant, peroxy-isononanoic acid can form as an intermediate. If these peroxides accumulate, they can pose a safety hazard due to their potential for explosive decomposition, especially during heating or distillation.

Detection and Mitigation:

  • Peroxide Test Strips/Titration: Before workup or distillation, test an aliquot of the crude reaction mixture for the presence of peroxides. A simple qualitative test with starch-iodide paper or a quantitative iodometric titration can determine the peroxide value.

  • Decomposition Step: If peroxides are detected, they must be decomposed before purification. A common industrial practice involves a controlled thermal decomposition step or the addition of a reducing agent after the main oxidation is complete.[13]

  • Controlled Conditions: Ensure the oxidation reaction does not stall, which could lead to an accumulation of intermediates. Maintain adequate mixing and oxidant supply.

Analytical Protocols & Data Interpretation

Accurate analysis is crucial for troubleshooting and optimizing your reaction.

Protocol 1: GC-FID for Purity Assessment and Byproduct Quantification

This method is well-suited for quantifying the volatile components of the reaction: residual isononanal, this compound, and the Tishchenko ester.[16]

Objective: To determine the relative percentages of key components in the crude or purified product.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your sample in a suitable solvent like dichloromethane or MTBE.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • GC Conditions (Typical):

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for good separation of carboxylic acids. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.[16]

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1-2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5-10 min at 240 °C.

Data Interpretation:

  • Elution Order: Expect components to elute in order of increasing boiling point: Isooctane (if present) -> Isononanal -> this compound -> Isononyl Isononanoate.

  • Quantification: Use area percent values for a preliminary assessment. For accurate quantification, perform a calibration with authentic standards of each component.

CompoundTypical Retention TimeKey Diagnostic Feature
IsooctaneVery EarlyIndicates decarbonylation.
IsononanalEarlyUnreacted starting material.
This compound Mid-range Desired Product.
Isononyl IsononanoateLateHigh-boiling Tishchenko byproduct.
Workflow for Troubleshooting Low Purity

Start Low Purity or Yield Detected Analysis Run GC-MS and GC-FID on Crude Product Start->Analysis Decision Identify Major Impurity Analysis->Decision Tishchenko High Boiling Peak: Likely Tishchenko Ester Decision->Tishchenko Tishchenko Ester Decarb Low Mass Balance & Early Eluting Peaks Decision->Decarb Decarbonylation Products Unreacted High % of Starting Aldehyde Decision->Unreacted Incomplete Conversion Sol_Tishchenko Action: 1. Check for basic contaminants. 2. Lower reaction temperature. 3. Re-evaluate catalyst. Tishchenko->Sol_Tishchenko Sol_Decarb Action: 1. Significantly lower temperature. 2. Ensure catalyst is selective for oxidation. Decarb->Sol_Decarb Sol_Unreacted Action: 1. Increase reaction time. 2. Increase oxidant flow/pressure. 3. Check catalyst activity. Unreacted->Sol_Unreacted

Caption: Troubleshooting workflow for isononanal oxidation.

Process Parameter Optimization

Controlling side reactions is a matter of balancing reaction parameters to favor the desired oxidation pathway.

ParameterEffect on Side ReactionsRecommendation
Temperature High temperatures (>150°C) strongly favor decarbonylation. [10] Also increases the rate of the Tishchenko reaction.Operate at the lowest temperature that provides an acceptable oxidation rate (e.g., 50-120°C).[3][17] An optimization study is crucial.
Catalyst Lewis acidic/basic catalysts (e.g., alkoxides) promote the Tishchenko reaction. [5][6] Some transition metals (Pd, Rh) are excellent decarbonylation catalysts.[14]Use catalysts known for selective aldehyde oxidation, such as manganese or cobalt salts.[13] Ensure catalyst purity.
Oxidant Concentration Insufficient oxidant can lead to incomplete conversion and potentially favor aldehyde dimerization (Tishchenko) as concentrations of aldehyde remain high for longer.Maintain a sufficient, but not excessive, flow of the oxidizing agent (e.g., O2, air). Avoid creating localized areas of high or low oxidant concentration through efficient mixing.
Reaction Time Extended reaction times after the aldehyde is consumed can promote byproduct formation or degradation.Monitor the reaction progress (e.g., by in-situ IR or periodic GC) and stop the reaction once the desired conversion is reached.
Solvent While often run neat, the choice of solvent can influence reaction pathways.[3]If a solvent is used, select an inert one that does not participate in the reaction (e.g., high-boiling point hydrocarbons). Avoid alcohols, which could lead to ester formation.

References

  • ResearchGate. (2014). How can I convert aldehyde to ester in a one step reaction?[Link]

  • Wikipedia. Decarbonylation. [Link]

  • Google Patents. (2016).
  • Grokipedia. Tishchenko reaction. [Link]

  • OSTI.GOV. (1989). Polymerization and decarbonylation reactions of aldehydes on the Pd(111) surface. [Link]

  • Thieme. (2024). Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. [Link]

  • SIELC Technologies. Separation of this compound, sodium salt on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2021).
  • Ataman Kimya. ISONONANIC ACID. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Organic Reactions. The Tishchenko Reaction. [Link]

  • Google Patents. (2015).
  • Wikipedia. Tishchenko reaction. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Tishchenko Reaction. [Link]

  • Physics Wallah. Tischenko reaction Notes. [Link]

  • ResearchGate. (2021). Decarbonylation of Aldehydes Using Ruthenium(II) Porphyrin Catalysts. [Link]

  • Google Patents. (2014).
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  • Ataman Kimya. This compound (IZONONANOIK ASIT). [Link]

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Technical Support Center: Purification of Crude Isononanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude isononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the purification of this versatile branched-chain carboxylic acid. Our focus is on providing practical, field-proven insights to help you achieve the desired purity for your specific application.

Understanding Crude this compound: The Starting Point

Crude this compound is typically a mixture of C9 isomeric branched-chain carboxylic acids, with 3,5,5-trimethylhexanoic acid being the predominant isomer[1][2]. The primary impurities in the crude product often stem from the manufacturing process, which commonly involves the hydroformylation of diisobutylene followed by oxidation[2]. Consequently, the main contaminants you will likely encounter are:

  • Unreacted isononyl alcohols: The precursor to the carboxylic acid.

  • Isononyl aldehydes: An intermediate in the oxidation process.

  • Other C9 isomers: Formed during the initial hydroformylation step.

  • Water: A byproduct of certain reactions or introduced during processing.

  • Catalyst residues: Depending on the specific manufacturing process.

The required purity of this compound is dictated by its end-use, with applications in high-performance lubricants, coatings, and personal care formulations demanding purity levels exceeding 97%[3]. For pharmaceutical and other specialized applications, even higher purity may be necessary.

Purification Techniques: A Comparative Overview

Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude product, the desired final purity, the scale of the operation, and the available equipment.

Purification TechniquePrincipleTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Distillation Separation based on differences in boiling points.> 99%Effective for removing volatile impurities like aldehydes and alcohols. Scalable for industrial production.Less effective for separating isomers with close boiling points. Requires careful control of temperature and pressure.
Fractional Crystallization Separation based on differences in solubility and melting points at low temperatures.High purity, often > 99.5%Can be highly effective for isomer separation and removing a wide range of impurities.Can be a slower process. Solvent selection is critical.
Adsorption Selective removal of impurities by binding to a solid adsorbent material.Variable, often used as a polishing step.Effective for removing color bodies, polar impurities, and trace contaminants.Adsorbent capacity is limited and requires regeneration or replacement.
Anion Exchange Chromatography Separation based on the reversible binding of the carboxylate anion to a positively charged resin.Very high purity, suitable for analytical and small-scale preparations.Highly selective for acidic compounds. Can remove a wide range of impurities.More complex and expensive than other methods. Not easily scalable for bulk production.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation

Fractional distillation is a workhorse technique for purifying this compound, especially on a larger scale. However, several challenges can arise.

Experimental Workflow: Fractional Distillation

Caption: A schematic of a typical fractional distillation setup for this compound purification.

Troubleshooting Common Distillation Problems

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Broad Boiling Range) - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[4]- Insulate the column with glass wool or aluminum foil to minimize heat loss.[4]
Bumping or Unstable Boiling - Insufficient or inactive boiling chips.- High viscosity of the crude acid.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- If the crude acid is very viscous, consider a preliminary purification step or distillation under reduced pressure.
Product Discoloration (Yellowing) - Thermal decomposition at high temperatures.- Presence of oxidizable impurities (e.g., residual aldehydes).- Perform the distillation under vacuum to lower the boiling point and reduce thermal stress.- Consider a pre-treatment step with a mild oxidizing agent to convert aldehydes to higher-boiling carboxylic acids, which can then be separated by distillation.
Low Recovery - Significant hold-up in the fractionating column.- Leaks in the distillation apparatus.- Choose a fractionating column with a lower hold-up volume for smaller scale distillations.- Ensure all joints are properly sealed with appropriate grease or PTFE sleeves, especially when working under vacuum.
No Distillate Collected - Thermometer bulb placed incorrectly.- Insufficient heating.- Leak in the system (especially under vacuum).- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[4]- Gradually increase the heating mantle temperature until distillation begins.- Check all connections for leaks.
Fractional Crystallization

Fractional crystallization can yield high-purity this compound by taking advantage of the different solubilities of the acid and its impurities at low temperatures.

Experimental Workflow: Fractional Crystallization

Fractional_Crystallization Crude_INA Crude this compound Dissolution Dissolve in a suitable solvent Crude_INA->Dissolution Cooling Slowly cool the solution Dissolution->Cooling Crystallization Crystals of pure this compound form Cooling->Crystallization Filtration Filter the cold mixture Crystallization->Filtration Washing Wash crystals with cold solvent Filtration->Washing Mother_Liquor Mother Liquor (contains impurities) Filtration->Mother_Liquor Separate Drying Dry the purified crystals Washing->Drying

Caption: A general workflow for the purification of this compound by fractional crystallization.

Troubleshooting Common Crystallization Problems

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.- Cooling is too rapid.- Inappropriate solvent.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly and undisturbed. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[5]- The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvents or solvent mixtures.
Oily Precipitate Forms Instead of Crystals - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the mixture is below the crystallization temperature.- Dilute the solution with more solvent before cooling.- Decrease the cooling rate to allow for ordered crystal lattice formation.- Try a different solvent or a lower crystallization temperature.
Low Yield of Crystals - The this compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling.- Select a solvent in which the this compound has lower solubility at the crystallization temperature.- Ensure the solution is cooled to the target temperature and allowed sufficient time for crystallization to complete.
Impure Crystals (Poor Separation) - Impurities co-crystallize with the product.- Inefficient washing of the crystals.- The chosen solvent may not be selective enough. Experiment with other solvents.- Ensure the crystals are washed with fresh, cold solvent to remove any adhering mother liquor containing impurities.[5] Perform multiple small washes rather than one large one.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound to >99.5% purity?

A1: For achieving such high purity, a combination of techniques is often most effective. Fractional distillation is a good first step to remove the bulk of volatile impurities like unreacted alcohols and aldehydes. This can be followed by fractional crystallization as a polishing step to separate isomers and remove any remaining non-volatile impurities. The choice of solvent in fractional crystallization is critical for achieving high purity.[6]

Q2: How can I remove colored impurities from my this compound?

A2: Colored impurities can often be effectively removed by treating the crude this compound with an adsorbent like activated carbon. The crude acid can be dissolved in a suitable solvent, stirred with a small amount of activated carbon, and then filtered to remove the carbon and the adsorbed impurities before proceeding with distillation or crystallization.

Q3: I am having trouble separating the different isomers of this compound by distillation. What should I do?

A3: Isomers of this compound can have very close boiling points, making their separation by distillation challenging. To improve separation, you can use a high-efficiency fractionating column with a large number of theoretical plates. However, fractional crystallization is often a more effective technique for isomer separation, as the subtle differences in their molecular structures can lead to more significant differences in their solubility and crystal lattice packing.

Q4: What are the key safety precautions when purifying this compound?

A4: this compound can cause skin and eye irritation[4][7]. Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[4][8]. Avoid inhaling vapors, especially during distillation at elevated temperatures.

Q5: How can I confirm the purity of my final product?

A5: Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the purity of this compound[8]. It allows for the separation and quantification of the main isomer and any residual impurities. For accurate quantification, it is important to use a suitable internal or external standard and to validate the method.

Q6: My GC analysis shows peak tailing for this compound. What could be the cause?

A6: Peak tailing in the GC analysis of carboxylic acids is often due to interactions with active sites on the column or in the injector liner. This can be mitigated by using a column specifically designed for acid analysis (e.g., a wax or FFAP column) or by derivatizing the carboxylic acid to a less polar ester before analysis. Ensuring the sample is properly acidified can also help by suppressing the ionization of the carboxylic acid.[9]

References

  • Ataman Kimya. ISONONANIC ACID. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Ataman Kimya. This compound. [Link]

  • Möller Chemie. Safety data sheet. [Link]

  • Hebei Tianao Technology Co.,Ltd. This compound. [Link]

  • APC. How to choose a solvent & design a crystallization faster? [Link]

  • Ataman Kimya. This compound. [Link]

  • Technobis Crystallization Systems. Solvent selection for process development. [Link]

  • Google Patents.
  • Technobis Crystallization Systems. Solvent selection for process development. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues? [Link]

  • G-Biosciences. Ion Exchange Chromatography Resins and Methods. [Link]

  • ResearchGate. Fractional crystallisation - The fat modification process for the 21 st century. [Link]

  • Patsnap Eureka. Adsorption Separation: Activated Carbon vs. Zeolite Performance Factors. [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. [Link]

  • IncBio. Fatty Acid Processing. [Link]

  • Birch Biotech. How to Determine Purity from Gas Chromatography. [Link]

  • Ataman Kimya. This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKxPpFGlcTQn9Lqopw_asrPXhx549I_QTTVvyT33goIPfsDMS9HERkb1uTU-c8IfybxnygP1XHCcTPDFODx4NNHDmVbqkdSVP3h0dKxLdEIUjMwvGJN93qItSG7ClH5SvXSsUjP6KoWyoshfg42aVur7o=]
  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • NIH. Direct ethanolic extraction of polar lipids and fractional crystallization from whey protein phospholipid concentrate - PMC. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • SIELC Technologies. Separation of this compound, sodium salt on Newcrom R1 HPLC column. [Link]

  • YouTube. Carrying out a fractional distillation. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Analytical Errors in Routine Gas Chromatography Analysis. [Link]

  • Peak Scientific. 8 Common Gas Chromatography Mistakes. [Link]

  • YouTube. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • Khan Academy. Simple and fractional distillations (video). [Link]

  • Chromatography Forum. HELP! Acidifying samples for GC-FID. [Link]

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Overcoming solubility issues of isononanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for isononanoic acid. As researchers and drug development professionals, you may encounter challenges in achieving the desired concentration of this compound in aqueous media. This guide is designed to provide you with a fundamental understanding of the solubility issues and to offer practical, step-by-step troubleshooting advice and protocols to overcome these hurdles.

This compound, a nine-carbon branched-chain carboxylic acid, is characterized by a long, nonpolar hydrocarbon chain and a polar carboxylic acid head group.[1] This amphiphilic nature is the primary reason for its low solubility, or "sparingly soluble" classification, in water.[1][2][3] In aqueous solutions, the nonpolar tails of the acid molecules tend to aggregate to minimize contact with water, leading to phase separation, cloudiness, or the formation of an oily layer.

The key to solubilizing this compound lies in modifying the molecule or the solvent system to favor interaction with water. This guide will explore several effective strategies to achieve this.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I've added this compound to my aqueous buffer, and it has formed an oily layer at the surface. What is happening, and how can I dissolve it?

Answer:

This is the most common observation and is due to the hydrophobic nature of the this compound's carbon chain, which prevents it from readily mixing with water.[1] The most direct and effective method to resolve this is through pH adjustment.

The Scientific Rationale: this compound is a weak acid with a predicted pKa value around 4.8.[4][5] At a pH below its pKa, the carboxylic acid group (-COOH) is predominantly in its neutral, protonated form. This form is not readily ionized and maintains the molecule's overall low polarity, leading to poor aqueous solubility.

By adding a base (e.g., sodium hydroxide, potassium hydroxide) to raise the pH of the solution to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.8), you deprotonate the carboxylic acid. This converts it into its corresponding carboxylate salt (isononanoate). The resulting negatively charged carboxylate group (-COO⁻) is significantly more polar, allowing the molecule to readily dissolve in water.[6]

Immediate Action:

  • While stirring your solution, slowly add a 1 M solution of NaOH dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the oily layer disappears and the solution becomes clear. Note the final pH. For most applications, a pH of 7.0-7.4 is sufficient.

See Protocol 1 for a detailed, step-by-step guide on preparing a stock solution using this method.

Q2: I adjusted the pH, but my solution is still slightly hazy or cloudy. What should I do next?

Answer:

If pH adjustment alone is insufficient, or if you are working with very high concentrations of this compound, you may need to consider using a co-solvent. Haze or cloudiness (turbidity) indicates that the this compound is not fully dissolved and may be forming microscopic micelles or has exceeded its solubility limit even in its salt form.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[7] This reduction in polarity makes the environment more favorable for the nonpolar alkyl chain of the this compound, thereby increasing its solubility.

Commonly Used Co-solvents:

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Propylene Glycol (PG)

  • Polyethylene Glycol (e.g., PEG 300, PEG 400)

Immediate Action:

  • Start by adding a small percentage of a co-solvent to your solution (e.g., 1-5% v/v).

  • Stir thoroughly after each addition.

  • Gradually increase the co-solvent concentration until the solution becomes clear.

  • Crucial Note: Be mindful of the final concentration of the co-solvent, as it may affect downstream applications, such as cell-based assays or enzymatic reactions. Always run a vehicle control with the same co-solvent concentration in your experiments.

dot graph TD { rankdir="LR"; node [style=filled, shape=box, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption: Troubleshooting workflow for this compound solubility.

Q3: My experimental system is sensitive to organic solvents and pH changes. Are there alternative methods to increase this compound solubility?

Answer:

Yes, for sensitive applications such as live-cell imaging or certain biochemical assays, using surfactants or cyclodextrins are excellent alternatives.

1. Surfactants:

  • The Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[8][9][10] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar tail of the this compound can be encapsulated within the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous medium.[10][11]

  • Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are commonly used because they are generally less disruptive to biological systems than ionic surfactants.[10]

  • Approach: Prepare a solution of the surfactant in your aqueous medium at a concentration above its CMC. Then, add the this compound and stir until it is fully solubilized.

2. Cyclodextrins:

  • The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The nonpolar alkyl chain of the this compound can fit into this hydrophobic cavity, forming an "inclusion complex".[14][15][16] This complex has a water-soluble exterior, effectively masking the hydrophobicity of the fatty acid and increasing its aqueous solubility.[14][16]

  • Examples: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used.[12]

  • Approach: Dissolve the cyclodextrin in the aqueous medium first, then add the this compound. Stirring, and sometimes gentle warming, can facilitate the formation of the inclusion complex.

MethodMechanismProsConsBest For
pH Adjustment Converts the acid to its more soluble salt form.Simple, cost-effective, uses common lab reagents.Not suitable for pH-sensitive experiments; may alter buffer capacity.General purpose solutions, stock solutions, chemical reactions.
Co-solvents Reduces the polarity of the aqueous solvent.Effective for high concentrations; many options available.Can be toxic to cells; may interfere with assays; requires vehicle controls.In vitro assays where solvent effects can be controlled.
Surfactants Encapsulates the acid in micelles.Effective at low concentrations (above CMC).Can interfere with cell membranes; may affect protein activity.Formulations where membrane interaction is acceptable or desired.
Cyclodextrins Forms a water-soluble inclusion complex.Biocompatible; low toxicity; can be used in vivo.Higher cost; requires specific molar ratios for optimal effect.Cell culture experiments, drug delivery studies, sensitive assays.

Protocols

Protocol 1: Preparation of a 100 mM Sodium Isononanoate Stock Solution via pH Adjustment

This protocol describes the preparation of a 100 mM stock solution of this compound in its water-soluble sodium salt form.

Materials:

  • This compound (MW: 158.24 g/mol )[2]

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh this compound: Weigh out 1.5824 g of this compound and add it to a beaker containing approximately 80 mL of high-purity water.

  • Initial Mixing: Place the beaker on a stir plate and begin stirring. You will observe that the this compound does not dissolve and likely forms an oily layer or immiscible droplets.

  • pH Adjustment: While the solution is stirring, slowly add the 1 M NaOH solution drop by drop using a pipette.

  • Monitor pH: Place the calibrated pH probe into the solution, ensuring it does not get struck by the stir bar. Monitor the pH continuously.

  • Observe Dissolution: As you add NaOH and the pH increases above ~6.0, you will notice the oily layer begin to disappear as the this compound is converted to its sodium salt.

  • Final pH and Volume: Continue adding NaOH until the solution is completely clear and the pH is stable at your desired level (e.g., 7.4).

  • Adjust to Final Volume: Carefully transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer. Add high-purity water to bring the final volume to exactly 100 mL.

  • Storage: Stopper the flask and invert several times to ensure homogeneity. Store the solution at 2-8°C. For long-term storage, sterile filter the solution into an appropriate container.

Safety Precautions: this compound can cause skin irritation and serious eye damage.[17][18][19] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[19]

dot graph G { layout=dot; rankdir=TB; node [style=filled, shape=box, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];

} caption: Protocol for preparing a sodium isononanoate stock solution.

References

  • This compound. Isatis. Available from: [Link]

  • This compound. Ataman Kimya. Available from: [Link]

  • This compound. Forge Chemicals (PTY) Ltd. Available from: [Link]

  • This compound | . Ataman Kimya. Available from: [Link]

  • This compound | . Ataman Kimya. Available from: [Link]

  • Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. Available from: [Link]

  • Safety data sheet - this compound. Möller Chemie. Available from: [Link]

  • This compound Safety Data Sheet. OQ Chemicals. Available from: [Link]

  • Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • This compound. Univar Solutions. Available from: [Link]

  • Supramolecular-Complexes-of-b-Cyclodextrin-with-Conjugated-Fatty-Acids-Synthesis-and-Stability.pdf. ResearchGate. Available from: [Link]

  • Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? ResearchGate. Available from: [Link]

  • Influence of organic acids on surfactant self-assemblies in surfactant/oil/water systems. ResearchGate. Available from: [Link]

  • The Role of Surfactants in Surface Chemistry. Solubility of Things. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Lecture 17: Surfactant Background, Examples and Structure. YouTube. Available from: [Link]

  • How do fats dissolve in organic solvents? Reddit. Available from: [Link]

  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids. Available from: [Link]

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Preventing color formation in isononanoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Mitigating Color Formation

Welcome to the technical support center for isononanoic acid production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of color formation during the synthesis and purification of this compound. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven experience to ensure the integrity and quality of your final product. This compound, a branched-chain carboxylic acid, should be a clear, colorless liquid; any deviation indicates the presence of impurities that can affect downstream applications, from lubricants to cosmetics.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding color in this compound.

Q1: What is the primary cause of color formation during this compound synthesis?

A1: Color formation is rarely due to a single cause but typically results from a combination of factors. The most common culprits are thermally induced side reactions, impurities in the starting material (isononyl aldehyde), and the presence of residual metal catalysts.[3] The core reaction, the oxidation of isononyl aldehyde, can generate peroxides and other reactive species.[3] If not properly controlled, these can lead to condensation reactions (like aldol condensation), polymerization, or degradation, forming high-molecular-weight, conjugated molecules that absorb visible light and thus appear colored.

Q2: My final this compound product has a yellow tint. Is this acceptable?

A2: While a very faint yellow tint might be acceptable for some industrial applications, for high-purity uses such as in pharmaceuticals or cosmetics, a colorless product is required.[4] A yellow color is a direct indicator of impurities. The standard industrial specification for color is often measured on the Hazen or APHA color scale, with a maximum limit typically set around 15.[2] Any visible color suggests the product does not meet high-purity standards.

Q3: Can the choice of catalyst influence color formation?

A3: Absolutely. While metal salt catalysts (e.g., those containing manganese or cobalt) are used to promote the oxidation of the aldehyde, they can also contribute to color.[3] If not completely removed during purification, these metal ions can catalyze degradation reactions during storage or subsequent high-temperature processing like distillation. Furthermore, using an inappropriate concentration of catalyst can accelerate side reactions, leading to increased by-product formation and color.[5] Some modern processes utilize highly selective catalysts, such as metal organic frameworks, to improve selectivity, reduce side reactions, and facilitate easier removal.[3]

Q4: How critical is the purity of the starting isononyl aldehyde?

A4: The purity of the starting aldehyde is paramount. Isononyl aldehyde is typically produced via the hydroformylation (oxo process) of branched olefins.[6] This process can introduce various impurities, including residual olefins, isomers, and smaller aldehydes. These impurities can undergo side reactions during the oxidation step, leading directly to colored by-products. Always begin with an aldehyde of the highest possible purity and perform quality control analysis before use.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific color issues encountered during your experiments.

Issue 1: Color Appears During the Oxidation Reaction

If you observe color developing in the reaction vessel as the isononyl aldehyde is oxidized, it points to issues with the reaction conditions.

Potential Causes & Solutions:

  • Localized Overheating (Hot Spots): The oxidation process is highly exothermic. Poor mixing or an inefficient cooling system can create localized hot spots where the temperature rises significantly, accelerating side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. Use a temperature-controlled reaction setup (e.g., an oil bath or jacketed reactor) and monitor the internal temperature closely. A gradual addition of the oxidizing agent can also help manage the heat release.[3]

  • Incorrect Oxidant Stoichiometry: Using an excessive amount of an oxidizing agent (like oxygen or a peroxide) can lead to over-oxidation and degradation of the desired product.

    • Solution: Carefully calculate and control the stoichiometry of the oxidant. A typical molar ratio may need optimization for your specific setup.[7]

  • Peroxide Accumulation: The reaction proceeds via the formation of peroxy acids. An accumulation of these unstable intermediates can lead to uncontrolled decomposition and side reactions.

    • Solution: A patented industrial method involves a specific reactor to decompose peroxides safely, highlighting the importance of managing their concentration.[3] For lab-scale work, monitoring peroxide value can be crucial. If it rises excessively, reducing the oxidant feed rate may be necessary.

Logical Flow for Troubleshooting In-Reaction Color Formation

G start Color develops during oxidation q1 Is internal temperature uniform and within range? start->q1 a1_yes Yes q1->a1_yes Temp OK a1_no No q1->a1_no Non-uniform or high temp q2 Is oxidant stoichiometry correct? a1_yes->q2 fix1 Improve mixing. Implement controlled oxidant addition. Verify cooling system. a1_no->fix1 a2_yes Yes q2->a2_yes Ratio OK a2_no No q2->a2_no Incorrect ratio q3 Analyze for peroxide accumulation. a2_yes->q3 fix2 Recalculate and verify stoichiometry. Ensure accurate delivery of oxidant. a2_no->fix2 a3_high High Peroxide Value q3->a3_high a3_ok Acceptable q3->a3_ok fix3 Reduce oxidant feed rate. Consider catalyst to decompose peroxides. a3_high->fix3 end_node Suspect raw material impurities. a3_ok->end_node

Caption: Troubleshooting workflow for in-reaction color formation.

Issue 2: Product is Colorless Post-Reaction but Develops Color During Purification

This scenario typically points to thermal degradation during distillation or reactions catalyzed by residual impurities.

Potential Causes & Solutions:

  • Distillation Temperature Too High: this compound, like many carboxylic acids, can undergo dehydration and other degradation reactions at elevated temperatures, especially if acidic or metallic residues are present.

    • Solution: Purify the acid using vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of contaminants. A short-path distillation setup can minimize the residence time at high temperatures.

  • Residual Catalyst: Metal ions remaining in the crude product can catalyze decomposition during the heat-intensive distillation process.[3]

    • Solution: Before distillation, wash the crude product with a dilute acid solution followed by water to remove metal salts.[7] Alternatively, use a chelating agent or perform a filtration step to remove catalyst residues.

Issue 3: Final Purified Product is Still Colored

If the product remains colored after standard purification, it contains persistent, stable impurities that were not removed.

Potential Causes & Solutions:

  • Highly Stable Chromophores: The color-causing impurities (chromophores) may have boiling points very close to that of this compound, making them difficult to separate by distillation alone.

    • Solution 1: Activated Carbon Treatment. This is a highly effective method for removing a wide range of colored impurities.[7][8] The porous structure of activated carbon provides a large surface area for the adsorption of large, color-causing molecules. (See Protocol 1).

    • Solution 2: Chromatographic Purification. For very high-purity requirements, flash chromatography (either normal or reversed-phase) can be employed to separate the acid from the chromophores.[9]

Key Process Parameters and Their Impact on Color
ParameterSub-Optimal ConditionPotential ConsequenceRecommended Action
Reaction Temperature Too high (>100-120°C, varies by process)Increased rate of side reactions (aldol, etc.), product degradation.[10]Maintain strict temperature control. Optimize for selectivity, not just reaction rate.
Catalyst Concentration Too highPromotes unwanted side reactions, increases metal residues.[3]Use the lowest effective concentration. Perform optimization studies.
Raw Material Purity Presence of aldehydes, ketones, or olefinsCo-react to form complex colored by-products.Source high-purity isononyl aldehyde (>99%). Analyze raw material before use.
Post-Reaction Hold Time Prolonged holding at elevated temperatureAllows slow degradation and side reactions to proceed.Cool the reaction mixture promptly after completion and proceed to purification.

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for key quality control and purification procedures.

Protocol 1: Decolorization of this compound Using Activated Carbon

This protocol describes a bench-scale procedure for removing color from a purified but tinted batch of this compound.

Materials:

  • Colored this compound

  • Activated carbon, powdered (high-purity, acid-washed grade recommended)

  • Anhydrous organic solvent (e.g., ethyl acetate or toluene)

  • Inert gas (Nitrogen or Argon)

  • Stirring hotplate and magnetic stir bar

  • Round-bottom flask and condenser

  • Filtration setup (Buchner funnel, filter paper, or a celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In the round-bottom flask, dissolve the colored this compound in a suitable organic solvent to make a 10-20% (w/v) solution. This reduces viscosity and improves contact with the carbon.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 1-2% of the weight of the this compound (e.g., 1-2 g of carbon for 100 g of acid).

  • Inert Atmosphere: Flush the flask with an inert gas to prevent any potential oxidation at elevated temperatures.

  • Heating and Stirring: Gently heat the mixture to 40-60°C while stirring. The elevated temperature increases the rate of adsorption. Do not boil.

  • Contact Time: Allow the mixture to stir for 30-60 minutes. Monitor the color of the solution periodically (e.g., by taking a small, filtered sample).

  • Filtration: Cool the mixture to room temperature. Filter the solution through a pad of celite or fine filter paper to completely remove the activated carbon particles. A clear, colorless filtrate should be obtained. Note: Ensure the filtration is efficient, as carbon fines are undesirable.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized this compound.

Protocol 2: Quality Control of Isononyl Aldehyde via Gas Chromatography (GC)

This protocol provides a general method to assess the purity of the starting aldehyde.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for aldehyde analysis (e.g., a mid-polarity column like DB-5 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isononyl aldehyde sample (~1%) in a high-purity solvent like dichloromethane or hexane.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection & Analysis: Inject 1 µL of the prepared sample into the GC.

  • Data Interpretation: Analyze the resulting chromatogram. The main peak corresponds to isononyl aldehyde isomers. The presence of other significant peaks, particularly at earlier retention times (lighter components) or later times (heavier components), indicates impurities that could contribute to color formation. Purity should ideally be >99%.

Chemical Pathways Leading to Color Formation

The diagram below illustrates the central role of the starting aldehyde and reaction conditions in the formation of color-causing by-products.

G raw_material Isononyl Aldehyde (Starting Material) oxidation Controlled Oxidation (+ O2, Catalyst) raw_material->oxidation impurities Aldehyde Impurities (e.g., enols, other aldehydes) side_reactions Side Reactions (Aldol Condensation, Polymerization) impurities->side_reactions Initiate oxidation->side_reactions Can trigger product This compound (Desired Product) oxidation->product Main Pathway byproducts Colored By-products (Conjugated, High MW) side_reactions->byproducts product->byproducts Degradation conditions Harsh Conditions (High Temp, Metal Ions) conditions->side_reactions Promote

Caption: Potential pathways to color formation in this compound synthesis.

References

  • Ataman Kimya. (n.d.). This compound. Retrieved from atamankimya.com.[5]

  • BenchChem. (2025). The Conflation of "this compound" and 3,5,5-Trimethylhexanoic Acid: A Technical Guide. Retrieved from Benchchem.[7]

  • Ataman Kimya A.Ş. (n.d.). This compound. Retrieved from Ataman Kimya A.Ş.[1]

  • Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya.

  • Isatis. (n.d.). This compound. Retrieved from Isatis.[2]

  • BenchChem. (n.d.). This compound | High-Purity Reagent for Research. Retrieved from Benchchem.[4]

  • Google Patents. (n.d.). CN108047027B - System and method for preparing this compound and preparation method of metal organic framework catalyst. Retrieved from Google Patents.[3]

  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from Mettler Toledo.[6]

  • Biotage. (2023). How can I remove color from my reaction product? Retrieved from Biotage.[9]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from Google Patents.[8]

  • Allan Chemical Corporation. (2025). pH vs. Temperature in Colorant Stability. Retrieved from allanchem.com.[10]

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Technical Support Center: Enhancing the Thermal Stability of Isononanoic Acid-Based Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and formulation professionals working to enhance the thermal stability of isononanoic acid-based lubricants. This guide is structured in a practical question-and-answer format to directly address the challenges and nuances you may encounter during your experimental work. The methodologies and explanations provided herein are grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Section 1: Understanding this compound and Thermal Degradation

Q1: Why are this compound-based esters preferred for high-temperature lubricant applications?

This compound is a branched-chain carboxylic acid that serves as a crucial component in the synthesis of advanced synthetic esters, particularly polyol esters.[1][2][3] Its unique molecular structure imparts exceptional thermal and oxidative stability to the resulting lubricant.[1][4] This makes these lubricants highly suitable for demanding applications such as aviation, refrigeration systems, and industrial machinery operating under extreme temperatures.[1][2] The branched structure of this compound contributes to low volatility and excellent low-temperature properties, allowing the lubricant to maintain its viscosity and protective qualities across a wide operational temperature range.[1][5]

Q2: What are the primary mechanisms of thermal degradation in this compound-based lubricants?

The thermal degradation of lubricants is primarily driven by oxidation, a chemical reaction with oxygen that is accelerated by high temperatures.[6][7] This process occurs in three main stages:

  • Initiation: At elevated temperatures, and often in the presence of metal catalysts from machinery, hydrocarbon molecules in the lubricant lose hydrogen atoms, forming highly reactive free radicals.[6][7]

  • Propagation: These free radicals react with oxygen to form peroxy radicals, which then react with other lubricant molecules, creating a chain reaction that generates more free radicals and hydroperoxides.[6][7][8]

  • Termination: The reaction continues until the free radicals are neutralized, either by reacting with each other or with an antioxidant additive.[6][7]

This oxidative process leads to the formation of sludge, varnish, and acidic byproducts, which increase the lubricant's viscosity and reduce its effectiveness.[6][9]

Section 2: Strategies for Enhancing Thermal Stability

Q3: What are the most effective types of antioxidant additives for this compound-based lubricants?

Antioxidant additives are essential for prolonging the life of a lubricant by inhibiting oxidative degradation.[7][8] They function by interrupting the oxidation chain reaction.[6][9] The most common and effective types for synthetic ester lubricants include:

  • Phenolic Antioxidants: These are primary antioxidants, or "radical scavengers," that are highly effective at neutralizing free radicals in the early stages of oxidation.[6][8][10] They donate hydrogen atoms to the free radicals, forming more stable molecules and slowing the degradation process.[7]

  • Aminic Antioxidants: Known for their excellent performance at high temperatures, aminic antioxidants also act as radical scavengers.[6][10] They are particularly effective in demanding applications like engine and gear oils.[6]

  • Zinc Dialkyldithiophosphate (ZDDP): ZDDP is a multifunctional additive that provides both antioxidant and anti-wear protection.[6][10] It functions as a secondary antioxidant, or "hydroperoxide decomposer," by breaking down hydroperoxides into non-radical products, thus preventing further chain propagation.[8]

Often, a synergistic combination of these antioxidants is used to provide comprehensive protection across a range of operating conditions.[9][11]

Q4: How can nanoparticles be used to improve the thermal stability of these lubricants?

Nanoparticles are increasingly being used as lubricant additives to enhance thermal and tribological properties.[12][13][14] Their small size and high surface area allow them to act in several ways:[15]

  • Improved Heat Transfer: Metallic and metal oxide nanoparticles, such as copper oxide (CuO) and titanium dioxide (TiO2), can improve the thermal conductivity of the lubricant, helping to dissipate heat more effectively and reduce the rate of thermal degradation.[12][15]

  • "Rolling Bearing" Effect: Spherical nanoparticles can act as nano-scale ball bearings between surfaces, converting sliding friction into rolling friction, which reduces wear and frictional heat generation.[13]

  • Protective Film Formation: Some nanoparticles can form a protective tribo-film on metal surfaces, reducing direct metal-to-metal contact and wear.[12][13]

  • Enhanced Thermal Stability: Certain nanoparticles, like silica (SiO2), possess inherent high thermal stability and can impart this property to the lubricant.[12]

Commonly studied nanoparticles for lubricant applications include metal oxides (e.g., ZnO, Al2O3, TiO2), sulfides (e.g., MoS2), and carbon-based nanomaterials like graphene and carbon nanotubes.[14][16]

Section 3: Experimental Evaluation & Troubleshooting

This section provides detailed protocols for key experiments used to evaluate the thermal stability of lubricants, along with troubleshooting guidance for common issues.

Experimental Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

The RPVOT is a standardized test used to evaluate the oxidation stability of lubricants under accelerated conditions.[17][18]

Objective: To determine the lubricant's resistance to oxidation by measuring the time it takes for the oxygen pressure in a sealed vessel to drop.

Methodology:

  • A measured sample of the lubricant is placed in a glass container with a specific amount of water and a copper catalyst coil.[17]

  • The container is sealed inside a pressure vessel, which is then pressurized with pure oxygen to a specified pressure (typically 90 psi).[17]

  • The vessel is placed in a constant-temperature bath heated to 150°C and rotated to ensure uniform exposure of the sample to oxygen.[17]

  • As the lubricant oxidizes, it consumes oxygen, causing the pressure inside the vessel to decrease.

  • The test concludes when the pressure drops by a predetermined amount from the maximum pressure. The time taken to reach this point is the RPVOT result, reported in minutes.

Troubleshooting Guide: RPVOT (ASTM D2272)

Issue Potential Cause(s) Recommended Solution(s)
Poor Repeatability Inconsistent sample volume, water content, or catalyst preparation. Contamination of the test vessel or glassware.Ensure precise measurement of all components. Thoroughly clean all equipment according to ASTM D2272 procedures. Use a fresh, properly prepared copper catalyst for each test.
Abnormally Short RPVOT Time Presence of contaminants in the base oil or additives. Incorrect test temperature or pressure.Verify the purity of the this compound ester and all additives. Calibrate the temperature and pressure gauges of the RPVOT apparatus.
Abnormally Long RPVOT Time Ineffective catalyst. Leak in the pressure vessel.Ensure the copper catalyst is properly prepared and not passivated. Perform a leak test on the pressure vessel before starting the experiment.

Visualization of RPVOT Workflow

RPVOT_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_results Data Analysis Sample Measure Lubricant Sample Water Add Distilled Water Sample->Water Catalyst Prepare Copper Catalyst Coil Water->Catalyst Assemble Assemble in Glass Container Catalyst->Assemble Seal Seal in Pressure Vessel Assemble->Seal Pressurize Pressurize with Oxygen Seal->Pressurize Heat_Rotate Heat to 150°C & Rotate Pressurize->Heat_Rotate Monitor Monitor Pressure Drop Heat_Rotate->Monitor Record Record Time to Pressure Drop Monitor->Record Report Report RPVOT in Minutes Record->Report

Caption: RPVOT Experimental Workflow.

Experimental Protocol 2: Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability of a material by monitoring its weight change as a function of temperature in a controlled atmosphere.[19][20]

Objective: To determine the onset temperature of degradation and the weight loss profile of the lubricant.

Methodology:

  • A small, accurately weighed sample of the lubricant is placed in a TGA crucible (typically ceramic or platinum).[19]

  • The crucible is placed inside the TGA instrument.

  • The instrument heats the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen for thermal stability, air or oxygen for oxidative stability).[19]

  • The instrument continuously measures and records the sample's weight as the temperature increases.

  • The resulting data is plotted as a thermogram (weight vs. temperature), which shows the temperatures at which weight loss occurs due to evaporation or decomposition.

Troubleshooting Guide: TGA

Issue Potential Cause(s) Recommended Solution(s)
Noisy or Unstable Baseline Instrument not properly calibrated or stabilized. Contamination in the furnace or on the balance mechanism.Calibrate the TGA instrument for weight and temperature. Run a cleaning cycle for the furnace.
Inconsistent Onset Temperature of Degradation Variations in sample size or heating rate. Inconsistent sample preparation.Use a consistent sample mass for all experiments. Ensure the heating rate is accurately controlled. Ensure samples are homogeneous.
Irregular Weight Loss Steps Sample sputtering or boiling. Reaction with the crucible material.Use a slower heating rate. Ensure the sample is evenly spread in the crucible. Use an inert crucible material.

Visualization of TGA Data Interpretation

TGA_Interpretation TGA_Experiment Run TGA Experiment (Weight vs. Temperature) Thermogram Generate Thermogram TGA_Experiment->Thermogram Onset_Temp Identify Onset Temperature of Degradation Thermogram->Onset_Temp Weight_Loss Analyze Weight Loss Profile Thermogram->Weight_Loss Stability_Assessment Assess Thermal Stability Onset_Temp->Stability_Assessment Weight_Loss->Stability_Assessment

Caption: TGA Data Interpretation Flow.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can the color change of the lubricant indicate its thermal stability?

    • A: While a darkening of the lubricant can be an indicator of oxidation and thermal degradation, it is not a quantitative measure.[6] Severe color change often suggests the formation of insoluble oxidation products. However, some antioxidant additives, particularly aminic types, can cause color changes upon heating that are not necessarily indicative of poor performance.[21] Therefore, color change should be used as a qualitative observation in conjunction with quantitative analytical tests.

  • Q: What is the optimal concentration of antioxidant additives?

    • A: The optimal concentration depends on the specific antioxidant, the base oil, and the intended application. Generally, increasing the antioxidant concentration will improve thermal stability up to a certain point. Beyond this, a pro-oxidant effect can sometimes be observed, or the additional benefit may not be cost-effective. It is crucial to perform a dose-response study for each antioxidant system to determine the optimal treat rate.

  • Q: How does the presence of water affect the thermal stability of this compound-based lubricants?

    • A: Water can negatively impact thermal stability in several ways. It can promote the hydrolysis of the ester base stock, leading to the formation of acids and alcohols. These acidic byproducts can then act as catalysts for further degradation. Additionally, water can interfere with the function of some additives and promote corrosion of metal surfaces.

  • Q: Are there any environmental considerations when selecting additives to enhance thermal stability?

    • A: Yes, there is a growing demand for environmentally friendly lubricants. Some traditional additives, such as those containing heavy metals, are being phased out due to environmental concerns. When formulating, consider the biodegradability and toxicity of the additives. Ashless, non-toxic antioxidant additives are available for environmentally sensitive applications.[9]

References

  • Advances in Nanomaterials as Lubricant Additives: A Systemic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Antioxidant Additives in Lubricant Oils: Mechanism and Evaluation. (2025, October 16). VICHEM. Retrieved January 6, 2026, from [Link]

  • RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. (2025, November 7). TestOil. Retrieved January 6, 2026, from [Link]

  • Antioxidant Additives for Lubricants Technology. (2026, January 4). LUBRICATIN. Retrieved January 6, 2026, from [Link]

  • All About Additives – The Role of Antioxidants. (n.d.). Nye Lubricants. Retrieved January 6, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved January 6, 2026, from [Link]

  • A Review of Nanomaterials with Different Dimensions as Lubricant Additives. (2022, October 27). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Nanotechnology in Lubricants: A Systematic Review of the Use of Nanoparticles to Reduce the Friction Coefficient. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (2022, May 26). ASTM International. Retrieved January 6, 2026, from [Link]

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Potentially Useful Polyolester Lubricant Additives: An Overview of Antioxidants, Antiwear and Antiseize Compounds. (n.d.). Purdue e-Pubs. Retrieved January 6, 2026, from [Link]

  • Antioxidants In Lubricants: Essential or Excessive?. (n.d.). The Society of Tribologists and Lubrication Engineers. Retrieved January 6, 2026, from [Link]

  • How to Use a TGA Crucible for Accurate Analysis of Oxidation Stability in Oils and Lubricants. (2023, May 6). Red Thermo. Retrieved January 6, 2026, from [Link]

  • A Review of Friction Performance of Lubricants with Nano Additives. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Ataman Kimya. Retrieved January 6, 2026, from [Link]

  • Optimizing Lubricant Performance with this compound. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 6, 2026, from [Link]

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (2025, August 5). MDPI. Retrieved January 6, 2026, from [Link]

  • Carbon Nanomaterial-Based Lubricants: Review of Recent Developments. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • A review on Nanoparticle Application as an Additive in Lubricants. (2022, September 29). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (n.d.). ASTM International. Retrieved January 6, 2026, from [Link]

  • Synthetic Esters: Engineered to Perform. (n.d.). Zschimmer & Schwarz. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). escom Chemie GmbH. Retrieved January 6, 2026, from [Link]

  • Lubricant composition for high-temperature applications. (n.d.). Google Patents.
  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (n.d.). SMART. Retrieved January 6, 2026, from [Link]

  • RPVOT RBOT ASTM D2272 Testing. (n.d.). Intertek. Retrieved January 6, 2026, from [Link]

  • Combination of novel antioxidant system and thermally stable esters for high temperature greases. (n.d.). Lube Media. Retrieved January 6, 2026, from [Link]

  • Best Antioxidant Additives in Lubricants – A Complete Guide. (n.d.). Petro Lubes. Retrieved January 6, 2026, from [Link]

  • Soybean oil-based lubricants: A search for synergistic antioxidants. (n.d.). Illinois Experts. Retrieved January 6, 2026, from [Link]

  • Developing Turbine Oils. (n.d.). Chevron. Retrieved January 6, 2026, from [Link]

  • Thermogravimetric Analysis of Lubricants. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Effect of Nanoparticle and Carbon Nanotube Additives on Thermal Stability of Hydrocarbon-Based Drilling Fluids. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • This compound Market Size, Share | CAGR of 5.4%. (n.d.). LinkedIn. Retrieved January 6, 2026, from [Link]

  • (PDF) Thermogravimetric Analysis of Lubricants. (2025, August 4). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How Is the this compound Market Shaping the Future of Specialty Chemicals. (2025, April 15). Medium. Retrieved January 6, 2026, from [Link]

  • Lubricant Thermal Stability test. (n.d.). Newgate Simms. Retrieved January 6, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 11). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

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Technical Support Center: Enhancing Isononanoic Acid's Performance as a Corrosion Inhibitor in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for isononanoic acid (INA), a versatile branched-chain carboxylic acid utilized as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its performance and troubleshooting common experimental challenges. Our focus is on the scientific principles and practical methodologies that ensure reliable and reproducible results in your corrosion inhibition studies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the application of this compound as a corrosion inhibitor in acidic media.

Core Performance & Mechanism

Q1: How does this compound inhibit corrosion in acidic media?

A1: this compound functions as a corrosion inhibitor primarily through an adsorption mechanism. The process involves the carboxylate group of the acid adsorbing onto the metal surface, which is positively charged in acidic environments.[1][2] This adsorption forms a protective, hydrophobic barrier with the branched, hydrophobic tails of the this compound molecules oriented away from the surface.[1] This barrier impedes the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface, thus mitigating both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3]

Q2: I'm observing lower than expected inhibition efficiency. What are the likely causes?

A2: Several factors can contribute to suboptimal performance. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure you are operating within the optimal concentration range. Below a certain critical concentration, the surface coverage is insufficient for effective film formation.[4] Conversely, excessively high concentrations do not always yield better results and may not be cost-effective.[4] We recommend performing a concentration study to determine the optimal dosage for your specific system.

  • pH of the Medium: The pH of the acidic medium influences the protonation state of the carboxyl group. While some protonation is necessary for the initial interaction, a very low pH can hinder the formation of the protective carboxylate film.

  • Temperature: Elevated temperatures can increase the corrosion rate and may affect the stability of the adsorbed inhibitor film.[5][6] The efficiency of this compound may decrease at higher temperatures due to increased desorption rates.[7][8]

  • Metal Surface Preparation: The condition of the metal surface is critical for reproducible results.[4] Inconsistent surface preparation, such as inadequate polishing or cleaning, can lead to variable adsorption and, consequently, inconsistent inhibition efficiency. A standardized protocol for surface preparation is essential.[1]

Q3: Is the adsorption of this compound on the metal surface physical or chemical?

A3: The nature of adsorption can be a combination of both physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules. Chemisorption involves the formation of coordinate covalent bonds through charge sharing or transfer between the inhibitor and the metal surface.[9] The dominant mechanism can be inferred from thermodynamic parameters calculated from adsorption isotherm studies.

Experimental Setup & Parameters

Q4: My weight loss measurements are highly variable between identical experiments. How can I improve reproducibility?

A4: High variability in weight loss measurements is a common challenge.[4] To improve reproducibility:

  • Standardize Coupon Preparation: Implement a rigorous and consistent procedure for polishing, degreasing, and drying the metal coupons before each experiment.[1]

  • Control Environmental Factors: Maintain a constant temperature and ensure the coupons are fully and equally immersed in the corrosive medium.

  • Accurate Corrosion Product Removal: After the immersion period, ensure complete removal of corrosion products without removing any of the underlying metal. This can be achieved by using appropriate cleaning solutions (e.g., a mixture of NaOH and zinc dust).[10]

  • Increase Replicates: Use multiple coupons for each experimental condition to obtain statistically significant data.

Q5: What is the impact of temperature on the performance of this compound?

A5: Temperature has a significant impact on corrosion inhibition. Generally, an increase in temperature accelerates the corrosion process.[5] For this compound, higher temperatures can also lead to a decrease in inhibition efficiency due to the desorption of the inhibitor molecules from the metal surface.[7][8] It is crucial to conduct experiments at controlled and relevant temperatures to accurately assess the inhibitor's performance.

Part 2: Performance Enhancement Strategies

Improving the inhibitory effect of this compound often involves synergistic approaches and formulation adjustments.

Synergistic Effects

Q6: Can the performance of this compound be improved by combining it with other compounds?

A6: Yes, synergistic inhibition is a highly effective strategy. The performance of this compound can be significantly enhanced by adding small amounts of other substances, known as synergists. For instance, combining this compound with certain amines or other organic compounds can lead to a more stable and compact protective film, resulting in higher inhibition efficiency than the sum of the individual components. This is often due to co-adsorption and the formation of a more robust inhibitor layer.

Q7: How do I choose a suitable synergist for this compound?

A7: The choice of a synergist depends on the specific metal, corrosive environment, and operating conditions. Generally, compounds containing heteroatoms like nitrogen, sulfur, and phosphorus are good candidates due to their ability to form strong coordinate bonds with the metal surface.[9][11] It is recommended to screen a variety of potential synergists through electrochemical techniques to identify the most effective combination.

Formulation Considerations

Q8: Are there specific formulation strategies to enhance the effectiveness of this compound?

A8: Proper formulation is key to maximizing the performance of this compound. Consider the following:

  • Solubility: this compound has limited solubility in water.[12] Formulating it with a suitable co-solvent or as an emulsion can improve its dispersibility in aqueous acidic media, ensuring a uniform concentration at the metal surface.

  • Combination with other inhibitors: Formulating this compound with other types of corrosion inhibitors (e.g., anodic or cathodic inhibitors) can provide a multi-faceted protection mechanism.[13][14] For example, an anodic inhibitor can promote passivation while this compound provides a hydrophobic barrier.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for evaluating the performance of this compound and presents typical data in a structured format.

Key Experimental Methodologies

1. Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss and is a fundamental technique for assessing corrosion inhibition.[10][15]

  • Protocol:

    • Prepare mild steel coupons of known dimensions by polishing with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with deionized water.[1]

    • Dry the coupons in a desiccator and accurately weigh them using an analytical balance.[1]

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).[1]

    • Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After immersion, retrieve the coupons, remove corrosion products by immersing them in a cleaning solution (e.g., 20% NaOH with 2 g/L zinc dust), rinse with deionized water and acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100[1]

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[16][17]

  • Protocol:

    • Prepare a standard three-electrode electrochemical cell with the metal sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

    • Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.[18]

  • Protocol:

    • Use the same three-electrode setup as for potentiodynamic polarization.

    • After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Data Presentation
ParameterWeight LossPotentiodynamic PolarizationElectrochemical Impedance Spectroscopy
Measured Value Weight Loss (g)Corrosion Current Density (A/cm²)Charge Transfer Resistance (Ω·cm²)
Calculated Metric Corrosion Rate (mm/year)Inhibition Efficiency (%)Inhibition Efficiency (%)
Typical Trend with Increasing INA Concentration DecreaseDecreaseIncrease

Part 4: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis p1 Polish Metal Coupon p2 Degrease with Acetone p1->p2 p3 Rinse & Dry p2->p3 p4 Weigh Coupon p3->p4 e1 Prepare Acidic Medium (+/- this compound) p4->e1 Start Experiment e2 Immerse Coupon e1->e2 e3 Maintain Constant Temp. e2->e3 a1 Remove Corrosion Products e3->a1 End Immersion a2 Reweigh Coupon a1->a2 a3 Calculate Weight Loss a2->a3 a4 Calculate Inhibition Efficiency a3->a4

Caption: Workflow for Weight Loss Corrosion Inhibition Measurement.

Mechanism of Inhibition

inhibition_mechanism cluster_metal Metal Surface in Acidic Medium cluster_solution Corrosive Solution Metal Metal Adsorption Adsorption Metal->Adsorption Adsorption of carboxylate group H+ H+ H+->Metal Attack Cl- Cl- Cl-->Metal Attack INA This compound (R-COOH) INA->Adsorption Protective_Layer Hydrophobic Barrier Adsorption->Protective_Layer Protective_Layer->H+ Blocks Protective_Layer->Cl- Blocks

Caption: Adsorption Mechanism of this compound on a Metal Surface.

References

  • A Comparative Analysis of Neononanoic Acid and this compound for Researchers and Drug Development Professionals. Benchchem.
  • Salts of carboxylic acids tested as corrosion inhibitor in mortar by Sagoe-Crentsil et al.
  • Application of new isonicotinamides as a corrosion inhibitor on mild steel in acidic medium: Electrochemical, SEM, EDX, AFM and DFT investigations. ResearchGate.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]

  • Troubleshooting inconsistent results in corrosion inhibition experiments. Benchchem.
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. Available at: [Link]

  • Lab 8 – Corrosion Studies by Weight Loss.
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. Available at: [Link]

  • Potentiodynamic anodic polarization curves recorded for the tested... ResearchGate. Available at: [Link]

  • Corrosion inhibition behaviour of nonionic surfactant based on amino acid on mild steel in acid media. ResearchGate. Available at: [Link]

  • This compound. atamankimya.com. Available at: [Link]

  • Formulation of Corrosion Inhibitors. ResearchGate. Available at: [Link]

  • Formulation of Corrosion Inhibitors. Semantic Scholar. Available at: [Link]

  • Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. MDPI. Available at: [Link]

  • Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. Semantic Scholar. Available at: [Link]

  • Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions by Aqueous Extract of Fenugreek Leaves. International Journal of Electrochemical Science. Available at: [Link]

  • Temperature Effects toward Corrosion Rate of Carbon and Mild Steel Using Red Palm Oil as Natural Corrosion Inhibitor.
  • Investigation of Corrosion Inhibition Potential of Selected Biological Inhibitors. AJOL.info. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of Isononanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenges encountered during the scale-up of isononanoic acid production. This guide is designed for researchers, process chemists, and engineers working to transition this compound synthesis from the laboratory bench to pilot and industrial-scale manufacturing.

This compound, a branched-chain C9 carboxylic acid, is a vital intermediate in the synthesis of high-performance polyol ester lubricants, non-phthalate plasticizers, and corrosion inhibitors.[1][2][3] The predominant industrial synthesis route involves a two-step process: the hydroformylation (or oxo process) of C8 olefin isomers (typically diisobutylene) to form isononyl aldehydes, followed by the oxidation of these aldehydes to the final carboxylic acid product.[4][5]

While straightforward in principle, scaling this process presents significant hurdles related to catalyst stability, reaction selectivity, and product purity.[6] This document provides a structured, question-and-answer guide to troubleshoot common issues, grounded in mechanistic principles and practical, field-proven solutions.

Process Overview: The Two-Step Synthesis Pathway

The industrial production of this compound is a carefully controlled sequence. Understanding this workflow is key to diagnosing issues at their source.

G cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Feed C8 Olefin Feed (e.g., Diisobutylene) Reactor1 Hydroformylation Reactor (Rh or Co Catalyst) Feed->Reactor1 Syngas Syngas (CO + H2) Syngas->Reactor1 Aldehyde Crude Isononyl Aldehyde Intermediate Reactor1->Aldehyde Forms C9 Aldehyde Reactor2 Oxidation Reactor Aldehyde->Reactor2 Oxidant Oxidizing Agent (e.g., Air, O2) Oxidant->Reactor2 CrudeAcid Crude Isononanoic Acid Reactor2->CrudeAcid Converts Aldehyde to Carboxylic Acid Purification Distillation & Filtration CrudeAcid->Purification FinalProduct High-Purity This compound Purification->FinalProduct Removes Impurities

Caption: High-level workflow for this compound production.

Section 1: Hydroformylation Stage Troubleshooting

The hydroformylation step is often the most complex and capital-intensive part of the process. It dictates the isomeric distribution of the intermediate aldehyde and is highly sensitive to catalyst performance. Rhodium-based catalysts are common due to their high activity and selectivity at lower pressures, though cobalt is also used.[7][8][9]

Q1: We are observing a rapid decline in our hydroformylation reaction rate and catalyst activity. What are the likely causes and how can we troubleshoot this?

A1: Rapid catalyst deactivation is a critical issue in hydroformylation, often leading to significant production losses. The primary causes are typically related to catalyst poisoning or changes in the catalyst's structural integrity.

Plausible Causes & Diagnostic Steps:

  • Feedstock Impurities (Catalyst Poisons): Trace impurities in the C8 olefin or syngas feeds are a common culprit. Sulfur compounds, peroxides, and acetylenes can irreversibly poison rhodium and cobalt catalysts.[10]

    • Diagnostic Protocol: Implement a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your incoming olefin and syngas streams. Pay special attention to detecting sulfur-containing compounds (mercaptans, H₂S) and peroxides, which can form from olefin exposure to air.[10]

  • Ligand Degradation: Phosphine or phosphite ligands, essential for stabilizing the metal center and directing selectivity, can degrade via oxidation or hydrolysis.[11] This is particularly problematic if trace oxygen or water enters the reactor.

    • Diagnostic Protocol: Utilize operando spectroscopy techniques like high-pressure NMR or IR to monitor the state of the catalyst complex in real-time.[12] A shift in the characteristic signals can indicate ligand degradation or the formation of inactive rhodium clusters.

  • Formation of Inactive Metal Clusters: Under certain conditions (e.g., low CO partial pressure, high temperature), the active mononuclear catalyst complex can agglomerate into inactive metallic clusters.[13]

    • Diagnostic Protocol: Analyze catalyst solution samples using techniques sensitive to nanoparticle formation, such as dynamic light scattering (DLS) or transmission electron microscopy (TEM), to check for the presence of clusters.

Solutions & Mitigation Strategies:

  • Feed Purification: Install guard beds (e.g., activated carbon, alumina) to remove poisons from the olefin and syngas feeds before they enter the reactor.

  • Inert Atmosphere: Ensure the process is run under strictly anaerobic conditions. Use high-purity nitrogen or argon for purging and maintain a slight positive pressure to prevent air ingress.

  • Catalyst Rejuvenation: For some deactivation pathways, in-situ rejuvenation is possible. For example, adding a controlled amount of a peroxide solution can sometimes break up inhibitory compounds and restore activity to a partially deactivated catalyst solution.[13]

  • Ligand Management: Maintain a sufficient excess of free ligand in the reaction medium. This helps to stabilize the active catalyst species and can mitigate deactivation caused by ligand loss.[11]

G cluster_causes Potential Causes cluster_diagnostics Diagnostic Steps cluster_solutions Solutions Problem Rapid Catalyst Deactivation Cause1 Feedstock Impurities (Sulfur, Peroxides) Problem->Cause1 Cause2 Ligand Degradation (Oxidation/Hydrolysis) Problem->Cause2 Cause3 Inactive Cluster Formation Problem->Cause3 Diag1 GC-MS Analysis of Feeds Cause1->Diag1 Verify Diag2 Operando Spectroscopy (NMR, IR) Cause2->Diag2 Monitor Diag3 DLS/TEM Analysis of Catalyst Solution Cause3->Diag3 Detect Sol1 Install Guard Beds Diag1->Sol1 Implement Sol2 Ensure Strict Anaerobic Conditions Diag2->Sol2 Implement Sol3 In-situ Rejuvenation (e.g., with Peroxide) Diag3->Sol3 Consider

Caption: Troubleshooting logic for hydroformylation catalyst deactivation.

Q2: The selectivity of our hydroformylation reaction is poor, leading to excessive olefin isomerization and hydrogenation byproducts. How can we improve the yield of the desired isononyl aldehyde?

A2: Poor selectivity results in yield loss and complicates downstream purification. The key is to control the reaction kinetics to favor hydroformylation over competing side reactions like isomerization and hydrogenation.[10][14]

Plausible Causes & Corrective Actions:

  • Incorrect Syngas (H₂:CO) Ratio: The partial pressures of hydrogen and carbon monoxide are critical. A high H₂:CO ratio can favor hydrogenation of the olefin to alkane, while a low ratio can promote isomerization.[14][15]

    • Corrective Action: The optimal H₂:CO ratio is typically between 1:1 and 2:1.[11] Adjust the syngas composition and use online gas analysis to maintain the target ratio throughout the batch or run.

  • High Reaction Temperature: While higher temperatures increase the reaction rate, they often do so at the expense of selectivity. Isomerization and hydrogenation pathways can become more prominent at elevated temperatures.[15]

    • Corrective Action: Methodically reduce the reactor temperature in 5°C increments to find the optimal balance between reaction rate and selectivity for your specific catalyst system.

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand coordinated to the metal center have a profound impact on selectivity. Bulky, electron-donating phosphine ligands generally favor the formation of the desired branched aldehyde in this process.

    • Corrective Action: If process parameters cannot resolve the issue, a change in ligand may be necessary. Consult literature and catalyst suppliers for ligands known to provide high selectivity for the hydroformylation of branched, internal olefins.

ParameterTypical RangeImpact on Selectivity
Temperature 80 - 140 °CHigher temps can decrease selectivity, favoring isomerization.
Pressure 10 - 50 barHigher pressure generally favors hydroformylation over isomerization.
H₂:CO Ratio 1:1 to 2:1High H₂ can lead to unwanted hydrogenation to alkanes.
Catalyst Conc. 0.01 - 0.1 wt%Affects rate more than selectivity, but must be optimized.
Ligand/Metal Ratio 5:1 to 100:1Higher excess ligand can improve stability and selectivity.
Caption: Key Hydroformylation Parameters and Their Effect on Selectivity.

Section 2: Aldehyde Oxidation Stage Troubleshooting

The oxidation of isononyl aldehyde to this compound is typically achieved using air or purified oxygen.[16][17] While seemingly simpler than hydroformylation, this step presents its own challenges related to reaction control, selectivity, and byproduct formation.

Q3: During the oxidation of isononyl aldehyde, we are observing the formation of colored byproducts and experiencing yield loss. What is causing this and how can it be prevented?

A3: The formation of colored impurities and byproducts during aldehyde oxidation often points to uncontrolled, radical-driven side reactions or over-oxidation.

Plausible Causes & Diagnostic Steps:

  • Over-Oxidation and C-C Bond Cleavage: Aggressive oxidation conditions (high temperature, high oxygen concentration) can lead to the cleavage of carbon-carbon bonds, forming shorter-chain carboxylic acids and other degradation products. This is a common cause of yield loss.

    • Diagnostic Protocol: Use GC analysis to quantify the amount of this compound versus lighter acid byproducts in your crude product stream. An increase in these lighter components confirms over-oxidation.

  • Formation of Peroxides and Esters: The reaction can sometimes stall at an intermediate peroxy acid stage or form undesirable ester byproducts.

    • Diagnostic Protocol: Titration methods can be used to detect the presence of residual peroxides in the crude product. NMR or GC-MS can identify the presence of isononyl isononanoate, an ester formed from a Tishchenko-type side reaction.

Solutions & Mitigation Strategies:

  • Controlled Oxygen Supply: Do not introduce a large excess of oxygen at the beginning of the reaction. Instead, feed oxygen or air into the reactor at a controlled rate that matches the reaction's consumption rate. This minimizes the concentration of dissolved oxygen and reduces uncontrolled side reactions.

  • Use of a Mild, Selective Oxidant: While air is cheapest, alternative, milder oxidizing agents can offer superior selectivity. A well-documented method for clean aldehyde-to-acid conversion uses Oxone (potassium peroxymonosulfate) in a solvent like DMF.[4][18] This avoids the use of heavy metals and often results in higher purity product.[19]

  • Temperature Management: Oxidation is highly exothermic. Ensure your reactor has adequate cooling capacity to maintain a stable temperature, typically in the range of 60-90°C. Runaway temperatures are a primary cause of byproduct formation.

Protocol: General Procedure for Oxone-Mediated Oxidation

This protocol provides a general, lab-scale method for clean aldehyde oxidation, which can be adapted for process development.[4][18]

  • Setup: In a temperature-controlled reactor, dissolve the isononyl aldehyde (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Oxidant Addition: Prepare a solution or slurry of Oxone (typically 1.5 to 2.0 equivalents) in the same solvent.

  • Reaction: Slowly add the Oxone solution to the aldehyde solution while maintaining the temperature at or below room temperature to control the exotherm.

  • Monitoring: Monitor the disappearance of the starting aldehyde using an appropriate technique like Thin Layer Chromatography (TLC) or GC.

  • Workup: Once the reaction is complete, quench by adding water. Extract the this compound product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acid, which can be further purified by distillation.[4]

Section 3: Purification & Final Product Quality

The final stage involves purifying the crude this compound to meet stringent quality specifications for applications like lubricants and cosmetics.[20]

Q4: Our final this compound product has a persistent color and fails to meet purity specifications after distillation. What are the likely residual impurities and how can we improve our purification process?

A4: Persistent color and low purity indicate that standard distillation is insufficient to remove certain byproducts or catalyst residues.

Plausible Causes & Corrective Actions:

  • Residual Metal Catalyst: Traces of rhodium or cobalt from the hydroformylation step can remain in the product, causing color and potentially catalyzing degradation over time.

    • Corrective Action: Before distillation, consider a targeted extraction or filtration step. Washing the crude acid with an aqueous solution of a mild chelating agent can help remove metal ions. Passing the crude product through a bed of activated carbon can also effectively adsorb colored impurities and metal residues.[4]

  • High-Boiling Byproducts: Aldol condensation products or heavy esters formed during the process may have boiling points close to that of this compound, making them difficult to separate by simple distillation.

    • Corrective Action: Optimize the distillation process. Switching from a simple distillation to a fractional distillation column with more theoretical plates can significantly improve separation efficiency. Operating the distillation under a deeper vacuum will lower the boiling points and can help prevent thermal degradation of the product.

  • Thermally Unstable Impurities: Some impurities may be stable at reaction temperatures but decompose in the distillation reboiler, creating color and new contaminants.

    • Corrective Action: Employ a gentler distillation method such as wiped-film or short-path distillation. These techniques minimize the residence time of the product at high temperatures, preventing thermal decomposition.

References

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Validation & Comparative

A Comparative Guide to Isononanoic and Neononanoic Acids in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isononanoic acid and neononanoic acid as precursors for high-performance polyol ester lubricants. The analysis is grounded in the structural characteristics of these acids and their resultant impact on lubricant performance, supported by established testing methodologies. This document is intended for researchers, scientists, and formulation experts in the lubricants industry.

Introduction: The Significance of Branched-Chain Carboxylic Acids in Synthetic Lubricants

The evolution of high-performance lubricants is intrinsically linked to the development of synthetic base stocks capable of withstanding extreme operating conditions. Polyol esters, a prominent class of synthetic lubricants, are synthesized through the esterification of polyhydric alcohols (polyols) with carboxylic acids.[1] The choice of the carboxylic acid is a critical determinant of the final lubricant's properties.[2]

This compound and neononanoic acid are both branched-chain C9 carboxylic acids that have emerged as key building blocks for these advanced lubricants.[3][4] Their branched structures are fundamental to achieving desirable low-temperature fluidity by disrupting the formation of crystalline structures that can cause lubricants to solidify.[3] However, the specific nature of their branching imparts distinct performance characteristics, particularly concerning thermal, oxidative, and hydrolytic stability.

Molecular Architecture: The Foundation of Performance Differences

While both this compound and neononanoic acid share the same chemical formula (C9H18O2), their isomeric structures are significantly different. This structural variance is the primary driver of their performance disparities when incorporated into polyol ester lubricants.

This compound is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (often exceeding 90%).[3] Its structure features methyl branches along the carbon chain.

Neononanoic Acid , in contrast, is characterized by a highly branched structure, specifically a quaternary alpha-carbon.[5] This "neo" structure provides significant steric hindrance around the carboxyl group.

Below is a visualization of the predominant isomers, illustrating the key structural differences.

G cluster_0 This compound (3,5,5-trimethylhexanoic acid) cluster_1 Neononanoic Acid (e.g., 6,6-dimethylheptanoic acid) Isononanoic_structure CH3-C(CH3)2-CH2-CH(CH3)-CH2-COOH Neononanoic_structure CH3-C(CH3)2-CH2-CH2-CH2-CH2-COOH

Caption: Molecular structures of predominant isomers of isononanoic and neononanoic acid.

The steric hindrance in neononanoic acid is the key to its enhanced stability. The bulky alkyl groups surrounding the ester linkage in the final polyol ester create a protective barrier, impeding the approach of water molecules and oxygen, which are the primary agents of hydrolytic and oxidative degradation, respectively.[5]

Comparative Performance Analysis

While direct, publicly available side-by-side comparative studies on lubricants formulated with this compound versus neononanoic acid are limited, the principles of their chemical structures allow for a well-founded comparison of their expected performance.[3] The following table summarizes the anticipated performance differences based on these structural characteristics.

Performance MetricThis compound-Based Polyol EstersNeononanoic Acid-Based Polyol EstersRationale for Performance Difference
Thermal & Oxidative Stability ExcellentSuperiorThe highly branched "neo" structure of neononanoic acid provides significant steric hindrance, protecting the ester linkage from oxidative attack at high temperatures.[3][6]
Hydrolytic Stability GoodExcellentThe steric hindrance in neononanoic acid esters physically impedes the approach of water molecules, significantly slowing down the hydrolysis process.[5]
Low-Temperature Fluidity (Pour Point) ExcellentExcellentBoth acids have branched structures that disrupt crystal packing, leading to very low pour points.[3]
Viscosity Index (VI) Very GoodVery GoodBoth contribute to a high viscosity index, indicating a low change in viscosity with temperature fluctuations.
Lubricity ExcellentExcellentThe ester functionality in both provides excellent lubricity through polar interactions with metal surfaces.

Experimental Protocols for Performance Evaluation

To empirically validate the performance of lubricants derived from isononanoic and neononanoic acids, a suite of standardized tests must be employed. The following sections detail the methodologies for key performance indicators.

Synthesis of Polyol Esters: A Comparative Approach

A foundational experiment involves the synthesis of polyol esters from both acids under identical conditions to ensure a valid comparison. A common approach is the esterification of a polyol, such as trimethylolpropane (TMP), with each acid.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Reactants Trimethylolpropane (TMP) Isononanoic or Neononanoic Acid p-Toluenesulfonic Acid (Catalyst) Toluene (Solvent) Process Heat to reflux (120-140°C) Azeotropic removal of water via Dean-Stark trap Reaction monitoring Reactants->Process Esterification Products Trimethylolpropane Tri-isononanoate or Trimethylolpropane Tri-neononanoate Water (byproduct) Process->Products Completion

Caption: Workflow for the synthesis of trimethylolpropane (TMP) esters.

Protocol:

  • Charge a reaction flask equipped with a stirrer, thermometer, and Dean-Stark apparatus with trimethylolpropane, the chosen nonanoic acid (isononanoic or neononanoic), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux, typically between 120-140°C.

  • Continuously remove the water that forms as a byproduct of the esterification reaction via the Dean-Stark trap.

  • Monitor the reaction's progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Upon completion, cool the mixture and neutralize the catalyst.

  • Purify the resulting polyol ester through washing and vacuum distillation.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is a dimensionless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

G cluster_0 Measurement cluster_1 Reference Data cluster_2 Calculation Measure_Viscosity Measure Kinematic Viscosity at 40°C (U) Measure Kinematic Viscosity at 100°C (Y) (ASTM D445) Reference From ASTM D2270 tables, based on Y: Determine L (viscosity at 40°C for VI=0 oil) Determine H (viscosity at 40°C for VI=100 oil) Measure_Viscosity->Reference Calculate_VI VI = [(L - U) / (L - H)] * 100 Reference->Calculate_VI

Caption: Workflow for Viscosity Index determination (ASTM D2270).

Protocol:

  • Determine the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.[7][8]

  • Let the kinematic viscosity at 40°C be U and at 100°C be Y.

  • Using the value of Y, find the corresponding values for L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0, and H is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same viscosity at 100°C as the test sample.[9]

  • Calculate the Viscosity Index using the formula: VI = [(L - U) / (L - H)] * 100.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow.

G cluster_0 Preparation cluster_1 Cooling & Observation cluster_2 Determination Preparation Heat sample to specified temperature to dissolve waxes Pour into test jar Cooling Cool sample at a specified rate in a cooling bath Examine for movement at 3°C intervals Preparation->Cooling Determination Record the temperature at which no movement is observed Pour Point = Recorded Temperature + 3°C Cooling->Determination

Caption: Workflow for Pour Point determination (ASTM D97).

Protocol:

  • Pour the sample into a test jar to the marked level.

  • Preheat the sample to a specified temperature to ensure all wax crystals are dissolved.[3]

  • Cool the sample at a controlled rate in a cooling bath.

  • At each 3°C interval, remove the jar and tilt it to ascertain whether the oil moves.

  • The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is reported as 3°C above the temperature at which the sample ceased to flow.[3]

Flash Point (ASTM D92)

The flash point is the lowest temperature at which the vapors of the lubricant will ignite for a moment when an ignition source is passed over it.

G cluster_0 Setup cluster_1 Heating & Testing cluster_2 Determination Setup Fill Cleveland Open Cup with sample to the fill line Insert thermometer Heating Heat sample at a controlled rate Pass a test flame across the cup at regular temperature intervals Setup->Heating Determination Record the temperature at which a flash is first observed Heating->Determination

Caption: Workflow for Flash Point determination (ASTM D92).

Protocol:

  • Fill the Cleveland Open Cup with the lubricant sample to the specified level.

  • Heat the sample at a slow, constant rate.[6]

  • At specified temperature intervals, pass a small flame across the surface of the liquid.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a flash appears.[10]

Hydrolytic Stability (ASTM D2619)

This test method evaluates the resistance of the lubricant to decomposition in the presence of water.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Preparation Add 75 mL of lubricant, 25 mL of water, and a copper test strip to a pressure beverage bottle Incubation Cap the bottle and place in an oven at 93°C Rotate for 48 hours Preparation->Incubation Analysis Measure acid number of the lubricant and water layers Measure weight loss of the copper strip Observe appearance of the copper strip Incubation->Analysis

Caption: Workflow for Hydrolytic Stability determination (ASTM D2619).

Protocol:

  • Place 75 mL of the lubricant, 25 mL of water, and a polished copper strip into a pressure beverage bottle.[11]

  • Cap the bottle and place it in an oven at 93°C for 48 hours, rotating it continuously.[11]

  • After the test period, cool the bottle and separate the oil and water layers.

  • Measure the acidity of both the oil and water layers.

  • Measure the weight loss of the copper strip and note any changes in its appearance. A lower acid number and minimal change in the copper strip indicate better hydrolytic stability.[12]

Conclusion: Selecting the Optimal Acid for High-Performance Applications

The choice between this compound and neononanoic acid for the synthesis of polyol ester lubricants depends on the specific performance requirements of the end application.

  • This compound is a well-established and widely used building block that provides excellent overall performance, particularly in terms of low-temperature fluidity and good thermal stability.[2] It is a reliable choice for many high-performance lubricant applications.

  • Neononanoic acid , due to its unique highly branched structure, offers a distinct advantage in applications where exceptional thermal, oxidative, and hydrolytic stability are paramount.[3] The steric hindrance provided by its "neo" structure translates to longer lubricant life and enhanced protection in the most demanding environments, such as high-temperature aviation turbine oils and refrigeration lubricants for next-generation systems.[5]

For researchers and formulators, the slightly higher cost of neononanoic acid may be justified by the significant performance gains in stability for mission-critical applications. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to quantify these performance differences and make an informed selection based on empirical data.

References

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  • Kinematic Viscosity (Astm D-445) : Lube Expert Prepared By: Approved By: Page-1of1 | PDF. Scribd. Available from: [Link]

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A Comparative Technical Analysis of Isononanoic Acid and Pelargonic Acid as Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fatty Acids in Weed Management

In the ongoing search for effective and environmentally conscious herbicidal agents, fatty acids have emerged as a significant class of bio-herbicides. These compounds offer a distinct mode of action compared to many synthetic herbicides, providing rapid, non-selective, contact-based weed control. Among the most prominent are C9 fatty acids, which exist in different isomeric forms. This guide provides a detailed comparative analysis of two such isomers: pelargonic acid (n-nonanoic acid), a straight-chain fatty acid, and isononanoic acid, its branched-chain counterpart. While often grouped together due to their similar carbon backbone, their structural differences warrant a closer examination of their respective physicochemical properties and herbicidal performance.

Pelargonic acid, naturally found as esters in plants like geraniums (Pelargonium), is the most well-studied and commercially available fatty acid herbicide.[1][2] this compound, typically a synthetic mixture of isomers like 3,5,5-trimethylhexanoic acid, is also utilized for its herbicidal properties, functioning through a similar mechanism.[1][3] This guide will dissect their mechanisms, compare their efficacy based on available data, and provide robust experimental protocols for their direct comparison, offering a comprehensive resource for researchers in agrochemical development.

Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between pelargonic acid and this compound lies in their molecular structure. Pelargonic acid possesses a linear, nine-carbon chain, whereas this compound features a branched structure.[4] This seemingly minor variation influences their physical properties, which can impact formulation, environmental fate, and interaction with plant cuticles.

PropertyPelargonic Acid (n-Nonanoic Acid)This compound (Branched Isomers)Reference(s)
Chemical Formula C₉H₁₈O₂C₉H₁₈O₂[5]
Molecular Weight 158.24 g/mol 158.24 g/mol [5]
Structure CH₃(CH₂)₇COOH (Straight-chain)Mixture of branched isomers (e.g., 3,5,5-trimethylhexanoic acid)[4][5]
Appearance Oily, colorless liquidClear, colorless liquid[5]
Odor Unpleasant, rancidFaint[5]
Water Solubility Nearly insolubleSparingly soluble[5]
Solubility Soluble in chloroform, etherMiscible with organic solvents[5]
Boiling Point ~253-254 °C~253 °C[1]
Melting Point ~12.5 °C~ -70 °C[5]

Herbicidal Mechanism of Action: A Shared Pathway of Disruption

Both this compound and pelargonic acid function as fast-acting, non-selective, contact herbicides.[5][6] They do not exhibit systemic activity, meaning they do not translocate within the plant and only damage the tissues they directly contact.[2] Their primary mode of action is the rapid destruction of cell membranes.[5]

The herbicidal process unfolds in a sequence of events:

  • Cuticle Penetration: The fatty acid first strips the waxy outer cuticle of the plant's leaves.[3]

  • Cell Membrane Disruption: It then penetrates the cell wall and disrupts the integrity of the cell membrane, causing a loss of cellular compartmentalization.[1][3]

  • Rapid Cell Leakage: This disruption leads to rapid leakage of cell contents and a decrease in intracellular pH.[1]

  • Desiccation and Necrosis: The uncontrolled water loss results in rapid dehydration (desiccation) of the plant tissues. This, combined with light-driven peroxidative activity, leads to cell death and visible necrosis, often described as a "burn-down" effect.[2][5][6]

This entire process is remarkably swift, with visible damage such as wilting and browning appearing within hours of application, particularly in warm, sunny conditions.[7]

Fatty_Acid_Herbicide_MoA cluster_plant Plant Leaf Cross-Section Cuticle Waxy Cuticle CellWall Cell Wall Disruption Membrane Disruption & Increased Permeability Cuticle->Disruption 2. Intercalation CellMembrane Cell Membrane Cytoplasm Cytoplasm Herbicide Fatty Acid Herbicide (Isononanoic or Pelargonic Acid) Herbicide->Cuticle 1. Penetration Leakage Rapid Cell Leakage (Water & Ions) Disruption->Leakage 3. Consequence Desiccation Tissue Desiccation & Necrosis (Burn-down) Leakage->Desiccation 4. Final Result

Caption: Mechanism of action for fatty acid herbicides.

Comparative Herbicidal Performance

While both acids share a mechanism, their efficacy can be influenced by weed species, growth stage, application rate, and environmental conditions. Direct comparative studies are limited in publicly available literature; however, a performance profile can be synthesized from existing research on pelargonic acid, which is often considered representative for nonanoic acids in general.

Performance MetricPelargonic Acid (n-Nonanoic Acid)This compoundReference(s)
Speed of Action Very fast; visible effects within hours.[6]Fast; functions as a burn-down herbicide.[3][8]
Selectivity Non-selective; damages most green tissue it contacts.Non-selective.[3]
Efficacy on Grasses Generally less sensitive; often requires higher doses or repeated applications for control.[2][9]Efficacy data is less specific, but as a non-selective herbicide, it is expected to have activity.[3]
Efficacy on Broadleaves Variable sensitivity. Some species like Conyza sumatrensis and Solanum nigrum are more sensitive than others like Portulaca oleracea.[2][9]Used to prevent the growth of broadleaf weeds.[3]
Effect of Growth Stage Most effective on young, small weeds. Mature or established weeds may regrow from roots or protected meristems.Assumed to be most effective on younger weeds due to contact-only action.[3]
Influence of Temperature Efficacy is increased at higher temperatures.[2]Not specified, but likely similar due to the desiccation mechanism.
Soil Activity No soil activity; rapidly biodegrades.[10]Generally considered biodegradable.[11]

Formulation and Application Considerations

The efficacy of fatty acid herbicides is highly dependent on their formulation. As they have low water solubility, they are typically formulated as emulsifiable concentrates (EC) that are diluted in water before application.[12][13]

  • Adjuvants and Surfactants: The inclusion of emulsifiers and surfactants is critical to ensure the herbicide properly mixes with water and effectively wets the leaf surface, which is crucial for a contact herbicide.

  • Co-formulations: Pelargonic acid is sometimes formulated with other herbicides, such as glyphosate. In such mixtures, the pelargonic acid provides rapid visual burn-down, while the systemic glyphosate ensures complete kill and prevents regrowth.[14]

  • Application Volume: High spray volumes are generally recommended to ensure thorough coverage of all weed foliage, as any missed parts will remain unaffected.

Environmental Profile and Safety

One of the primary advantages of fatty acid herbicides is their favorable environmental profile compared to many synthetic alternatives.

  • Biodegradability: Both pelargonic and this compound are readily biodegradable and break down rapidly in soil and water, preventing accumulation in the environment.[4][10]

  • Toxicity: They exhibit little to no toxicity to non-target organisms such as birds, fish, and honeybees when used according to label directions.[10]

  • Human Safety: The main hazard associated with these acids is irritation. They are classified as skin and eye irritants, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling and application.[3][9][10]

Experimental Protocol: Head-to-Head Efficacy Assessment

To address the scarcity of direct comparative data, the following protocol outlines a robust methodology for evaluating the relative herbicidal efficacy of this compound and pelargonic acid.

Objective: To determine and compare the phytotoxic efficacy (ED₅₀ - effective dose for 50% response) of this compound and pelargonic acid on selected monocot and dicot weed species.

1. Plant Material and Growth Conditions:

  • Weed Species: Select at least one monocot (e.g., Lolium rigidum - rigid ryegrass) and one dicot (e.g., Amaranthus retroflexus - redroot pigweed) species.
  • Propagation: Sow seeds in pots (10 cm diameter) filled with a standard greenhouse potting mix. Thin seedlings to three uniform plants per pot after emergence.
  • Growth Environment: Maintain plants in a controlled environment greenhouse with a 16:8 hour light:dark photoperiod, temperature of 25±2°C, and relative humidity of 60-70%. Water as needed.
  • Treatment Stage: Apply herbicides when plants reach the 3-4 true leaf stage.

2. Herbicide Formulation and Application:

  • Stock Solutions: Prepare stock solutions of this compound and pelargonic acid in a suitable solvent and surfactant system to create stable emulsifiable concentrates. A non-ionic surfactant at 0.25% (v/v) is recommended.
  • Dose Range: For each acid, prepare a series of 6-8 dilutions in deionized water to achieve a range of application rates (e.g., 0, 2500, 5000, 10000, 20000, 40000 g a.i. ha⁻¹). The range should be determined from preliminary tests to bracket a 0% to 100% injury response. An untreated control (water + surfactant only) must be included.
  • Application: Use a laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of 200 L/ha at a constant pressure.

3. Experimental Design and Data Collection:

  • Design: Arrange the pots in a completely randomized design (CRD). Each treatment (herbicide type x dose) should have at least four replicate pots.
  • Visual Injury Assessment: Rate phytotoxicity at 1, 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
  • Biomass Reduction: At 14 DAT, harvest the above-ground biomass from each pot. Determine the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

4. Data Analysis:

  • Biomass Conversion: Express the fresh and dry weight data as a percentage of the untreated control.
  • Dose-Response Analysis: Analyze the visual injury and biomass reduction data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED₅₀ values for each herbicide on each species.
  • Statistical Comparison: Use the calculated ED₅₀ values and their confidence intervals to statistically compare the efficacy of this compound and pelargonic acid.

// Nodes A[label="1. Plant Propagation\n(Monocot & Dicot Weeds)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; B[label="2. Greenhouse Growth\n(3-4 Leaf Stage)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; C [label="3. Herbicide Preparation\n(Dose-Response Series for each acid)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; D [label="4. Herbicide Application\n(Track Sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; E [label="5. Data Collection", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; F [label="Visual Injury Rating\n(1, 3, 7, 14 DAT)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", shape=ellipse]; G [label="Biomass Harvest\n(14 DAT)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", shape=ellipse]; H [label="6. Dose-Response Analysis\n(Calculate ED50)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; I[label="7. Comparative Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges A -> B; B -> D; C -> D; D -> E; E -> F; E -> G; F -> H; G -> H; H -> I; }

Caption: Workflow for comparative efficacy testing.

Conclusion

This compound and pelargonic acid are potent, non-selective contact herbicides that operate through the same primary mechanism: rapid disruption of plant cell membranes leading to tissue desiccation. Their main distinction lies in their isomeric structure—branched-chain versus straight-chain—which influences their physical properties but does not appear to fundamentally alter their herbicidal mode of action based on current literature. Pelargonic acid is well-documented to be a fast-acting herbicide with variable efficacy depending on weed species and a favorable environmental profile. While this compound is used for the same purpose, publicly available, direct comparative performance data is lacking.

For researchers and developers, both compounds represent valuable tools in the formulation of bio-herbicides. The key to optimizing their performance lies in advanced formulation science and understanding their efficacy across a broader range of weed species and environmental conditions. The provided experimental protocol offers a clear pathway for generating the critical data needed to directly compare these isomers and elucidate any subtle performance differences that may arise from their structural divergence. Such research is essential for the continued development of effective and sustainable weed management strategies.

References

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  • Ataman Kimya. (n.d.). This compound. atamankimya.com. [Link]

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  • Loddo, D., et al. (2020). Flaming, Glyphosate, Hot Foam and Nonanoic Acid for Weed Control: A Comparison. MDPI. [Link]

  • Ataman Kimya. (n.d.). This compound ( IZONONANOIK ASIT ). atamankimya.com. [Link]

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  • JYT Chemical. (n.d.). This compound. jytchemical.com. [Link]

  • Muñoz, M., et al. (2020). Phytotoxic Effects of Three Natural Compounds: Pelargonic Acid, Carvacrol, and Cinnamic Aldehyde, against Problematic Weeds in Mediterranean Crops. MDPI. [Link]

  • Loddo, D., et al. (2023). Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. MDPI. [Link]

  • Travlos, I., et al. (2020). The Herbicidal Potential of Different Pelargonic Acid Products and Essential Oils against Several Important Weed Species. Semantic Scholar. [Link]

  • Loddo, D., et al. (2023). Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. ResearchGate. [Link]

  • Savage, S., & Zomer, P. (n.d.). THE USE OF PELARGONIC ACID AS A WEED MANAGEMENT TOOL. Mycogen Corporation. [Link]

  • Ataman Kimya. (n.d.). This compound. atamankimya.com. [Link]

  • Specialist Sales. (n.d.). Slasher Organic Weedkiller (Nananoic Acid). specialistsales.com.au. [Link]

  • Ataman Kimya A.Ş. (n.d.). This compound. atamankimya.com. [Link]

  • European Patent Office. (2016). EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS.
  • Ataman Kimya. (n.d.). ISONONANIC ACID. atamankimya.com. [Link]

  • European Patent Office. (2013). EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS - EP 2877003 B1. Googleapis.com. [Link]

  • Isatis. (n.d.). This compound. isatis.co. [Link]

  • Ciriminna, R., et al. (2019). Herbicides based on pelargonic acid: Herbicides of the bioeconomy. qualitas1998.net. [Link]

  • Good Grow. (n.d.). Will Pelargonic Acid Kill Weeds? Is it eco-friendly? goodgrow.co.uk. [Link]

  • Regulations.gov. (2019). Pelargonic Acid Human Health and Ecological Draft Risk Assessment. regulations.gov. [Link]

  • Eureka! (2016). Does that new, fast acting, ready-to-use, garden herbicide really work? eurekapl.com.au. [Link]

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A Comparative Performance Analysis: Isononanoic Acid Esters vs. Traditional Mineral Oils

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the performance characteristics of isononanoic acid esters and traditional mineral oils. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical differences that dictate performance in critical applications, supported by standardized experimental evidence.

Introduction: A Tale of Two Chemistries

The performance of any fluid, whether used as a lubricant, a cosmetic emollient, or a pharmaceutical excipient, is fundamentally linked to its molecular structure. This guide examines two distinct classes of oils: traditional mineral oils and synthetic this compound esters.

Traditional Mineral Oils: Derived from the atmospheric distillation of crude petroleum, mineral oils are a complex mixture of hydrocarbons, including paraffinic, naphthenic, and aromatic compounds.[1][2] Their composition is inherently variable, containing impurities like sulfur and paraffins that can negatively impact performance, leading to decomposition, sludge formation, and reduced efficacy over time.[1][3] While cost-effective and widely used for general-purpose applications, their performance envelope is often limited, particularly under extreme thermal or mechanical stress.[1][4]

This compound Esters: In contrast, this compound esters are synthetic fluids, typically polyol esters, engineered through controlled chemical reactions.[3][5] this compound, a branched-chain C9 fatty acid, serves as a key building block.[5] This synthetic pathway results in a pure, consistent molecular structure, free from the impurities found in mineral oils.[3] The unique branched-chain structure of this compound imparts significant inherent advantages, including superior thermal stability and lubricity.[3][6]

The fundamental structural differences are visualized below.

G cluster_0 This compound Ester (Simplified Structure) cluster_1 Traditional Mineral Oil ester Consistent Branched Structure (e.g., Neopentyl Glycol Diisononanoate) mo Complex Mixture: - Paraffins (Linear) - Naphthenes (Cyclic) - Aromatics - Impurities (Sulfur, etc.)

Caption: Molecular architecture: this compound Ester vs. Mineral Oil.

Quantitative Performance Comparison

The following table summarizes the key performance differences between this compound-based esters and traditional mineral oils, based on typical industry data derived from standardized testing.

Performance MetricThis compound-Based EstersTraditional Mineral OilsRationale for Performance Difference
Viscosity Index (VI) Excellent (140-160)[3]Fair to Good (90-110)[3]The stable, engineered structure of esters results in less viscosity change with temperature.[7]
Thermal & Oxidative Stability Excellent[3][7]Fair[1][3]Ester bonds are more resistant to thermal degradation than the varied hydrocarbon bonds in mineral oil.[7][8]
Flash Point Very Good (> 220°C)[3]Good (> 200°C)[3]Higher molecular weight and purity of esters lead to lower volatility.[8][9]
Wear Protection Excellent[3]Good[3]The polar nature of esters provides strong film adhesion to metal surfaces, reducing friction.
Biodegradability Good (Readily/Inherently)[3]Poor[2][3]Ester linkages are susceptible to hydrolysis and microbial cleavage, unlike mineral oil's hydrocarbon backbone.
Water Separability (Demulsibility) GoodFair to GoodEsters' polarity can attract water, but formulations can be optimized for rapid separation.

Deep Dive: Key Performance Metrics & Experimental Validation

This section details the causality behind the performance differences and outlines the standardized protocols used for their validation.

A primary function of these fluids is to minimize friction and wear between moving surfaces. This compound esters typically exhibit superior performance due to the polarity of the ester molecules, which promotes strong adhesion to metal surfaces, creating a resilient lubricating film.

Causality: The oxygen atoms in the ester linkage create a slight polar charge, attracting the molecules to metallic surfaces. This results in a durable film that is more resistant to being squeezed out under high pressure compared to the non-polar hydrocarbons in mineral oil.

Experimental Protocol: ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test is a cornerstone for evaluating the anti-wear properties of a lubricant under sliding contact.[10][11] Its simplicity and cost-effectiveness make it a standard for screening and quality control.[12]

  • Principle: A single steel ball is rotated under a defined load against three stationary steel balls immersed in the test fluid.[10][12][13] The degree of wear is quantified by measuring the average diameter of the wear scars on the three stationary balls after the test.[10] A smaller wear scar indicates superior wear protection.[13][14]

  • Step-by-Step Methodology:

    • Setup: Three 12.7 mm diameter steel balls are clamped into a test cup, and the test lubricant is added to cover them. A fourth steel ball is placed on top.[12]

    • Test Conditions: The apparatus is brought to the test temperature (typically 75°C).[14] A specified load (e.g., 15 kgf or 40 kgf) is applied.[14]

    • Operation: The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes).[10][14]

    • Measurement: After the test, the three stationary balls are cleaned, and the resulting wear scars are measured under a microscope.[11][14]

    • Reporting: The average diameter of the three wear scars is reported in millimeters.

G cluster_workflow ASTM D4172 Workflow prep 1. Assemble Balls & Add Lubricant condition 2. Set Temperature (e.g., 75°C) & Load (e.g., 40 kgf) prep->condition run 3. Rotate Top Ball (1200 rpm, 60 min) condition->run clean 4. Disassemble & Clean Balls run->clean measure 5. Measure Wear Scars (Microscope) clean->measure report 6. Report Average Scar Diameter (mm) measure->report

Caption: Standard workflow for the ASTM D4172 Four-Ball Wear Test.

Thermal stability is critical, especially in applications involving heat. A fluid's volatility is assessed by its flash point—the lowest temperature at which its vapors will ignite with a flame source.[15]

Causality: The strong, uniform covalent bonds within the synthesized ester molecules require more energy to break compared to the weaker bonds and volatile, low-molecular-weight fractions present in mineral oil.[7] This results in higher thermal stability and a higher flash point for esters, indicating greater safety in high-temperature applications.[8][16]

Experimental Protocol: ASTM D92 - Flash and Fire Points by Cleveland Open Cup (COC) Tester

This method is widely used to determine the flammability characteristics of petroleum products with flash points above 79°C.[17][18]

  • Principle: The sample is heated in an open cup at a controlled rate.[9][19] A small test flame is passed across the surface of the liquid periodically. The flash point is the temperature at which a brief flash occurs upon application of the flame.[9][17]

  • Step-by-Step Methodology:

    • Sample Preparation: Fill the clean Cleveland Open Cup with the sample fluid up to the marked line.[19]

    • Heating: Begin heating the sample at a steady rate, typically 5 to 6°C per minute.[19]

    • Flame Application: As the temperature rises, periodically pass the test flame across the top of the cup.

    • Flash Point Detection: The temperature at which the vapors above the liquid ignite in a brief flash is recorded as the flash point.[15][19]

    • Fire Point Detection (Optional): Heating is continued until the test flame ignites the vapors and they sustain burning for at least 5 seconds. This temperature is the fire point.[9][15]

    • Correction: The observed temperatures are corrected for barometric pressure.

Environmental fate is a significant consideration in modern material science. "Readily biodegradable" is a classification for substances that degrade by more than 60% within a 28-day window in a standardized test.[20][21]

Causality: The ester linkages (-COO-) in this compound esters are susceptible to hydrolysis and enzymatic attack by microorganisms, breaking them down into the constituent alcohol and carboxylic acid, which can then be further metabolized. The carbon-carbon backbone of mineral oil is far more resistant to microbial degradation.[2]

Experimental Protocol: OECD 301B / ASTM D5864 - CO₂ Evolution Test

These methods are considered the gold standard for determining the ultimate aerobic biodegradability of chemical substances.[22][23][24] They measure the conversion of a substance's organic carbon to CO₂ by microorganisms over time.[25][26]

  • Principle: The test substance is exposed to an inoculum (e.g., activated sludge from a wastewater treatment plant) in a mineral medium.[20][22] The mixture is aerated with CO₂-free air in a closed system. As microorganisms biodegrade the substance, they produce CO₂, which is trapped in an absorption solution (e.g., barium hydroxide or sodium hydroxide) and quantified.[25]

  • Step-by-Step Methodology:

    • Vessel Setup: Prepare sealed vessels containing a defined mineral medium, the test substance (at a known carbon concentration), and the microbial inoculum.[20]

    • Control Groups: Run parallel vessels including:

      • Blank Control: Inoculum only (to measure endogenous CO₂ production).[21]

      • Reference Control: A readily biodegradable substance like sodium benzoate (to verify inoculum activity).[21]

    • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[27] Continuously purge the vessels with CO₂-free air.

    • CO₂ Measurement: Pass the effluent air from each vessel through a CO₂ absorption trap. Periodically, quantify the trapped CO₂ via titration or with an inorganic carbon analyzer.[25]

    • Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂), which is based on its elemental composition.

G cluster_workflow OECD 301B / ASTM D5864 Workflow setup 1. Prepare Bioreactor (Medium + Inoculum + Test Substance) aerate 2. Aerate with CO₂-Free Air setup->aerate incubate 3. Incubate for 28 Days in Dark at Constant Temp. aerate->incubate trap 4. Trap Evolved CO₂ in Absorption Solution incubate->trap Microbial Respiration quantify 5. Periodically Quantify Trapped CO₂ (e.g., Titration) trap->quantify calculate 6. Calculate % Biodegradation vs. Theoretical Maximum quantify->calculate

Caption: Workflow for assessing biodegradability via CO₂ evolution.

Conclusion: Selecting the Right Fluid for the Application

The choice between this compound esters and traditional mineral oils is a clear example of precision engineering versus a bulk commodity.

  • Traditional Mineral Oils remain a viable, low-cost option for non-critical, standard-temperature applications where high performance and environmental compatibility are not primary drivers.[1][4] Their limitations stem directly from their impure and varied chemical composition.[1]

  • This compound Esters represent a superior performance class. Their synthetic purity and engineered branched structure provide significant advantages in thermal stability, lubricity, and biodegradability.[3][7] For demanding applications in research, pharmaceuticals, and high-performance industrial settings where reliability, safety, and environmental profile are paramount, this compound esters are the scientifically sound choice. The initial cost premium is often justified by extended equipment life, reduced maintenance, and a lower environmental impact.

References

  • Title: ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid Source: Rtec Instruments URL: [Link]

  • Title: Test Procedure For The ASTM D92 Source: Scribd URL: [Link]

  • Title: Mineral Oil, what is it and when to use it Source: Interlub URL: [Link]

  • Title: Flash Point Testing: A Comprehensive Guide Source: Precision Lubrication Magazine URL: [Link]

  • Title: D92 Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester Source: ASTM International URL: [Link]

  • Title: The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test Source: Valorem Chemicals Pty Ltd URL: [Link]

  • Title: Wear Preventive Characteristics Source: Savant Labs URL: [Link]

  • Title: Lab Testing Video ASTM D92 Source: YouTube URL: [Link]

  • Title: ASTM D92: Flash AND Fire Points, Cleveland Open Cup Source: Petrolube.com URL: [Link]

  • Title: Types of OECD 301 Biodegradation Tests Source: Aropha URL: [Link]

  • Title: ASTM D4172: Four Ball Wear of Oil @ 1 hr. Source: Petrolube.com URL: [Link]

  • Title: OECD 301B - Biodegradation Test - CO2 Evolution Source: Situ Biosciences URL: [Link]

  • Title: OECD 301B Biodegradation Test - CO2 Evolution Test Source: Microbe Investigations URL: [Link]

  • Title: What is Mineral Oil: Industrial Use and Benefits Source: Asmira Group URL: [Link]

  • Title: Mineral oil Source: Wikipedia URL: [Link]

  • Title: Tribological Testing by 4 Ball Methods Source: Nye Lubricants URL: [Link]

  • Title: Mineral oils: physical properties and industrial applications Source: Mascherpa URL: [Link]

  • Title: COMPARISON OF SYNTHETIC AND NATURAL ESTERS WITH FOCUS ON THERMAL ASPECTS OF INSULATION SYSTEMS Source: IEEE Xplore URL: [Link]

  • Title: Performance Enhancement of Aged Mineral Oil by Blending Synthetic Ester for Transformer Insulation Applications Source: MDPI URL: [Link]

  • Title: this compound Source: atamankimya.com URL: [Link]

  • Title: Ester vs Mineral Lubricants: Which Is Right for High-Temperature Chains? Source: Teflube URL: [Link]

  • Title: this compound Source: Ataman Kimya A.Ş. URL: [Link]

  • Title: Thermal properties of a mixture of mineral oil and synthetic ester in terms of its application in the transformer Source: ResearchGate URL: [Link]

  • Title: Synthetic and Natural Ester Fluids: What Sets Them Apart? Source: INVEXOIL URL: [Link]

  • Title: Biodegradation Tests for Poorly-Soluble Compounds Source: ECETOC URL: [Link]

  • Title: Test No. 301: Ready Biodegradability Source: OECD URL: [Link]

  • Title: this compound Source: Forge Chemicals (PTY) Ltd URL: [Link]

  • Title: ISO 12937 Source: ISO URL: [Link]

  • Title: EN ISO 12937:2000 - Petroleum products - Determination of water Source: iTeh Standards URL: [Link]

  • Title: ISO 12937 Petroleum Products - Determination of Water - Coulometric Karl Fischer Titration Method Source: EUROLAB URL: [Link]

  • Title: ISONONANIC ACID Source: Ataman Kimya URL: [Link]

  • Title: this compound Source: Isatis URL: [Link]

  • Title: Biodegradability of Bio-Ultimax Hydraulic Fluids Source: Renewable Lubricants URL: [Link]

  • Title: EN ISO 12937 Petroleum Products, Water Determination, Coulometric Karl Fischer Titration Method Source: EUROLAB URL: [Link]

  • Title: Biodegradability Summary Source: Renewable Lubricants URL: [Link]

  • Title: ASTM D5864 - Lubricant Biodegradation Test Source: Situ Biosciences URL: [Link]

  • Title: ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants Source: RespirTek, Inc. URL: [Link]

  • Title: Water Separability Tester Source: Koehler Instrument Company, Inc. URL: [Link]

  • Title: A review on critical evaluation of natural ester vis-a-vis mineral oil insulating liquid for use in transformers: Part 1 Source: ResearchGate URL: [Link]

  • Title: ASTM D5864: Biodegradability of Lubricants by CO2 Evolution Source: Aropha URL: [Link]

  • Title: A Tale of Two Esters – Why the Natural One is the Better Dielectric Fluid Source: Cargill URL: [Link]

  • Title: Comparison of mineral oil and esters as cooling liquids in high voltage transformer in aspect of environment protection Source: ResearchGate URL: [Link]

  • Title: Eco-Friendly Ester Fluid for Power Transformers versus Mineral Oil: Design Considerations Source: PSE Community.org URL: [Link]

  • Title: Case 1-mineral oil versus ester: comparison. Source: ResearchGate URL: [Link]

  • Title: A COMPARATIVE AGING STUDY OF VARIOUS COMMERCIAL BIODEGRADABLE INSULATION FLUIDS Source: ePrints Soton URL: [Link]

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Navigating the Analytical Maze: An Inter-laboratory Comparison of Isononanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isononanoic Acid

This compound, a nine-carbon branched-chain carboxylic acid, is a critical component in a diverse range of industrial applications, from high-performance synthetic lubricants and corrosion inhibitors to plasticizers and paint driers.[1] Its unique branched structure imparts desirable properties such as thermal stability and low volatility.[1] For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is paramount for quality control, formulation optimization, and understanding its metabolic fate. This guide provides an in-depth, objective comparison of the two primary analytical methodologies for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is synthesized from established analytical protocols and method validation studies to provide a comprehensive overview of their performance, empowering you to make informed decisions for your analytical needs.

The Analytical Crossroads: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for this compound analysis hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and desired sample throughput. Due to its polarity, direct analysis of this compound by GC can be challenging, often necessitating a derivatization step to enhance volatility and improve chromatographic peak shape.[2][3] Conversely, LC-MS/MS can often analyze the acid directly, though derivatization may still be employed to boost sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is a key sample preparation step. This process chemically modifies the analyte to increase its volatility, making it amenable to gas-phase separation. Common derivatization strategies include silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, or esterification to form a more volatile ester.[2][3]

The primary advantage of GC-MS lies in its high chromatographic resolution, which allows for the separation of complex mixtures of isomers. When coupled with a mass spectrometer, it provides high sensitivity and selectivity, particularly when operating in Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Powerhouse

LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase chromatography is a common separation technique. While direct analysis is often feasible, derivatization can significantly enhance ionization efficiency and, consequently, sensitivity, especially in complex biological matrices. A common derivatization agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (3-NPH).[4][5]

The major strengths of LC-MS/MS are its high sensitivity, specificity, and applicability to a broad range of analytes without the absolute requirement for derivatization. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, minimizing interferences from the sample matrix.

Quantitative Performance: A Head-to-Head Comparison

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 85-115%80-110%
Limit of Detection (LOD) Low ng/mL to µg/mL rangeµg/mL to mg/mL range (can be improved with derivatization)
Limit of Quantification (LOQ) Low µg/mL rangeµg/mL to mg/mL range (can be improved with derivatization)

Experimental Workflows: From Sample to Signal

The following diagram illustrates a generalized workflow for the quantification of this compound, highlighting the key stages from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Receipt (e.g., Lubricant, Biological Fluid) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional for LC, Mandatory for GC) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Volatile Analyte Derivatization->LCMSMS Derivatized Analyte Integration Peak Integration GCMS->Integration LCMSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are based on established methods for similar short-chain fatty acids and serve as a robust starting point for method development and validation in your laboratory.[2][4][5]

Protocol 1: this compound Quantification by GC-MS with Silylation Derivatization

This protocol is designed for the analysis of this compound in a complex matrix, such as a lubricant or biological fluid, and employs a silylation derivatization to enhance volatility.

1. Sample Preparation and Derivatization:

  • Extraction: For liquid samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE) after acidification of the sample with hydrochloric acid. For solid samples, a solvent extraction may be necessary.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol is suitable for the direct analysis of this compound in aqueous or biological samples. Derivatization can be incorporated for enhanced sensitivity if required.

1. Sample Preparation:

  • Extraction: For complex matrices, a protein precipitation with cold acetonitrile followed by centrifugation is recommended. For cleaner samples, a simple dilution and filtration may suffice.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with 20% B.

    • Linearly increase to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions specific to this compound.

Method Selection: A Decision-Making Framework

Choosing the optimal method requires a careful consideration of the analytical objectives and available resources. The following diagram provides a logical framework to guide your decision-making process.

Method Selection Framework Start Define Analytical Needs Matrix Complex Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? LCMSMS LC-MS/MS Sensitivity->LCMSMS No LCMSMS_Deriv LC-MS/MS with Derivatization Sensitivity->LCMSMS_Deriv Yes Matrix->Sensitivity Yes VolatileInterference Volatile Interferences Present? Matrix->VolatileInterference No IsomerSeparation Isomer Separation Critical? VolatileInterference->IsomerSeparation No GCMS GC-MS VolatileInterference->GCMS Yes IsomerSeparation->LCMSMS No IsomerSeparation->GCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: A Path to Confident Quantification

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and the need for isomeric separation. GC-MS, with its prerequisite derivatization step, offers excellent chromatographic resolution, making it ideal for complex isomer mixtures. LC-MS/MS provides high sensitivity and versatility, with the option for direct analysis or derivatization for enhanced performance. By understanding the principles, performance characteristics, and experimental workflows of each method, researchers can confidently select and implement the most appropriate approach for their this compound quantification needs, ensuring data of the highest quality and integrity. For further guidance on analytical method validation, the principles outlined in the harmonized guidelines for single-laboratory validation of methods of analysis provide a comprehensive framework.[6]

References

  • Very Long-Chain and Branched-Chain Fatty Acids Profile. ARUP Laboratories. Available at: [Link]

  • Animal and vegetable fats and oils — Determination of acid value and acidity. ISO 660:2020. International Organization for Standardization. Available at: [Link]

  • Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 1: Guidelines on modern gas chromatography of fatty acid methyl esters. ISO 12966-1:2014. International Organization for Standardization. Available at: [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Wuppertal University. Available at: [Link]

  • Branched-chain fatty acid content of foods and estimated intake in the USA. British Journal of Nutrition. Cambridge Core. Available at: [Link]

  • Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. PMC - NIH. Available at: [Link]

  • FAPCP - Overview: Fatty Acid Profile, Comprehensive (C8-C26), Serum. Mayo Clinic Laboratories. Available at: [Link]

  • Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 4: Determination by capillary gas chromatography. ISO 12966-4:2015. International Organization for Standardization. Available at: [Link]

  • Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. ResearchGate. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]

  • This compound. Univar Solutions. Available at: [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

  • GC-MS gradient conditions for the nonanoic acid analysis. ResearchGate. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]

  • Trends in inter-laboratory method validation. Eurachem. Available at: [Link]

  • Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report). OIV. Available at: [Link]

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  • Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide: Correlating the Branched Structure of Isononanoic Acid with its Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isononanoic acid, a nine-carbon branched-chain saturated fatty acid, stands in stark contrast to its linear isomer, nonanoic acid. While sharing the same molecular formula (C₉H₁₈O₂), their profoundly different three-dimensional architectures give rise to distinct physical properties that dictate their utility across diverse industries.[1] Commercial this compound is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (often around 90%).[1][2] This guide provides a comparative analysis of how the methyl branching in this compound fundamentally alters its intermolecular interactions, leading to significant differences in melting point, viscosity, and solubility when compared to its straight-chain counterpart. We will explore the theoretical underpinnings of these differences, present comparative experimental data, and provide standardized protocols for their measurement, offering researchers and formulation scientists a comprehensive framework for leveraging these unique properties.

The Decisive Impact of Molecular Architecture

The divergence in physical behavior between this compound and nonanoic acid originates at the molecular level. The key lies in the efficiency of molecular packing and the resulting strength of intermolecular van der Waals forces.

  • Linear Structure (Nonanoic Acid): The long, straight alkyl chain of nonanoic acid allows molecules to align closely and pack into a highly ordered, dense crystalline lattice. This efficient packing maximizes the surface area contact between molecules, leading to strong cumulative van der Waals attractions.

  • Branched Structure (this compound): The bulky methyl groups on the 3,5,5-trimethylhexanoic acid backbone create significant steric hindrance.[3] This prevents the molecules from aligning neatly, disrupting the formation of a tightly packed crystal lattice. Molecular dynamics simulations have shown that methyl branching reduces lipid condensation and lowers chain ordering.[3][4] This inefficient packing decreases the effective surface area contact between molecules, weakening the overall intermolecular forces.

This fundamental difference in packing efficiency is the primary driver behind the contrasting physical properties of these two isomers.

Comparative Analysis of Physical Properties

The most effective way to understand the influence of branching is through a direct comparison of key physical properties. The data clearly demonstrates how the molecular architecture of 3,5,5-trimethylhexanoic acid translates into tangible, and often advantageous, physical characteristics.

PropertyThis compound (3,5,5-trimethylhexanoic acid)Nonanoic Acid (n-Nonanoic Acid)Rationale for Difference
Molecular Formula C₉H₁₈O₂[5]C₉H₁₈O₂[6]-
Molar Mass 158.24 g/mol [5]158.24 g/mol -
Appearance Clear, colorless to pale yellow oily liquid[5]Colorless or yellowish liquid[6]-
Melting Point ~ -70 °C [5]12.5 °C [6]The highly branched structure severely hinders crystal lattice formation, requiring significantly less energy (lower temperature) to break the solid-state structure.
Boiling Point 253.4 °C (at 760 mmHg)[5]~254 °CBoiling points are similar because branching has a less pronounced effect on the less-ordered liquid state. Both molecules have the same mass.
Density 0.919 g/cm³[5]~0.906 g/cm³Inefficient molecular packing of the branched isomer results in more volume per unit mass, leading to a slightly lower density.
Solubility in Water Sparingly solubleVery slightly solubleBoth are dominated by their nonpolar C9 alkyl chains, making them poorly soluble in water.
Solubility in Organics Miscible with most organic solventsSoluble in organic solventsThe nonpolar character of both molecules allows for good miscibility with nonpolar solvents.

Causality and Application: Where Structure Drives Performance

The unique physical properties imparted by the branched structure make this compound and its derivatives highly valuable in applications where linear fatty acids would fail.[7]

  • Lubricants and Metalworking Fluids: The exceptionally low melting point (and correspondingly low pour point) is a critical advantage.[8] Esters derived from this compound, known as polyol esters, are used as base stocks for synthetic lubricants in aviation and refrigeration.[9] The branched structure provides excellent thermal and oxidative stability, preventing the fluid from solidifying at low temperatures and breaking down at high temperatures.[7]

  • Cosmetics and Personal Care: In cosmetic formulations, esters of this compound (e.g., Isononyl Isononanoate) are prized as emollients.[10] The branched structure prevents the waxy, heavy feel associated with linear fatty acid esters. Instead, it provides a light, non-greasy texture and enhances the spreadability of creams and lotions.

  • Coatings and Resins: this compound is used as a monomer in the synthesis of alkyd resins for paints and enamels.[9][10] The branched structure improves the flexibility and weatherability of the final coating and provides better resistance to yellowing compared to linear fatty acids.[10]

The relationship between the molecular structure and its resulting properties can be visualized as a logical flow.

cluster_0 Molecular Structure cluster_1 Structural Feature cluster_2 Mechanism cluster_3 Resulting Physical Properties cluster_4 Key Applications A This compound (3,5,5-Trimethylhexanoic Acid) B Bulky Methyl Branches (Steric Hindrance) A->B possesses C Disrupted Intermolecular Packing & Weakened van der Waals Forces B->C causes D Very Low Melting Point (~ -70 °C) C->D leads to E Enhanced Fluidity (Lower Viscosity) C->E leads to F Improved Thermal/ Oxidative Stability C->F leads to G High-Performance Lubricants D->G enables H Cosmetic Emollients E->H enables I Flexible Coatings F->I enables

Caption: Logical flow from branched structure to key physical properties and applications.

Experimental Protocols for Property Verification

To ensure trustworthiness and provide actionable guidance, the following are standardized, step-by-step protocols for determining key physical properties.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This method provides a precise melting point by measuring the heat flow into a sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard.

  • Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25°C.

    • Cool the sample to -120°C at a controlled rate of 10°C/min.

    • Hold isothermally for 5 minutes to ensure complete solidification.

    • Heat the sample from -120°C to 30°C at a rate of 5°C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.

Protocol 2: Determination of Kinematic Viscosity (ASTM D445)

This protocol describes the use of a calibrated glass capillary viscometer to measure kinematic viscosity, a critical parameter for lubricant applications.

Methodology:

  • Viscometer Selection: Choose a calibrated Cannon-Fenske or Ubbelohde viscometer where the flow time will be between 200 and 1000 seconds.

  • Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 40°C ± 0.02°C) for at least 30 minutes to allow the sample to reach thermal equilibrium.

  • Sample Loading: Charge the viscometer with a filtered, clear sample of this compound, ensuring no air bubbles are present.

  • Measurement:

    • Using suction, draw the liquid up into the timing bulb, slightly above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start a digital stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Repeatability: Perform the measurement at least three times. The flow times should be within ±0.2% of their average.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula:

    • ν = C * t

    • Where 'C' is the calibration constant of the viscometer (in cSt/s) and 't' is the average flow time in seconds.

The workflow for viscosity determination is visualized below.

A 1. Select Calibrated Capillary Viscometer B 2. Set Constant Temperature Bath (e.g., 40°C) A->B C 3. Load this compound Sample into Viscometer B->C D 4. Thermally Equilibrate Sample for 30 min C->D E 5. Draw Sample Above Upper Timing Mark D->E F 6. Measure Efflux Time (t) Between Marks E->F G 7. Repeat Measurement for Statistical Validity (3x) F->G H 8. Calculate Kinematic Viscosity ν = C * t_avg G->H

Caption: Experimental workflow for determining kinematic viscosity via capillary viscometry.

Conclusion

The isomeric structure of a fatty acid is not a trivial detail; it is a decisive factor that governs its physical properties and, consequently, its industrial utility. The methyl branches of this compound act as molecular spacers, fundamentally disrupting the efficient packing observed in its linear counterpart, nonanoic acid. This structural perturbation directly translates to a dramatically lower melting point and enhanced fluidity. For researchers and formulators, understanding this structure-property relationship is paramount for innovation. It allows for the intelligent design of high-performance lubricants that function in extreme cold, sophisticated cosmetic emollients that provide a superior sensory experience, and durable coatings with enhanced flexibility, all made possible by the unique architecture of a branched C9 acid.

References

  • Ataman Kimya. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1).
  • Ataman Kimya. (n.d.). This compound.
  • Ataman Kimya. (n.d.). This compound.
  • Ataman Kimya. (n.d.). This compound.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 3,5,5-Trimethylhexanoic acid.
  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1).
  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.
  • Marketwired. (2025, April 15). How Is the this compound Market Shaping the Future of Specialty Chemicals.
  • ChemicalBook. (2025, July 16). 3,5,5-Trimethylhexanoic acid.
  • Ataman Kimya A.Ş. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Analysis of Neononanoic Acid and this compound for Researchers and Drug Development Professionals.
  • Univar Solutions. (n.d.). This compound.
  • Isatis. (n.d.). This compound.
  • MDPI. (2020, June 23). Effect of Alkyl Structure (Straight Chain/Branched Chain/Unsaturation) of C18 Fatty Acid Sodium Soap on Skin Barrier Function.
  • JYT Chemical. (n.d.). This compound.
  • PubMed. (n.d.). Effect of methyl-branched fatty acids on the structure of lipid bilayers.
  • Taylor & Francis. (n.d.). Branched-chain fatty acids – Knowledge and References.
  • ACS Publications. (n.d.). Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers.
  • ResearchGate. (2021, December 2). (PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids.
  • PubChem. (n.d.). Nonanoic Acid.

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A comparative study of the corrosion inhibition efficiency of C9 carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and chemical engineering, mitigating corrosion is a critical endeavor to ensure the longevity and reliability of metallic components. Among the various strategies, the use of organic corrosion inhibitors is a cornerstone of protection, particularly in acidic environments. This guide provides an in-depth comparative analysis of C9 carboxylic acids as corrosion inhibitors, focusing on the performance differences between linear and branched isomers, specifically nonanoic acid and 3,5,5-trimethylhexanoic acid (isononanoic acid).

The selection of an appropriate corrosion inhibitor is a nuanced process, balancing efficacy, environmental impact, and economic viability. Carboxylic acids have long been recognized for their corrosion-inhibiting properties, which are attributed to their ability to adsorb onto a metal surface and form a protective hydrophobic layer.[1][2] This guide will delve into the experimental methodologies used to evaluate their performance and present a comparative analysis based on available data, offering insights into the structure-performance relationship of C9 carboxylic acids.

The Mechanism of Corrosion Inhibition by Carboxylic Acids

The fundamental principle behind the efficacy of carboxylic acids as corrosion inhibitors lies in their molecular structure: a hydrophilic carboxyl head and a hydrophobic hydrocarbon tail. The carboxyl group (-COOH) acts as the anchoring point, adsorbing onto the metallic surface through chemical and/or physical interactions.[3] This adsorption process is crucial as it displaces water and other corrosive agents from the metal's surface.

Once adsorbed, the hydrophobic alkyl chains orient themselves away from the surface, forming a dense, non-polar barrier. This film impedes the electrochemical reactions that drive corrosion by preventing the ingress of corrosive species to the metal surface and hindering the dissolution of metal ions.[3] The effectiveness of this protective layer is influenced by several factors, including the length of the carbon chain and the molecular structure (i.e., linear vs. branched). Generally, a longer carbon chain results in a more densely packed and hydrophobic protective layer, leading to enhanced corrosion inhibition.[1][4]

The mechanism of inhibition can be visualized as a multi-step process:

cluster_solution Corrosive Solution cluster_surface Metal Surface Corrosive_Species Corrosive Species (H₂O, Cl⁻, H⁺) Protected_Surface Hydrophobic Barrier Corrosive_Species->Protected_Surface 3. Repulsion of Corrosive Species Inhibitor C9 Carboxylic Acid Molecules Metal Metal Surface Inhibitor->Metal 1. Adsorption of Carboxyl Head Metal->Protected_Surface 2. Formation of Protective Film

Caption: Mechanism of corrosion inhibition by C9 carboxylic acids.

Experimental Evaluation of Corrosion Inhibition Efficiency

To objectively compare the performance of different corrosion inhibitors, standardized experimental protocols are employed. The most common and reliable methods include the Weight Loss method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Experimental Workflow

A typical experimental workflow for evaluating and comparing corrosion inhibitors is as follows:

A 1. Specimen Preparation (Polishing, Cleaning, Weighing) B 2. Immersion in Test Solution (Acid with and without Inhibitor) A->B C 3. Corrosion Testing B->C D Weight Loss Measurement C->D Gravimetric E Electrochemical Tests (Potentiodynamic Polarization, EIS) C->E Electrochemical F 4. Data Analysis (Calculate Inhibition Efficiency, Corrosion Rate) D->F E->F G 5. Surface Analysis (SEM, etc.) F->G

Caption: Generalized experimental workflow for inhibitor evaluation.

Key Experimental Protocols

1. Weight Loss Method

This gravimetric technique is a straightforward and widely used method for determining the average corrosion rate.[5]

  • Protocol:

    • Specimen Preparation: Mild steel coupons are prepared by polishing with various grades of emery paper, followed by degreasing with a solvent like acetone, washing with deionized water, and drying.[3] The initial weight of each coupon is accurately recorded.

    • Immersion: The prepared coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the C9 carboxylic acid inhibitor for a specified duration and temperature.[5]

    • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned according to ASTM G1 standard practice to remove corrosion products, dried, and weighed again.[6][7][8][9]

    • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

      %IE = [(CR_blank - CR_inh) / CR_blank] x 100

      where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[1]

  • Protocol:

    • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

    • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved.

    • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

    • Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated from the i_corr values:

      %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface, including the formation and properties of the protective inhibitor film.

  • Protocol:

    • Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used, and the system is allowed to stabilize at OCP.

    • AC Signal Application: A small amplitude AC sinusoidal voltage signal is applied to the working electrode over a range of frequencies.

    • Impedance Measurement: The impedance of the system is measured at each frequency.

    • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

      %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100

Comparative Performance of C9 Carboxylic Acids

InhibitorStructureKey Performance Characteristics
n-Nonanoic Acid LinearForms a well-ordered, dense protective film due to the straight alkyl chain, leading to effective corrosion inhibition. Its linear structure allows for close packing on the metal surface.
This compound BranchedThe branched structure can disrupt the close packing of the protective film, which may slightly reduce its effectiveness compared to its linear counterpart. However, the bulky structure can also effectively shield the metal surface.[3]

Insights from Experimental Observations:

  • Effect of Alkyl Chain Length: Studies on a range of linear carboxylic acids have shown that corrosion inhibition efficiency generally increases with the length of the hydrocarbon chain.[1][4] This is attributed to the increased surface coverage and hydrophobicity of the protective film.

  • Influence of Molecular Structure: The branching in this compound's structure is a key differentiator. While the branched, hydrophobic tail forms a barrier against corrosive agents, the steric hindrance from the methyl groups may prevent the formation of a highly ordered and dense monolayer that is characteristic of linear-chain carboxylic acids.[3] This could potentially lead to a slightly lower inhibition efficiency compared to n-nonanoic acid under the same conditions.

  • Adsorption Mechanism: The adsorption of both linear and branched C9 carboxylic acids on metal surfaces is a spontaneous process that can be described by various adsorption isotherms, such as the Langmuir isotherm.[1][7] This indicates the formation of a monolayer of inhibitor molecules on the metal surface.

Conclusion

C9 carboxylic acids, including both linear and branched isomers, are effective corrosion inhibitors for metals like mild steel in acidic media. Their mechanism of action relies on the adsorption of the carboxylate head group onto the metal surface and the formation of a protective hydrophobic barrier by the alkyl tail.

The choice between a linear isomer like n-nonanoic acid and a branched isomer like this compound will depend on the specific application requirements. While linear carboxylic acids tend to form more densely packed and ordered protective films, the bulky nature of branched isomers can also provide significant steric hindrance to corrosive species. For applications demanding the highest possible inhibition efficiency, a linear C9 carboxylic acid may be preferable. However, this compound remains a viable and effective corrosion inhibitor with a proven track record in various industrial formulations.[3]

Further direct comparative studies under a wide range of conditions are warranted to fully elucidate the nuanced performance differences between these and other C9 carboxylic acid isomers. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.

References

  • ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, .

  • ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, Scribd, [Link].

  • ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, [Link].

  • ASTM G1:2025 Corrosion Test Specimen Preparation, BSB EDGE, [Link].

  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, MaTestLab, [Link].

  • Carboxylic Acids as Corrosion Inhibitors for Cu, Zn and Brasses in Simulated Urban Rain, Journal of the Serbian Chemical Society, [Link].

  • Corrosion inhibition by carboxylic acids—an overview, ResearchGate, [Link].

  • Inhibition of lead corrosion with saturated linear aliphatic chain monocarboxylates of sodium, ResearchGate, [Link].

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review, National Institutes of Health, [Link].

  • Comparative Study of Corrosion Inhibition Effect for Ordinary Steel in HCl 5.0 M, SciELO, [Link].

  • Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid, SciELO México, [Link].

  • Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media, ResearchGate, [Link].

  • Schiff's Base Performance in Preventing Corrosion on Mild Steel in Acidic Conditions, ResearchGate, [Link].

  • Corrosion inhibition behavior of nonionic surfactant based on amino acid on mild steel in acid media, ResearchGate, [Link].

  • Eco-friendly and Sustainable Inhibitors for Steel Corrosion in Acidic Media, ResearchGate, [Link].

  • Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem, Research Square, [Link].

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A Comparative Guide to the Biodegradability of Isononanoic Acid and Linear Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The environmental fate of chemical compounds is a cornerstone of sustainable product development and regulatory compliance. For fatty acids used in applications ranging from industrial lubricants to pharmaceutical excipients, biodegradability is a critical performance metric. This guide provides an in-depth comparison of the aerobic biodegradability of isononanoic acid, a branched-chain fatty acid, with its linear counterparts, such as n-heptanoic, n-octanoic, and n-nonanoic acids. Through an examination of biochemical pathways, standardized testing methodologies, and comparative data, this document demonstrates that the molecular structure—specifically, the presence of chain branching—is a decisive factor in the rate and extent of biodegradation. Experimental data consistently show that linear fatty acids are readily biodegradable, rapidly mineralized by environmental microorganisms. In contrast, the branched structure of this compound presents steric challenges to microbial enzymes, resulting in significantly slower and incomplete degradation under standard test conditions.

Introduction: The Central Role of Molecular Structure in Biodegradation

Fatty acids, both linear (straight-chain) and branched-chain, are fundamental building blocks in chemistry and biology. Their application in industrial formulations, from lubricants and solvents to agricultural products, necessitates a thorough understanding of their environmental impact. Biodegradation, the breakdown of organic matter by microorganisms, is the primary mechanism for recycling these substances in the environment.[1]

The central metabolic pathway for fatty acid degradation in most organisms is β-oxidation . This process systematically shortens the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA, which then enters the citric acid cycle for energy production. The efficiency of this pathway is highly dependent on the substrate's molecular structure. Linear fatty acids are ideal substrates for the enzymes involved in β-oxidation. However, branched structures, such as the trimethylhexane backbone of this compound (predominantly 3,5,5-trimethylhexanoic acid), can impede this enzymatic process.[2][3][4] This steric hindrance can slow or block the pathway, leading to reduced rates of degradation.

Biochemical Pathways: A Tale of Two Structures

The enzymatic machinery of microorganisms has evolved to efficiently process naturally abundant linear fatty acids. The β-oxidation spiral is a seamless process for these molecules. For branched-chain fatty acids, the degradation is more complex and often requires specialized enzymatic pathways that are less common in microbial communities.[3][4]

The methyl branches in this compound act as roadblocks for the β-oxidation enzymes. This steric hindrance makes it difficult for the enzymes to bind and catalyze the necessary reactions, leading to slower metabolism.

cluster_linear Linear Fatty Acid Pathway (e.g., n-Nonanoic Acid) cluster_branched Branched-Chain Fatty Acid Pathway (this compound) lfa n-Nonanoic Acid lfa_coa Nonanoyl-CoA lfa->lfa_coa Activation beta_ox β-Oxidation Spiral lfa_coa->beta_ox Efficient Entry acetyl_coa Acetyl-CoA (x4) + Propionyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca mineral Mineralization (CO2 + H2O) tca->mineral bfa This compound bfa_coa Isononanoyl-CoA bfa->bfa_coa Activation block Steric Hindrance bfa_coa->block Impeded Entry bfa_beta_ox β-Oxidation Spiral slow_deg Slow / Incomplete Degradation bfa_beta_ox->slow_deg block->bfa_beta_ox prep 1. Preparation - Mineral Medium - Inoculum (Activated Sludge) - Test & Reference Substance setup 2. Flask Setup - Test Flasks (Substance + Inoculum) - Blank Control (Inoculum Only) - Reference Control (e.g., Sodium Benzoate) - Toxicity Control prep->setup absorb 3. CO2 Absorber (e.g., KOH) added to a separate cup setup->absorb seal 4. Seal Flasks with Manometric Heads absorb->seal incubate 5. Incubation - 28 days at 22 ± 2°C - Constant Stirring in the dark seal->incubate measure 6. Data Collection - Manometer measures pressure drop due to O2 consumption incubate->measure calc 7. Calculation - Correct for blank O2 uptake - Express as % of Theoretical Oxygen Demand (ThOD) measure->calc result 8. Assessment - Compare to 60% pass level - Check 10-day window calc->result

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Detailed Step-by-Step Protocol
  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This solution provides all essential inorganic nutrients for the microorganisms but lacks a carbon source.

  • Inoculum Preparation: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which contains a diverse microbial community. [1][5]It is washed and prepared to a specific concentration.

  • Test Setup:

    • Test Vessels: Add a defined volume of mineral medium to several sealed flasks. * Test Substance: Add the test substance (e.g., this compound) to the test flasks to achieve a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L. [6] * Controls: Prepare parallel flasks:

      • Blank Control: Contains only inoculum and mineral medium to measure endogenous respiration.

      • Reference Control: Contains a readily biodegradable substance like sodium benzoate to verify the viability of the inoculum. [7] * Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms. [1] * CO2 Absorber: A small container with a substance like potassium hydroxide is placed inside each flask to absorb the CO2 produced, ensuring that the measured pressure change is due only to oxygen consumption. [8]4. Incubation: The sealed flasks are placed in a temperature-controlled incubator (22 ± 2°C) with continuous stirring for 28 days. [8][6]5. Measurement: The pressure decrease in the headspace of each flask is measured continuously or at regular intervals using a manometer. This pressure drop is directly proportional to the amount of oxygen consumed by the microorganisms.

  • Data Analysis and Interpretation:

    • The oxygen consumption in the blank control is subtracted from the oxygen consumption in the test flasks.

    • The net oxygen consumption is then expressed as a percentage of the substance's Theoretical Oxygen Demand (ThOD).

    • The test is considered valid if the reference substance meets the pass criteria and other quality control parameters are met. [9] * The test substance is classified as "readily biodegradable" if it achieves ≥60% of its ThOD within the 28-day period and this pass level is met within a 10-day window that begins when 10% biodegradation is first reached. [10]

Conclusion and Implications

For researchers, scientists, and drug development professionals, this has critical implications:

  • Environmental Risk Assessment: The persistence of this compound in the environment will be significantly longer than that of linear fatty acids, a crucial factor for regulatory submissions under frameworks like REACH. [11]* Formulation Design: When selecting excipients, solvents, or active ingredients, choosing linear fatty acids over branched-chain alternatives can lead to products with a more favorable environmental profile.

  • Predictive Modeling: The data reinforces the principle that molecular branching is a key negative indicator for ready biodegradability, a valuable rule for in silico screening of new chemical entities.

By understanding the biochemical basis for these differences and employing rigorous, self-validating test protocols, we can make more informed decisions in the development of safer, more environmentally sustainable chemical products.

References

  • ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. 1992. Available from: [Link]

  • Tox Lab. Test No. 301: Ready Biodegradability. Available from: [Link]

  • Situ Biosciences. OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. 2023. Available from: [Link]

  • European Chemicals Agency (ECHA). This compound, C16-18 (even numbered)-alkyl esters - Registration Dossier. Available from: [Link]

  • Aropha. Types of OECD 301 Biodegradation Tests. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8158, Nonanoic acid. Available from: [Link]

  • Impact Solutions. OECD 301f : Manometric Respirometry Test. Available from: [Link]

  • Aropha. OECD 301F: Manometric Respiratory Biodegradability Test. Available from: [Link]

  • European Chemicals Agency (ECHA). This compound, mixed esters with dipentaerythritol, heptanoic acid and pentaerythritol - Registration Dossier. Available from: [Link]

  • Olipes. Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. 2017. Available from: [Link]

  • Xylem Analytics. Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. 2019. Available from: [Link]

  • European Food Safety Authority (EFSA). Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid). EFSA Journal. 2019;17(6):e05732. Available from: [Link]

  • OQ Chemicals. This compound Safety Data Sheet. 2021. Available from: [Link]

  • European Chemicals Agency (ECHA). Nonanoic acid - Registration Dossier. Available from: [Link]

  • Narihiro, T., et al. Comparative Genomics of Syntrophic Branched-Chain Fatty Acid Degrading Bacteria. Frontiers in Microbiology. 2016;7:1503. Available from: [Link]

  • Kazakov, A.E., et al. Comparative Genomics of Regulation of Fatty Acid and Branched-Chain Amino Acid Utilization in Proteobacteria. Journal of Bacteriology. 2009;191(1):377-389. Available from: [Link]

  • UBA. Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test). 2023. Available from: [Link]

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A Senior Application Scientist's Guide: Quantitative Performance of GC-MS and HPLC for Isononanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of isononanoic acid is critical across a spectrum of applications, from its role in synthetic lubricants to its use in cosmetics and personal care products.[1][2][3] The choice of analytical methodology is a pivotal decision that dictates the sensitivity, specificity, and overall reliability of the results. This guide provides an in-depth, objective comparison of two powerhouse techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Analytical Challenge: this compound

This compound (C9H18O2) is a branched-chain, medium-chain fatty acid.[4] Its physicochemical properties, including moderate volatility and polarity due to the carboxylic acid group, present unique analytical challenges. The selection between GC-MS and HPLC is not merely a matter of preference but is contingent upon the sample matrix, required sensitivity, and analytical throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] For short-chain fatty acids (SCFAs) like this compound, direct injection into a GC system is often problematic due to their polarity, which can lead to poor peak shape and column adsorption. Consequently, derivatization is a common and often necessary step to enhance volatility and thermal stability.[5]

The Imperative of Derivatization in GC-MS

The primary goal of derivatization in this context is to convert the polar carboxyl group into a less polar and more volatile ester or silyl ester. This not only improves chromatographic performance but also can enhance sensitivity.

Common Derivatization Strategies for this compound:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[5][6] TBDMS derivatives are generally more stable than TMS derivatives.

  • Esterification: This involves converting the carboxylic acid to an ester, for example, a methyl ester using BF₃/Methanol or an isobutyl ester using isobutyl chloroformate/isobutanol.[5][7] Esterification is a robust and widely used method for fatty acid analysis.

It is crucial to be aware that many derivatization protocols require anhydrous conditions, which can be challenging as it necessitates the removal of water from biological samples. This drying step can lead to the loss of volatile SCFAs.[7][8] However, some methods, such as those using isobutyl chloroformate/isobutanol, can be performed in aqueous solutions, mitigating this issue.[7]

Experimental Workflow: GC-MS Analysis of this compound

The following protocol is a representative example for the analysis of this compound in a biological matrix using silylation followed by GC-MS.

Protocol 1: Silylation with BSTFA for GC-MS Analysis

  • Sample Preparation (Extraction):

    • To 100 µL of the sample (e.g., plasma), add an internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample with hydrochloric acid to protonate the carboxyl group.

    • Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically suitable.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.

    • MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9] Characteristic ions of the derivatized this compound are monitored.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Versatility Champion

HPLC offers a significant advantage for the analysis of organic acids like this compound: the potential for direct analysis without the need for derivatization.[10] This simplifies sample preparation, reduces analysis time, and eliminates potential errors associated with the derivatization step.

The Power of Direct Analysis

By avoiding derivatization, HPLC methods can be more straightforward and potentially more robust for routine analysis. The separation is typically achieved using reversed-phase chromatography.

Key Considerations for HPLC Method Development:

  • Column Selection: C18 columns are a common choice for reversed-phase separation of fatty acids. Other options include specialized columns like Newcrom R1, which has low silanol activity.[11]

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier to suppress the ionization of the carboxyl group and ensure good peak shape.[11] Phosphoric acid is often used, but for compatibility with mass spectrometry, volatile acids like formic acid are preferred.[11]

  • Detection:

    • UV Detection: this compound has a weak chromophore, so UV detection is generally performed at low wavelengths (e.g., 200-210 nm).[12][13] This can lead to lower sensitivity and potential interference from other compounds that absorb in this region.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides significantly higher sensitivity and selectivity, making it the preferred detection method for complex matrices and low concentrations.[10]

Experimental Workflow: HPLC-MS Analysis of this compound

The following protocol outlines a general procedure for the direct analysis of this compound using HPLC coupled with mass spectrometry.

Protocol 2: Direct HPLC-MS Analysis

  • Sample Preparation:

    • To 100 µL of the sample, add an internal standard.

    • Perform a protein precipitation step by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection. For very complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • HPLC-MS Analysis:

    • Injection: Inject 5-10 µL of the prepared sample.

    • HPLC Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a suitable choice.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • MS Detection: The mass spectrometer is operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. A tandem mass spectrometer (MS/MS) can be used for even greater selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Quantitative Performance Head-to-Head

The choice between GC-MS and HPLC-MS often comes down to a trade-off between sensitivity, sample preparation complexity, and throughput. The following table summarizes the typical quantitative performance characteristics for each technique based on data for neonoanoic acid and other short-chain fatty acids.[5][9]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.998[5]> 0.99[9]
Intra-day Precision (%RSD) < 5%[5]< 6%[9]
Inter-day Precision (%RSD) < 10%[9]< 10%[9]
Accuracy (% Recovery) 90-110%[5]80-110%[9]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[5]µg/mL to mg/mL range (with UV)[9]
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL[5]Low µg/mL range (with MS)[9]

Making the Right Choice: A Decision Framework

The selection of the optimal analytical technique depends on the specific research question and available resources.

Decision_Tree Start Start: Need to quantify This compound High_Sensitivity Is high sensitivity (sub-µg/mL) a primary requirement? Start->High_Sensitivity Complex_Matrix Is the sample matrix complex (e.g., biological fluids)? High_Sensitivity->Complex_Matrix Yes High_Throughput Is high throughput (minimal sample prep) a priority? High_Sensitivity->High_Throughput No Use_GCMS Choose GC-MS (with derivatization) Complex_Matrix->Use_GCMS Yes Use_HPLCMS Choose HPLC-MS (direct analysis) Complex_Matrix->Use_HPLCMS No High_Throughput->Use_GCMS No High_Throughput->Use_HPLCMS Yes

Caption: Decision framework for selecting between GC-MS and HPLC-MS.

Conclusion

Both GC-MS and HPLC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • GC-MS stands out for its exceptional sensitivity and high chromatographic resolution, making it the method of choice when trace-level quantification is required. However, the necessity of derivatization adds complexity to the sample preparation and can be a source of variability.

  • HPLC-MS offers the significant advantage of direct analysis, simplifying the workflow and increasing throughput. While potentially less sensitive than GC-MS with certain derivatization agents, its versatility and ease of use make it an excellent choice for a wide range of applications, particularly when concentrations are not exceedingly low.

Ultimately, the decision rests on a careful evaluation of the analytical requirements of the study. For researchers demanding the utmost sensitivity for this compound in complex matrices, the investment in developing a robust derivatization-based GC-MS method is likely justified. For those prioritizing throughput and a more streamlined workflow, direct analysis by HPLC-MS presents a highly effective and efficient alternative.

References

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  • Forge Chemicals (PTY) Ltd. (n.d.). This compound. Retrieved from [Link]

  • Han, J., & Lin, K. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols, 1(6), e177. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • Li, X., et al. (2018). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 10(38), 4699-4706. Retrieved from [Link]

  • Höfer, D., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

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  • DataM Intelligence. (2024). This compound Market Size, Share, Industry, Forecast and Outlook (2024-2031). Retrieved from [Link]

  • Ostermann, A. I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(23), 5835-5846. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

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  • Kim, J. H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatographic Science, 55(10), 1038-1044. Retrieved from [Link]

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A Comparative Toxicological Guide to Isononanoic Acid Isomers: Navigating Data Gaps and Research Imperatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Complexity of Isononanoic Acid

This compound, a nine-carbon branched-chain carboxylic acid, is not a single entity but rather a mixture of various isomers. In commercial applications, this mixture is predominantly composed of 3,5,5-trimethylhexanoic acid, often constituting about 90% of the total volume.[1][2][3] This guide provides a comprehensive toxicological comparison of this compound isomers, with a primary focus on the well-characterized technical-grade this compound, which is rich in 3,5,5-trimethylhexanoic acid. A significant challenge in this comparative assessment is the scarcity of publicly available toxicological data for other specific isomers of nonanoic acid. This guide will therefore not only present the existing data but also highlight the critical knowledge gaps and underscore the scientific imperative for isomer-specific toxicological evaluations. Such distinctions are paramount for researchers, scientists, and drug development professionals to ensure accurate risk assessments and to drive future research in a targeted manner.

Comparative Toxicological Profile

The toxicological data for this compound is largely based on studies of technical-grade mixtures. The following sections summarize the key toxicological endpoints, primarily reflecting the properties of 3,5,5-trimethylhexanoic acid.

Acute Toxicity

Technical-grade this compound exhibits low acute toxicity via oral and dermal routes.[4] It is, however, classified as "Harmful if swallowed".[5][6][7]

Endpoint Species Value Reference
Oral LD50Rat1160 - 3135 mg/kg body weight[4]
Dermal LD50Rat>2000 mg/kg body weight[4]
Sensory Irritation (RD50)Rat420 mg/m³[4]

A notable observation in acute oral toxicity studies is the presentation of non-specific signs of toxicity, including disturbances in balance, with mortality typically occurring within 24 to 48 hours at lethal doses.[4]

Skin and Eye Irritation

There is consistent evidence indicating that this compound is a skin irritant and can cause serious eye damage.[1][2][3][5][6][8][9]

  • Skin: Classified as a skin irritant.[5][6]

  • Eyes: Considered a strong eye irritant, with the potential for severe damage.[5][6][8]

Genotoxicity

Multiple studies conducted in accordance with OECD guidelines have shown no evidence of genotoxic effects from technical-grade this compound.[4][6]

Test System Guideline Result Metabolic Activation Reference
Salmonella typhimurium (Ames test)OECD 471NegativeWith and without[4][6]
Escherichia coliOECD 472NegativeWith and without[4][6]
Human Lymphocytes (Chromosomal Aberration)OECD 473NegativeNot specified[6]
Chinese Hamster V79 Cells (Gene Mutation)OECD 476NegativeNot specified[6]
Carcinogenicity

Based on the available data, this compound does not meet the criteria for classification as a carcinogen.[5][10] However, it is important to note that some sources indicate a lack of comprehensive carcinogenicity data.[7][11]

Reproductive and Developmental Toxicity

The assessment of reproductive and developmental toxicity of branched-chain carboxylic acids is an area of active discussion. While some studies on similar compounds suggest a low potential for reproductive or developmental effects at doses not toxic to the mother, the European Chemicals Agency (ECHA) has proposed a broader grouping of short-chain branched carboxylic acids as potential reproductive and developmental toxicants.[8][12][13] However, this broad grouping has been contested, with arguments that developmental toxicity is specific to certain structures and not a class-wide effect for all branched-chain carboxylic acids.[13][14] For this compound, the available data on its CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) properties do not support a classification into the more hazardous categories (1A or 1B).[6][15]

Subacute Oral Toxicity

A 28-day repeated dose oral toxicity study in rats, following OECD guideline 407, identified the liver and kidneys as the primary target organs for systemic toxicity of this compound (specifically a mixture with 94.9% 3,5,5-trimethylhexanoic acid).[4] Dose-dependent fatty infiltration of liver cells was observed, particularly in females, at doses of 50 mg/kg body weight and above.[4]

The Isomer Question: A Critical Gap in Toxicological Knowledge

The heavy reliance on data from a technical mixture dominated by a single isomer, 3,5,5-trimethylhexanoic acid, leaves a significant void in our understanding of the toxicological profiles of other this compound isomers. The branching pattern of carboxylic acids can profoundly influence their metabolic fate and, consequently, their toxicological properties.

For instance, the degree and position of branching can affect the efficiency of beta-oxidation, potentially leading to alternative metabolic pathways such as omega-oxidation or conjugation. Differences in metabolism can lead to the formation of unique metabolites with varying toxicities. Furthermore, the steric hindrance introduced by different branching patterns can alter the interaction of these molecules with biological targets, such as enzymes and receptors.

The following diagram illustrates the potential divergence in metabolic pathways based on isomeric structure, which can, in turn, influence toxicological outcomes.

Potential Influence of Isomeric Structure on Metabolism and Toxicity cluster_isomers This compound Isomers cluster_metabolism Metabolic Pathways cluster_outcomes Toxicological Outcomes Linear Isomer Linear Isomer Beta-oxidation Beta-oxidation Linear Isomer->Beta-oxidation Efficient Branched Isomer A (e.g., 3,5,5-trimethylhexanoic acid) Branched Isomer A (e.g., 3,5,5-trimethylhexanoic acid) Branched Isomer A (e.g., 3,5,5-trimethylhexanoic acid)->Beta-oxidation Potentially Hindered Omega-oxidation Omega-oxidation Branched Isomer A (e.g., 3,5,5-trimethylhexanoic acid)->Omega-oxidation Branched Isomer B Branched Isomer B Conjugation Conjugation Branched Isomer B->Conjugation Low Toxicity Low Toxicity Beta-oxidation->Low Toxicity Hepatotoxicity Hepatotoxicity Omega-oxidation->Hepatotoxicity Nephrotoxicity Nephrotoxicity Omega-oxidation->Nephrotoxicity Developmental Toxicity Developmental Toxicity Conjugation->Developmental Toxicity Hypothetical

Caption: Divergent metabolic pathways for this compound isomers.

Standardized Methodologies for Toxicological Assessment

To ensure the reliability and comparability of toxicological data, studies are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[16][17] These guidelines provide detailed protocols for a wide range of toxicological endpoints.

Workflow for Comparative Toxicological Assessment of Isomers

The following diagram outlines a systematic workflow for assessing the toxicological differences between chemical isomers.

Workflow for Comparative Toxicological Assessment of Isomers Start Start Isomer Synthesis & Purification Isomer Synthesis & Purification Start->Isomer Synthesis & Purification Physicochemical Characterization Physicochemical Characterization Isomer Synthesis & Purification->Physicochemical Characterization In Vitro Screening In Vitro Screening Physicochemical Characterization->In Vitro Screening Acute Toxicity Testing Acute Toxicity Testing In Vitro Screening->Acute Toxicity Testing Genotoxicity Assays Genotoxicity Assays Acute Toxicity Testing->Genotoxicity Assays Repeated Dose Toxicity Repeated Dose Toxicity Genotoxicity Assays->Repeated Dose Toxicity Reproductive/Developmental Screening Reproductive/Developmental Screening Repeated Dose Toxicity->Reproductive/Developmental Screening Data Analysis & Comparison Data Analysis & Comparison Reproductive/Developmental Screening->Data Analysis & Comparison Risk Assessment Risk Assessment Data Analysis & Comparison->Risk Assessment

Caption: A systematic approach to isomer-specific toxicology.

Key OECD Test Guidelines for Health Effects[20]
  • Acute Oral Toxicity: OECD 425 (Up-and-Down Procedure)[18]

  • Acute Dermal Toxicity: OECD 402

  • Acute Inhalation Toxicity: OECD 403

  • Skin Irritation/Corrosion: OECD 404

  • Eye Irritation/Corrosion: OECD 405

  • Skin Sensitisation: OECD 406

  • Repeated Dose 28-day Oral Toxicity Study in Rodents: OECD 407[17]

  • Mutagenicity (Ames Test): OECD 471

  • In Vitro Chromosomal Aberration Test: OECD 473

  • Reproduction/Developmental Toxicity Screening Test: OECD 421[17]

Conclusion and Future Directions

The available toxicological data for this compound, which is predominantly for the 3,5,5-trimethylhexanoic acid isomer, indicates low acute toxicity, skin and eye irritation potential, and no evidence of genotoxicity. The liver and kidneys have been identified as target organs in subacute oral studies. However, the toxicological profiles of other this compound isomers remain largely uncharacterized.

For the scientific and regulatory communities, this represents a significant data gap. Future research should prioritize the following:

  • Isomer-Specific Toxicity Testing: A comprehensive toxicological evaluation of individual, purified isomers of nonanoic acid is necessary to understand the structure-activity relationships that govern their toxicity.

  • Metabolic Studies: Comparative metabolic studies of different isomers will be crucial to elucidate the pathways of detoxification and bioactivation.

  • Mechanistic Investigations: For any observed toxicity, further research into the underlying molecular mechanisms is warranted.

A more nuanced, isomer-specific understanding of the toxicology of this compound will enable more accurate risk assessments and support the development of safer chemical products.

References

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  • Fujii, Y., et al. (2015). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans.
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A Comparative Guide to Catalysts in Isononanoic Acid Synthesis: Performance, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Isononanoic acid, a branched-chain C9 carboxylic acid, is a critical intermediate in the chemical industry, finding extensive application in the synthesis of high-performance synthetic lubricants, corrosion inhibitors, and plasticizers.[1][2] The unique branched structure of this compound imparts exceptional thermal and oxidative stability to its derivatives, making it a sought-after component in formulations for demanding applications.[1][2] The industrial synthesis of this compound is predominantly a two-step process: the hydroformylation (or oxo synthesis) of C8 olefins to produce isononyl aldehydes, followed by the oxidation of these aldehydes to the final carboxylic acid. The choice of catalyst in each of these steps is paramount, as it dictates the overall efficiency, selectivity, and economic viability of the process.

This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound. We will delve into the mechanistic intricacies of these catalysts, present a comparative analysis of their performance based on available experimental data, and provide detailed experimental protocols for key synthetic steps. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis who are engaged in or exploring the synthesis of this compound and related compounds.

The Crucial Role of Catalysis in this compound Synthesis

The synthesis of this compound hinges on two key catalytic transformations:

  • Hydroformylation of C8 Olefins: This step, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of a C8 olefin, typically diisobutylene, to form isononyl aldehyde. The primary challenge in this step is to control the regioselectivity, favoring the formation of the desired branched aldehyde isomer.

  • Oxidation of Isononyl Aldehyde: The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. Here, the key objectives are to achieve high conversion of the aldehyde and high selectivity towards this compound, minimizing the formation of byproducts.

The selection of an appropriate catalyst for each of these stages is a critical decision that influences not only the reaction's outcome but also its environmental footprint and economic feasibility. Both homogeneous and heterogeneous catalysts have been explored for these transformations, each presenting a unique set of advantages and disadvantages.

Comparative Analysis of Hydroformylation Catalysts

The hydroformylation of octenes to isononanal is commercially dominated by homogeneous catalysts based on transition metals from Group VIII of the periodic table, with cobalt and rhodium being the most prominent.[3][4]

Cobalt-Based Catalysts

Historically, cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈) and its hydride derivative (HCo(CO)₄), were the first catalysts used for industrial hydroformylation.[5] They are valued for their low cost and availability. However, they typically require harsh reaction conditions, including high pressures (100-300 atm) and temperatures (150-180 °C), to achieve reasonable reaction rates.[6]

Mechanism of Cobalt-Catalyzed Hydroformylation:

The catalytic cycle, as elucidated by Heck and Breslow, involves the following key steps:

  • Catalyst Activation: The precatalyst, Co₂(CO)₈, reacts with hydrogen to form the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄).

  • Olefin Coordination: The alkene substrate coordinates to the cobalt center.

  • Migratory Insertion: The alkene inserts into the Co-H bond, forming a cobalt-alkyl intermediate. This step determines the regioselectivity of the reaction.

  • CO Insertion: A carbonyl group inserts into the cobalt-alkyl bond to form a cobalt-acyl complex.

  • Hydrogenolysis: The cobalt-acyl complex reacts with hydrogen to release the aldehyde product and regenerate the active catalyst.

DOT Script for Cobalt-Catalyzed Hydroformylation

Cobalt_Hydroformylation Co2_CO_8 Co₂(CO)₈ HCo_CO_4 HCo(CO)₄ (Active Catalyst) Co2_CO_8->HCo_CO_4 + H₂ Olefin_Complex Alkene Coordination (π-complex) HCo_CO_4->Olefin_Complex + Alkene - CO Alkyl_Co Alkyl-Cobalt Intermediate Olefin_Complex->Alkyl_Co Migratory Insertion Acyl_Co Acyl-Cobalt Complex Alkyl_Co->Acyl_Co + CO Migratory Insertion Acyl_Co->HCo_CO_4 + H₂ Reductive Elimination Aldehyde Aldehyde Product Acyl_Co->Aldehyde Rhodium_Hydroformylation Rh_H_CO_L2 HRh(CO)(PR₃)₂ (Active Catalyst) Olefin_Coord Alkene Coordination Rh_H_CO_L2->Olefin_Coord + Alkene Alkyl_Rh Alkyl-Rhodium Intermediate Olefin_Coord->Alkyl_Rh Migratory Insertion Acyl_Rh Acyl-Rhodium Complex Alkyl_Rh->Acyl_Rh + CO Migratory Insertion Acyl_Rh->Rh_H_CO_L2 + H₂ Reductive Elimination Aldehyde_Product Aldehyde Product Acyl_Rh->Aldehyde_Product

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

The primary drawback of rhodium catalysts is their high cost, which necessitates highly efficient catalyst recovery and recycling processes to be economically viable. [6]

Performance Comparison: Cobalt vs. Rhodium
Catalyst SystemOperating PressureOperating TemperatureActivitySelectivity (linear/branched)Cost
Cobalt (unmodified) High (100-300 atm)High (150-180 °C)LowerModerateLow
Cobalt (phosphine-modified) ModerateModerateLower than unmodifiedHigher for linearLow
Rhodium (phosphine-modified) Low (10-100 atm)Low (80-120 °C)HighHigh for linearHigh

Table 1: General Comparison of Cobalt and Rhodium Hydroformylation Catalysts.

For the synthesis of this compound from diisobutylene, which is a branched olefin, the regioselectivity towards a specific branched aldehyde is a key consideration. While rhodium catalysts are generally favored for producing linear aldehydes from terminal olefins, their selectivity with internal and branched olefins can be influenced by the choice of ligands and reaction conditions.

Comparative Analysis of Oxidation Catalysts

The oxidation of isononyl aldehyde to this compound is the final step in the synthesis. This transformation can be achieved using a variety of oxidizing agents and catalysts. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose.

Homogeneous Metal Salt Catalysts

Salts of transition metals such as manganese, cobalt, and iron are commonly used as homogeneous catalysts for the aerobic oxidation of aldehydes. [7][8]These catalysts are effective and relatively inexpensive. The reaction is typically carried out using air or oxygen as the oxidant.

Mechanism of Metal Salt-Catalyzed Aldehyde Oxidation:

The oxidation of aldehydes in the presence of metal salt catalysts is generally believed to proceed through a free-radical chain mechanism:

  • Initiation: The metal catalyst, in its higher oxidation state, abstracts a hydrogen atom from the aldehyde, generating an acyl radical.

  • Propagation: The acyl radical reacts with oxygen to form a peroxyacyl radical. This radical then abstracts a hydrogen atom from another aldehyde molecule to form a peroxy acid and a new acyl radical, thus propagating the chain.

  • Termination: The radical chain is terminated by the combination of two radicals.

The role of the metal catalyst is to facilitate the initiation step and to participate in redox cycles that promote the decomposition of peroxy species.

DOT Script for Metal Salt-Catalyzed Aldehyde Oxidation

Aldehyde_Oxidation Aldehyde R-CHO Acyl_Radical R-C(O)• Aldehyde->Acyl_Radical Initiation (Mⁿ⁺) Peroxyacyl_Radical R-C(O)OO• Acyl_Radical->Peroxyacyl_Radical + O₂ Peroxyacyl_Radical->Acyl_Radical Propagation Peroxy_Acid R-C(O)OOH Peroxyacyl_Radical->Peroxy_Acid + R-CHO Carboxylic_Acid R-COOH Peroxy_Acid->Carboxylic_Acid Metal_n Mⁿ⁺ Metal_n1 M⁽ⁿ⁻¹⁾⁺ Metal_n->Metal_n1 Redox Cycle

Caption: Free-radical mechanism for metal salt-catalyzed aldehyde oxidation.

Heterogeneous Catalysts: Metal-Organic Frameworks (MOFs)

In recent years, Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including the oxidation of aldehydes. [9][10][11]MOFs are crystalline materials with a porous structure composed of metal ions or clusters coordinated to organic ligands. [12]This unique structure allows for the rational design of active sites with high density and accessibility.

For aldehyde oxidation, MOFs can be designed to incorporate catalytically active metal centers, such as cobalt or manganese, within their framework. [13]The porous nature of MOFs can also lead to shape-selective catalysis, potentially enhancing the selectivity towards the desired product. Furthermore, as heterogeneous catalysts, MOFs offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which addresses a major drawback of homogeneous systems. [9]

Performance Comparison of Oxidation Catalysts
Catalyst SystemCatalyst TypeAdvantagesDisadvantages
Manganese/Cobalt Salts HomogeneousLow cost, high activityDifficult to separate and recycle, potential for metal leaching
Metal-Organic Frameworks (MOFs) HeterogeneousEasy separation and recycling, tunable structure, high selectivityHigher initial cost, potential for stability issues under harsh conditions

Table 2: Comparison of Catalysts for Isononyl Aldehyde Oxidation.

Experimental Protocols

The following sections provide representative, detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are intended as a starting point and may require optimization based on the specific equipment and reagents available.

Protocol for Rhodium-Catalyzed Hydroformylation of 1-Octene

This protocol describes a laboratory-scale hydroformylation of 1-octene, a model substrate for the C8 olefins used in this compound synthesis.

Materials:

  • 1-Octene

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (e.g., 0.005 mol%) and PPh₃ (e.g., 0.05 mol%).

  • Add anhydrous toluene (e.g., 20 mL) and 1-octene (e.g., 10 mmol).

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with syngas three times.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure drop to follow the reaction progress.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity to nonanal isomers.

Protocol for Cobalt-Catalyzed Oxidation of Isononyl Aldehyde

This protocol outlines a general procedure for the oxidation of an aldehyde to a carboxylic acid using a cobalt salt catalyst and air as the oxidant.

Materials:

  • Isononyl aldehyde

  • Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]

  • Acetic acid (solvent)

  • Air or pure oxygen

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and gas inlet

Procedure:

  • Charge the reaction flask with isononyl aldehyde (e.g., 10 mmol) and acetic acid (e.g., 20 mL).

  • Add the cobalt(II) acetate tetrahydrate catalyst (e.g., 0.1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Bubble air or oxygen through the reaction mixture at a controlled rate.

  • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The crude this compound can be purified by distillation or by an acid-base extraction workup.

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and analysis of this compound can be visualized as follows:

DOT Script for Experimental Workflow

Experimental_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_oxidation Step 2: Oxidation Start_Hydro Charge Autoclave: C8 Olefin, Rh Catalyst, Toluene Pressurize Pressurize with Syngas Start_Hydro->Pressurize React_Hydro Heat and Stir Pressurize->React_Hydro Cool_Vent Cool and Vent React_Hydro->Cool_Vent Analyze_Hydro GC Analysis of Aldehyde Cool_Vent->Analyze_Hydro Start_Ox Charge Flask: Isononyl Aldehyde, Co Catalyst, Acetic Acid Analyze_Hydro->Start_Ox Isononyl Aldehyde React_Ox Heat, Stir, and Sparge with Air/O₂ Start_Ox->React_Ox Monitor_Ox Monitor Reaction (TLC/GC) React_Ox->Monitor_Ox Workup Workup and Purification Monitor_Ox->Workup Analyze_Ox Characterization of this compound (NMR, IR, MS) Workup->Analyze_Ox

Caption: Overall experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a well-established industrial process where the choice of catalyst plays a pivotal role in determining the overall efficiency and cost-effectiveness. For the hydroformylation step, rhodium-based catalysts offer superior activity and selectivity under milder conditions compared to their cobalt counterparts, although the high cost of rhodium remains a significant consideration. In the subsequent oxidation of isononyl aldehyde, homogeneous metal salts are effective, but the development of robust and recyclable heterogeneous catalysts, such as Metal-Organic Frameworks, presents a promising avenue for greener and more sustainable production.

Future research in this field will likely focus on the development of novel catalytic systems with even higher activity and selectivity, as well as improved stability and recyclability. The design of catalysts from earth-abundant and non-toxic metals is also a key area of interest, driven by the principles of green chemistry. Furthermore, the exploration of alternative, more direct synthetic routes to this compound, such as the direct carbonylation of C8 alcohols or olefins, could offer significant advantages over the current two-step process. As the demand for high-performance chemicals continues to grow, innovation in catalysis will be essential to ensure the sustainable and economical production of important intermediates like this compound.

References

  • Ataman Kimya. (n.d.). ISONONANIC ACID.
  • Bhatia, B., Punniyamurthy, T., & Iqbal, J. (n.d.). Cobalt(II)-catalyzed reaction of aldehydes with acetic anhydride under an oxygen atmosphere: scope and mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • El Ali, B., & Tijani, J. (n.d.). OXO process: Applications, catalytic activity and recycling. ResearchGate. Retrieved from [Link]

  • Parshall, G. W., & Ittel, S. D. (n.d.). Hydroformylation (OXO) Catalysis. ResearchGate. Retrieved from [Link]

  • Ye, J., et al. (2024). Derivatives of Br-doped metal-organic framework for improved acetaldehyde adsorption-photocatalytic oxidation. PubMed. Retrieved from [Link]

  • Gorbunov, D. N., et al. (2019). Oxo Processes Involving Ethylene (a Review). ResearchGate. Retrieved from [Link]

  • A Review on Metal-Organic Frameworks as Catalytic Material for Oxidation Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol.
  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Engineering effective structural defects of metal–organic frameworks to enhance their catalytic performances. Retrieved from [Link]

  • PubMed. (2025). An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1-Octene. Retrieved from [Link]

  • ResearchGate. (2025). Hydroformylation of 1‐Octene in Supercritical Carbon Dioxide and Organic Solvents using Trifluoromethyl‐Substituted Triphenylphosphine Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014008975A1 - Method for producing isononanoic acids from 2-ethyl hexanol.
  • Robbins, D. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104520257A - Method for producing this compound esters, starting from 2-ethyl hexanol.
  • ResearchGate. (2018). Application of Rh-based catalyst in hydroformylation reaction of 1-octene. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • ACS Publications. (2026). In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation. Retrieved from [Link]

  • DiVA portal. (2015). Development of Metal–Organic Frameworks for Catalysis : Designing Functional and Porous Crystals. Retrieved from [Link]

  • PubMed. (2025). An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1-Octene. Retrieved from [Link]

  • ResearchGate. (n.d.). An Immobilized Rh‐based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. Retrieved from [Link]

  • YouTube. (2023). Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Wiley Online Library. (2023). Advances of Single‐Atomic Cobalt Catalysts in Liquid‐Phase Selective Oxidative Reactions. Retrieved from [Link]

  • KLuedo. (n.d.). Heterogeneous single-site catalysts based on multi-component metal-organic frameworks (MOFs) for sustainable oxidation reactions in the liquid phase. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isononanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are cornerstones of this responsibility. Isononanoic acid, a versatile carboxylic acid utilized in applications ranging from synthetic lubricants to cosmetic emollients, requires meticulous disposal procedures due to its hazardous properties.[1][2][3]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance. Our focus extends beyond mere instruction to elucidate the rationale behind these procedures, empowering you to make informed, safe decisions in your laboratory.

Hazard Assessment and Immediate Safety

Before any disposal process begins, a thorough understanding of the risks associated with this compound is critical. This is not merely a procedural formality; it is the foundation of a safe laboratory environment.

This compound is classified as:

  • Harmful if swallowed (Acute oral toxicity)[4][5]

  • Causes skin irritation [4][6]

  • Causes serious eye damage [4][5][6][7]

  • Harmful to aquatic life [4]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols. The causality is clear: the corrosive nature of the acid can cause significant tissue damage upon contact, and its aquatic toxicity poses a threat to environmental ecosystems.

Hazard ClassificationGHS Hazard StatementRationale for Concern
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to significant internal injury.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.
Serious Eye DamageH318: Causes serious eye damageVapors or splashes can lead to severe, potentially irreversible eye injury.[4][7]
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic lifeImproper release can disrupt aquatic ecosystems.[4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[8][9] Standard safety glasses are insufficient due to the risk of splashes.

  • Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced if compromised.[4][8]

  • Skin and Body Protection : Wear a chemical-resistant apron or lab coat and impervious clothing. Ensure full skin coverage.[4][9]

  • Work Area : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

Disposal Pathway Selection: A Logic-Based Approach

The appropriate disposal method for this compound is contingent on the quantity of waste and the available institutional resources. Discharging the raw chemical into sewer systems is strictly prohibited.[5][8][11] The primary goal is to either neutralize its corrosivity or ensure its complete destruction via high-temperature incineration.

The following decision-making workflow provides a logical path to selecting the correct disposal procedure.

G start This compound Waste Generated quantity Assess Quantity of Waste start->quantity small_quant Small Quantity (<100 mL) quantity->small_quant < 100mL large_quant Large Quantity / Bulk (>100 mL) quantity->large_quant >= 100mL spill_check Is it from a spill cleanup? spill_material Absorbed on Inert Material (e.g., sand, vermiculite) spill_check->spill_material Yes neutralize Option 1: Neutralization Protocol (If permitted & equipped) spill_check->neutralize No small_quant->spill_check package_bulk Package in original or approved, sealed, labeled container large_quant->package_bulk package_spill Package in sealed, labeled container spill_material->package_spill collect_waste Option 2: Collect for Chemical Waste Pickup neutralize->collect_waste If neutralization is not feasible waste_pickup Arrange for Hazardous Waste Pickup neutralize->waste_pickup Resulting salt solution is drain-safe (pending local regulations & no other hazards) collect_waste->package_spill incinerate Primary Method: Licensed Chemical Incineration incinerate->waste_pickup package_spill->waste_pickup package_bulk->incinerate

Caption: Decision workflow for this compound disposal.

Disposal Protocols: Step-by-Step Methodologies

Protocol 1: Disposal of Bulk Quantities via Chemical Incineration

For quantities exceeding typical laboratory spills (>100 mL), the universally recommended and safest disposal method is through a licensed chemical destruction facility.[5][8][11] The high temperatures and controlled conditions of industrial incinerators, often equipped with flue gas scrubbing, ensure the complete breakdown of the molecule into less harmful components like CO2 and water.

Procedure:

  • Containerization : Keep the this compound in its original container if possible, or transfer it to a compatible, properly sealed, and clearly labeled hazardous waste container.

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Corrosive," "Harmful if Swallowed").

  • Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport hazardous waste yourself.

Protocol 2: Neutralization of Small Quantities (Aqueous Solutions)

For very small quantities of dilute this compound solutions, neutralization can be a viable option, converting the corrosive acid into a salt solution that may be permissible for drain disposal, provided it contains no other hazardous constituents (e.g., heavy metals).[12][13] This procedure must be approved by your institution's EHS and comply with local wastewater regulations.

Causality : This process works by reacting the carboxylic acid (R-COOH) with a weak base, such as sodium bicarbonate (NaHCO₃), to form a carboxylate salt (R-COONa), water (H₂O), and carbon dioxide (CO₂). The resulting salt is typically less hazardous and has a pH closer to neutral.

Experimental Workflow:

  • Preparation : Perform this procedure in a chemical fume hood. Prepare a secondary containment vessel (e.g., a large plastic tub) in case of splashing.

  • Dilution : Place the small quantity of this compound into a large beaker and dilute it with water to a concentration of 5% or less. Always add acid to water, never the other way around, to manage heat generation. [12]

  • Neutralization : Slowly and carefully add a 5% solution of sodium bicarbonate or another weak base to the diluted acid. Be prepared for foaming as carbon dioxide gas is released.

  • pH Monitoring : Continuously stir the solution and monitor the pH using a calibrated pH meter or pH paper.[13]

  • Endpoint : Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.

  • Final Disposal : Once neutralized, and only if permitted by local regulations and your EHS office, the resulting salt solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water).[13]

Managing Spills and Contaminated Materials

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[8]

  • Containment : Prevent the spill from spreading or entering drains by diking with an inert, absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4][6][10]

  • Absorption : Soak up the spilled material with the inert absorbent.[6][10][14]

  • Collection : Carefully collect the contaminated absorbent material using spark-proof tools and place it into a suitable, sealable, and properly labeled container for disposal.[8]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : The container with the absorbed material is now considered hazardous waste and must be disposed of via your institution's chemical waste program (see Protocol 1).[4][8]

Disposal of Empty Containers

Empty containers that held this compound must also be handled correctly to remove residual chemical.

  • Triple Rinsing : Containers can be triple-rinsed with a suitable solvent (e.g., water).[5][8] The rinsate (the rinse water) is considered hazardous waste and must be collected and disposed of accordingly, often via neutralization or chemical waste pickup.

  • Final Disposal : After triple-rinsing, the container may be offered for recycling or reconditioning.[5][8] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[5][8]

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment. This commitment to responsible chemical stewardship is an integral part of our work as scientists.

References

  • This compound Safety Data Sheet (GHS-US) . OQ Chemicals. [Link]

  • This compound M Safety Data Sheet (UK REACH) . OQ Chemicals. [Link]

  • This compound Material Safety Data Sheet . SMS Rail Lines. [Link]

  • This compound Safety Data Sheet (UK REACH) . OQ Chemicals. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . Möller Chemie. [Link]

  • This compound . Ataman Kimya. [Link]

  • This compound Safety Data Sheet (Africa and Asia) . OQ Chemicals. [Link]

  • This compound | Univar Solutions . Univar Solutions. [Link]

  • This compound (IZONONANOIK ASIT) . Ataman Kimya. [Link]

  • Neutralization Guide . University of Georgia Environmental Safety Division. [Link]

  • United States Environmental Protection Agency Office of Solid Waste and Emergency Response . EPA. [Link]

  • Neutralization of Strong Acids and Bases . Kansas State University Department of Environmental Health and Safety. [Link]

Sources

A Researcher's Guide to the Safe Handling of Isononanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling, use, and disposal of isononanoic acid in a professional laboratory environment. As a branched-chain carboxylic acid, this compound presents distinct hazards that necessitate rigorous adherence to safety procedures to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of safety.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials in use. This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant risks upon contact.[1][2]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2][3]

The primary routes of exposure are through skin contact, eye contact, and ingestion.[3] Inhalation of mists or vapors, especially in poorly ventilated areas, also poses a risk.[4][5]

Property Value Significance for Handling
Physical State Colorless Liquid[1][6]High potential for splashing and direct contact.
Odor Slightly acidic[1][6]Odor is not a reliable indicator of hazardous concentration.
pH 4.4 (0.1 g/l in water)[1][6]Acidic nature contributes to its corrosive/irritant properties.
Boiling Point 236 °C (457 °F)[1][6]Low volatility at room temperature, but vapor pressure increases with heat.
Flash Point 117 °C (243 °F)[1][6]Combustible, but not considered flammable at standard lab temperatures.
Solubility Sparingly soluble in water[7]Spills will not readily dilute with water; may require specific cleanup agents.

Personal Protective Equipment (PPE) Protocol

The Hierarchy of Controls—a system for minimizing hazards—prioritizes engineering and administrative controls, with PPE as the final, critical barrier.[8] All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

The following PPE is mandatory for all personnel handling this compound:

Protection Type Specific Requirement Rationale & Causality
Eye & Face Chemical splash goggles AND a full-face shield.[4]This compound causes serious eye damage (GHS Category 1).[1][2] Goggles are required to prevent splashes from reaching the eyes, while the face shield protects the rest of the face from contact.[4]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully-buttoned lab coat.[10] An impervious apron is required when handling larger quantities (>1L).[4]The substance is a skin irritant.[1][2] Nitrile and neoprene gloves offer good resistance to organic acids.[11] Always inspect gloves for defects before use and remove them without cross-contamination.[3][9]
Respiratory Not typically required when working within a functioning fume hood.A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if engineering controls are insufficient or during a large-scale spill cleanup.[3][10]
Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when planning work with this compound.

PPE_Workflow start Task: Handling this compound fume_hood Will work be performed in a certified chemical fume hood? start->fume_hood yes_path Standard Lab Procedure fume_hood->yes_path  Yes no_path High-Risk Scenario (e.g., large spill, ventilation failure) fume_hood->no_path No / Failure   ppe_standard Mandatory PPE: - Chemical Goggles + Face Shield - Nitrile/Neoprene Gloves - Lab Coat yes_path->ppe_standard ppe_high_risk Enhanced PPE: - Standard PPE PLUS - NIOSH-Approved Respirator - Chemical-Resistant Apron/Suit no_path->ppe_high_risk

Caption: PPE selection workflow for this compound handling.

Standard Operating Procedures (SOPs)

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

Handling and Storage
  • Preparation: Designate a specific work area within a chemical fume hood.[9] Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Container Handling: Ground and bond containers when transferring material to prevent static electricity discharge.[1][4] Handle and open containers with care to avoid splashes.

  • Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid creating mists or aerosols.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[12] Keep containers tightly closed.[1][4] Storage temperature should be maintained between 0 and 38 °C (32 and 100 °F).[1][5]

Waste Disposal

This compound and materials contaminated with it must be treated as hazardous waste.

  • Segregation: Do not discharge to sewer systems.[3] Collect all contaminated waste (e.g., gloves, paper towels, pipette tips) in a dedicated, clearly labeled hazardous waste container.[9]

  • Containerization: The waste container must be made of a compatible material, kept closed, and stored in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[3] All disposal must comply with local, state, and federal regulations.[1][4]

Emergency Response and First Aid

Immediate and correct response to an exposure or spill is critical.

Exposure and First Aid
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation occurs or persists.[3][4]

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water.[3][13] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3][13] Call a physician or poison control center immediately.[3]

Spill Response Plan

The procedure for responding to a spill depends on its scale. For any large spill, or a spill occurring outside of a containment area, evacuate personnel and contact your institution's environmental health and safety (EHS) department immediately.

Spill_Response spill Spill Detected assess Assess Scope & Risk (Size, Location, Ventilation) spill->assess minor Minor Spill (<100mL, inside fume hood) assess->minor Minor major Major Spill (>100mL or outside hood) assess->major Major minor_steps 1. Alert nearby personnel. 2. Ensure proper PPE is worn. 3. Absorb with inert material   (e.g., vermiculite, sand). 4. Collect into waste container. minor->minor_steps decon Decontaminate & Dispose minor_steps->decon major_steps 1. Evacuate immediate area. 2. Alert others and call EHS. 3. Restrict access to the area. 4. Await trained responders. major->major_steps

Caption: Logical workflow for this compound spill response.

References

  • This compound Material Safety Data Sheet. SMS Rail Lines. [Link]

  • This compound (IZONONANOIK ASIT). Ataman Kimya. [Link]

  • ISONONANIC ACID. Ataman Kimya. [Link]

  • This compound Safety Data Sheet. OQ Chemicals. [Link]

  • Safety data sheet - this compound. Möller Chemie. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound. Univar Solutions. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety. [Link]

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.